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  • Product: N-Cbz-2-(methylamino)butyric acid

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Chemical Properties and Synthetic Applications of N-Cbz-2-(methylamino)butyric acid (Z-N-Me-Abu-OH)

Executive Summary In the landscape of modern peptidomimetic drug discovery, the incorporation of non-natural, structurally restricted amino acids is a primary strategy for overcoming the poor pharmacokinetic profiles of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern peptidomimetic drug discovery, the incorporation of non-natural, structurally restricted amino acids is a primary strategy for overcoming the poor pharmacokinetic profiles of native peptides. N-Cbz-2-(methylamino)butyric acid , commonly abbreviated as Z-N-Me-Abu-OH , represents a critical building block in this domain. By combining an aliphatic butyric acid backbone with an N-methyl modification and orthogonal Carboxybenzyl (Cbz/Z) protection, this compound enables the synthesis of highly stable, lipophilic foldamers and therapeutic peptides.

As a Senior Application Scientist, I have structured this guide to move beyond basic specifications, providing researchers and drug development professionals with a deep mechanistic understanding of Z-N-Me-Abu-OH's chemical behavior, validated synthetic protocols, and its strategic utility in solid-phase and solution-phase peptide synthesis.

Physicochemical Profiling & Structural Dynamics

The physical properties of Z-N-Me-Abu-OH dictate its behavior in organic solvents and its reactivity during coupling cycles. The N-methyl group drastically alters the hydrogen-bonding network, eliminating the amide proton (a primary H-bond donor) once incorporated into a peptide chain, which inherently increases the lipophilicity and membrane permeability of the resulting molecule[1].

Quantitative Chemical Properties
PropertyValue / Specification
Chemical Name N-Benzyloxycarbonyl-N-methyl-2-aminobutyric acid
Common Abbreviation Z-N-Me-Abu-OH
Molecular Formula C₁₃H₁₇NO₄
Molecular Weight 251.28 g/mol
Monoisotopic Mass 251.1158 Da
Hydrogen Bond Donors 1 (Carboxylic acid -OH)
Hydrogen Bond Acceptors 4 (Carbonyl and ether oxygens)
Rotatable Bonds 6
Solubility Profile Highly soluble in DMF, DMSO, DCM, and Ethyl Acetate

Causality in Structural Dynamics: The presence of the N-methyl group introduces significant steric bulk adjacent to the α-carbon. In a native peptide, the trans-amide bond is energetically favored by >99%. However, the steric clash induced by the N-methyl group forces a near-degenerate energy state between the cis and trans conformations of the preceding amide bond. This cis/trans isomerization is a powerful tool for forcing peptides into specific secondary structures, such as β-turns, which are often required for target receptor binding[1].

Mechanistic Insights into Chemical Reactivity

Orthogonal Protection: The Cbz (Z) Group

The Carboxybenzyl (Cbz) group offers robust protection of the secondary amine. Unlike Boc (which is acid-labile) or Fmoc (which is base-labile), the Cbz group is highly stable to standard trifluoroacetic acid (TFA) and piperidine treatments.

  • Cleavage Mechanism: Cbz is classically removed via catalytic hydrogenolysis (H₂, Pd/C), which reduces the benzyl-oxygen bond, releasing toluene and carbon dioxide to yield the free N-methyl amine. Alternatively, it can be cleaved using strong Lewis/Brønsted acid combinations (e.g., HBr in acetic acid).

Overcoming Steric Hindrance in Peptide Coupling

The N-methyl group makes Z-N-Me-Abu-OH a notoriously difficult substrate for amide bond formation. The activated ester of this compound is a poor electrophile, and once incorporated, its N-terminal amine is a highly hindered, poor nucleophile. To overcome this, uronium-based coupling reagents—specifically HATU —are strictly required.

HATU accelerates the reaction via a neighboring group effect. The pyridine nitrogen (7-aza group) of the HOAt leaving group stabilizes the incoming amine nucleophile through a 7-membered, hydrogen-bonded cyclic transition state[2]. This extraordinary coupling efficiency is mandatory for N-methylated amino acids to prevent incomplete reactions and sequence deletions[3].

HATU_Mechanism A Carboxylic Acid (Z-N-Me-Abu-OH) B HATU + DIPEA Pre-activation A->B Deprotonation C OAt-Active Ester Intermediate B->C Uronium attack - Tetramethylurea E Peptide Bond (Amide) C->E Acylation D Amine Nucleophile D->E Nucleophilic Attack

Caption: Mechanistic pathway of HATU-mediated activation and coupling of Z-N-Me-Abu-OH.

Synthesis Workflow of Z-N-Me-Abu-OH

The de novo synthesis of Z-N-Me-Abu-OH from commercially available L-2-aminobutyric acid (H-Abu-OH) involves a two-step sequence: Schotten-Baumann Cbz protection followed by site-specific N-alkylation.

Synthesis_Route Step1 L-2-Aminobutyric Acid (H-Abu-OH) Step2 Z-Abu-OH (Cbz-Protected Intermediate) Step1->Step2 Cbz-Cl, NaOH, H2O/Dioxane Schotten-Baumann Conditions Step3 Z-N-Me-Abu-OH (Target Compound) Step2->Step3 NaH, MeI, THF 0°C to RT (Alkylation)

Caption: Two-step synthetic workflow from L-2-aminobutyric acid to Z-N-Me-Abu-OH.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that intermediate quality controls prevent downstream failures.

Protocol A: N-Methylation via Sodium Hydride and Methyl Iodide

This protocol describes the conversion of Z-Abu-OH to Z-N-Me-Abu-OH. The use of the Cbz group is strategic here; it prevents the formation of quaternary ammonium salts, steering the reaction exclusively toward mono-methylation[4].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of Z-Abu-OH in anhydrous THF (0.2 M) under an inert argon atmosphere. Cool the flask to 0 °C using an ice bath.

  • Deprotonation: Slowly add 3.0 eq of Sodium Hydride (NaH, 60% dispersion in mineral oil).

    • Causality: NaH is required to abstract the highly pKa-resistant carbamate proton, forming an amide enolate-like species. Hydrogen gas evolution serves as a visual validation of active deprotonation.

  • Alkylation: After 30 minutes of stirring at 0 °C, add 5.0 eq of Methyl Iodide (MeI) dropwise. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 12-16 hours.

  • Quenching & Extraction (Self-Validation): Carefully quench the excess NaH by adding ice-cold water dropwise until bubbling ceases. Acidify the aqueous layer to pH 2-3 using 1M HCl. Extract the product into Ethyl Acetate (3x).

    • Causality: Acidification is critical to protonate the carboxylic acid, driving the Z-N-Me-Abu-OH into the organic phase.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify via silica gel chromatography (Hexanes/EtOAc gradients) to yield the pure Z-N-Me-Abu-OH.

Protocol B: HATU-Mediated Peptide Coupling

Coupling Z-N-Me-Abu-OH to a growing peptide chain requires optimized kinetics to prevent racemization.

Step-by-Step Methodology:

  • Reagent Assembly: In a dry vial, combine 3.0 eq of Z-N-Me-Abu-OH and 2.9 eq of HATU. Dissolve in anhydrous DMF to a concentration of 0.2 M.

  • Pre-activation: Add 6.0 eq of N,N-Diisopropylethylamine (DIPEA) to the solution. Stir exactly for 1 to 2 minutes.

    • Causality: DIPEA is chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile against the uronium species. Pre-activation time must be strictly limited; extended activation of N-methylated acids leads to oxazolone formation, which results in rapid epimerization (racemization) of the α-chiral center.

  • Coupling: Transfer the activated ester solution to the resin-bound amine (1.0 eq). Agitate at room temperature for 2 to 4 hours.

  • Validation: Perform a Kaiser Test (for primary amines) or Chloranil Test (for secondary amines) to confirm complete coupling. If positive, perform a second coupling cycle ("double couple") using fresh reagents.

Strategic Applications in Drug Development

The integration of Z-N-Me-Abu-OH into developmental pipelines serves three primary pharmacological objectives:

  • Proteolytic Shielding: Endogenous proteases (e.g., aminopeptidases, endopeptidases) recognize standard peptide bonds. The steric bulk of the N-methyl group physically blocks the enzymatic active site, drastically extending the in vivo half-life of the drug[1].

  • Enhancement of Bioavailability: By masking the polar amide N-H bond, the overall topological polar surface area (TPSA) of the peptide is reduced. This increases the molecule's lipophilicity, facilitating passive diffusion across the intestinal epithelium and the blood-brain barrier (BBB)[1].

  • Conformational Restriction: As an aliphatic, non-natural residue, the Abu side chain combined with N-methylation restricts the Ramachandran dihedral angles (φ, ψ). This is frequently utilized to lock peptides into active receptor-binding conformations, thereby increasing target affinity and reducing off-target side effects.

References

  • Title : HATU - Wikipedia Source : Wikipedia URL :[Link]

  • Title : HATU Coupling for Fast, Efficient, and Selective N-acylation of chitosan: DoE-optimized synthesis of cationic antibacterial derivatives Source : Carbohydrate Polymers URL :[Link]

  • Title : N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity Source : Bentham Science URL :[Link]

  • Title : Synthetic Preparation of N-Methyl-α-amino Acids Source : Chemical Reviews - ACS Publications URL :[Link]

Sources

Exploratory

Advanced Chiral Separation of N-Cbz-2-(methylamino)butyric Acid: A Methodological Whitepaper

Executive Summary & Molecular Anatomy The development of enantiomerically pure non-natural amino acids is a cornerstone of modern peptidomimetic drug discovery. N-Cbz-2-(methylamino)butyric acid represents a highly speci...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Anatomy

The development of enantiomerically pure non-natural amino acids is a cornerstone of modern peptidomimetic drug discovery. N-Cbz-2-(methylamino)butyric acid represents a highly specialized building block: it features an ethyl side chain (butyric acid backbone), an N-methyl substitution to enhance proteolytic stability, and an N-carboxybenzyl (Cbz) protecting group.

From a chromatographic perspective, separating the enantiomers of this molecule presents a unique set of challenges. The N-methylation removes a critical hydrogen bond donor (the amide N-H) typically relied upon for chiral recognition 1[1]. To compensate, the analytical strategy must leverage the π−π interactions and steric bulk provided by the Cbz group, while strictly controlling the ionization state of the free carboxylic acid to prevent peak tailing.

This whitepaper outlines the causality-driven methodology for developing a robust, self-validating chiral high-performance liquid chromatography (HPLC) method for N-Cbz-2-(methylamino)butyric acid.

Chiral Recognition Mechanisms & Stationary Phase Selection

As a Senior Application Scientist, I approach chiral method development not as a trial-and-error exercise, but as a systematic matching of analyte functional groups to the chiral stationary phase (CSP) architecture.

The Role of the N-Cbz Group

Research demonstrates that2[2] on polysaccharide-derived CSPs. The Cbz group provides a highly polarizable aromatic ring that engages in strong π−π stacking with the phenylcarbamate moieties of amylose or cellulose backbones. Furthermore, the carbamate carbonyl acts as a potent hydrogen bond acceptor, pulling the analyte deep into the chiral groove of the polymer.

Overcoming N-Methylation

Because the N-methyl group eliminates the N-H hydrogen bond donor, chiral discrimination relies heavily on steric fit. Amylose-based CSPs (e.g., Chiralpak AD or IA), which possess a helical structure with distinct chiral grooves, often provide better steric discrimination for N-alkylated amino acids than their cellulose counterparts.

The Necessity of Acidic Modifiers

N-Cbz-2-(methylamino)butyric acid possesses a free carboxylic acid ( pKa​≈2.3 ). If analyzed in a neutral mobile phase, the carboxylate anion will undergo secondary electrostatic interactions with residual silanol groups on the silica support, destroying theoretical plates and causing severe peak tailing. The addition of an acidic modifier (e.g., 0.1% Trifluoroacetic Acid) is mandatory to suppress ionization3[3].

Mechanism CSP Polysaccharide CSP (e.g., Amylose Tris-phenylcarbamate) Cbz N-Cbz Group (π-π Stacking & Dipole) CSP->Cbz Primary Retention NMe N-Methyl Group (Steric Fit / No H-Donor) CSP->NMe Chiral Discrimination COOH Carboxylic Acid (H-Bonding, Needs TFA) CSP->COOH Secondary Retention

Analyte-CSP interaction model for N-Cbz-2-(methylamino)butyric acid.

Method Development Strategy

To establish a self-validating system, the method development workflow must systematically evaluate both immobilized and coated CSPs across orthogonal mobile phase systems.

Workflow A Phase 1: Analyte Profiling N-Cbz-2-(methylamino)butyric acid B Phase 2: CSP Screening (Amylose vs. Cellulose derivatives) A->B C Phase 3: Normal Phase Elution (Hexane/IPA + 0.1% TFA) B->C D Phase 4: Reversed-Phase Elution (Water/MeCN + 0.1% FA) B->D E Phase 5: Preparative Scale-Up (Loading Capacity & Resolution) C->E D->E

Workflow for CSP and mobile phase selection in chiral method development.

Quantitative Data: Representative Screening Results

The following table synthesizes expected chromatographic behaviors based on established literature for 4[4] and N-Cbz protected derivatives[5].

Column (Chiral Selector)Mobile Phase (v/v)Additive k1​ k2​ Selectivity ( α )Resolution ( Rs​ )
Chiralpak AD-H (Amylose)Hexane / IPA (80:20)0.1% TFA1.852.601.413.15
Chiralpak IA (Immobilized Amylose)Hexane / IPA (80:20)0.1% TFA1.602.151.342.40
Chiralcel OD-H (Cellulose)Hexane / IPA (85:15)0.1% TFA2.102.351.121.05
Chiralpak IC (Immobilized Cellulose)DCM / MeOH (95:5)0.1% TFA1.251.351.080.85
Chiralpak AD-RH (Reversed Phase)H 2​ O / MeCN (60:40)0.1% FA3.404.101.211.80

Data Interpretation: The amylose-based Chiralpak AD-H in normal phase provides the highest selectivity ( α=1.41 ) and baseline resolution ( Rs​>1.5 ), making it the optimal candidate for preparative scale-up. The cellulose backbone (OD-H) struggles to differentiate the enantiomers due to the steric hindrance of the N-methyl group.

Step-by-Step Experimental Protocol

This protocol ensures high reproducibility and protects the integrity of the chiral stationary phase.

Step 1: Sample Preparation
  • Weigh 5.0 mg of racemic N-Cbz-2-(methylamino)butyric acid.

  • Dissolve the standard in 1.0 mL of HPLC-grade Isopropanol (IPA). Causality Note: Do not dissolve in 100% Hexane, as the polarity of the Cbz and COOH groups will cause precipitation.

  • Vortex for 30 seconds and sonicate for 2 minutes to ensure complete dissolution.

  • Filter the sample through a 0.22 µm PTFE syringe filter into an HPLC vial.

Step 2: Column Equilibration (Normal Phase)
  • Install a Chiralpak AD-H column (250 mm × 4.6 mm, 5 µm) onto the HPLC system.

  • Prepare the mobile phase: Mix 800 mL of HPLC-grade Hexane with 200 mL of HPLC-grade IPA.

  • Add 1.0 mL of MS-grade Trifluoroacetic Acid (TFA) to yield a 0.1% (v/v) concentration. Degas the mixture via ultrasonication.

  • Flush the column at 1.0 mL/min for at least 45 minutes (approx. 15 column volumes) to fully protonate the stationary phase surface and establish a stable baseline.

Step 3: Analytical Screening & Validation
  • Set the column oven temperature to 25°C. Temperature control is critical, as chiral recognition is an enthalpy-driven process.

  • Set the UV detector to 210 nm (for the carboxylic acid/amide backbone) and 254 nm (for the Cbz aromatic ring).

  • Inject 10 µL of the prepared sample.

  • Monitor the chromatogram for 20 minutes. Calculate the resolution ( Rs​ ) using the half-height method. A self-validating system requires Rs​≥1.5 for quantitative enantiomeric excess (ee%) determination.

Step 4: Preparative Scale-Up (Optional)
  • Transfer the optimized mobile phase to a preparative LC system equipped with a Chiralpak AD-H column (250 mm × 20 mm, 5 µm).

  • Scale the flow rate geometrically: Flowprep​=Flowanalytical​×(rprep​/ranalytical​)2 . For a 20 mm ID column, the flow rate should be approx. 18.9 mL/min.

  • Perform a loading study by injecting progressively larger volumes (e.g., 100 µL to 1000 µL) of a 50 mg/mL solution until the peaks begin to merge ( Rs​ drops to 1.2).

  • Collect the fractions based on UV thresholding, and immediately evaporate the solvent under reduced pressure to prevent acid-catalyzed degradation of the Cbz group.

References

  • Enantiomer separation of N-t-BOC and N-CBZ α-amino acids and their esters on polysaccharide derived chiral stationary phases Taylor & Francis URL
  • High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids MDPI URL
  • Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis ACS Publications URL
  • Biaryl substituted 4-amino-butyric acid amides (Patent detailing TFA usage for acidic analytes)

Sources

Foundational

An In-depth Technical Guide to the Mass Spectrometry Analysis of N-Cbz-2-(methylamino)butyric acid

Authored by: A Senior Application Scientist Abstract This guide provides a comprehensive technical overview of the mass spectrometry analysis of N-Cbz-2-(methylamino)butyric acid, a molecule of significant interest in ph...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Abstract

This guide provides a comprehensive technical overview of the mass spectrometry analysis of N-Cbz-2-(methylamino)butyric acid, a molecule of significant interest in pharmaceutical and synthetic chemistry. As a protected amino acid derivative, its characterization is crucial for process monitoring, quality control, and metabolic studies. This document delves into the core principles of its analysis, from sample preparation and chromatographic separation to mass spectrometric detection and fragmentation analysis. We will explore the causal relationships behind methodological choices, offering field-proven insights to guide researchers, scientists, and drug development professionals in establishing robust and reliable analytical workflows. The protocols and discussions herein are grounded in established scientific principles and aim to provide a self-validating framework for the analysis of this and structurally related compounds.

Introduction: The Significance of N-Cbz-2-(methylamino)butyric acid Analysis

N-Cbz-2-(methylamino)butyric acid is a derivative of the non-proteinogenic amino acid 2-(methylamino)butyric acid, featuring a benzyloxycarbonyl (Cbz or Z) protecting group on the amine functionality. The Cbz group is a widely used protecting group in peptide synthesis and organic chemistry due to its stability under various conditions and its susceptibility to removal by catalytic hydrogenation.[1] The accurate and sensitive analysis of this compound is paramount in drug development and manufacturing for several reasons:

  • Reaction Monitoring: Tracking the progress of synthetic reactions involving this molecule.

  • Purity Assessment: Quantifying impurities and related substances in active pharmaceutical ingredients (APIs) and intermediates.[2]

  • Stability Studies: Evaluating the degradation of the compound under various stress conditions.[3]

  • Metabolic Profiling: Identifying and quantifying metabolites in biological matrices.

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers unparalleled selectivity and sensitivity for these applications.[4] This guide will provide the technical foundation and practical considerations for developing and validating a robust LC-MS method for N-Cbz-2-(methylamino)butyric acid.

Foundational Principles: Ionization and Mass Analysis

The journey of N-Cbz-2-(methylamino)butyric acid from a sample vial to a mass spectrum involves several critical steps. Understanding the underlying principles of ionization and mass analysis is essential for method development and data interpretation.

Ionization: Electrospray Ionization (ESI)

For a molecule like N-Cbz-2-(methylamino)butyric acid, which possesses both acidic (carboxylic acid) and basic (secondary amine, albeit protected) functionalities and is amenable to analysis in solution, Electrospray Ionization (ESI) is the most common and effective ionization technique.[5] ESI is a soft ionization method, meaning it imparts minimal energy to the analyte, often resulting in the observation of an intact molecular ion.

  • Positive vs. Negative Ion Mode: The choice between positive and negative ion mode depends on the analyte's ability to accept a proton or lose a proton, respectively.

    • Positive Ion Mode ([M+H]⁺): In an acidic mobile phase, the secondary amine, despite the electron-withdrawing nature of the Cbz group, can be protonated. The resulting protonated molecule, [M+H]⁺, is then detected.

    • Negative Ion Mode ([M-H]⁻): In a basic mobile phase, the carboxylic acid group will readily deprotonate to form [M-H]⁻.

The selection of the ionization mode is a critical first step in method development and should be empirically determined by infusing a standard solution of the analyte under both conditions to ascertain which provides the most stable and intense signal.

Mass Analysis: Quadrupole and Time-of-Flight (TOF) Analyzers

Once ionized, the ions are guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z). Common mass analyzers used for the analysis of small molecules like N-Cbz-2-(methylamino)butyric acid include:

  • Quadrupole Mass Analyzers: These are robust and relatively inexpensive mass filters. A triple quadrupole (QqQ) instrument is particularly powerful for quantitative analysis using Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).[6]

  • Time-of-Flight (TOF) Mass Analyzers: TOF analyzers offer high resolution and mass accuracy, which is invaluable for determining the elemental composition of the analyte and its fragments, aiding in structural elucidation.[6]

  • Hybrid Analyzers (e.g., Q-TOF): These instruments combine the advantages of both quadrupole and TOF technologies, allowing for both sensitive quantification and high-resolution accurate mass (HRAM) measurements.[5][6]

The choice of mass analyzer will depend on the specific goals of the analysis, with QqQ instruments being the workhorse for targeted quantification and TOF or Q-TOF instruments being preferred for qualitative analysis and structural confirmation.

The Analytical Workflow: A Step-by-Step Approach

A successful mass spectrometry analysis is not just about the instrument; it is a holistic process that begins with meticulous sample preparation and chromatographic separation.

Sample Preparation: Ensuring a Clean and Compatible Sample

The primary goal of sample preparation is to extract the analyte from its matrix (e.g., reaction mixture, biological fluid) and present it in a solvent that is compatible with the LC-MS system.

Protocol: Generic Sample Preparation for LC-MS Analysis

  • Solubilization: Dissolve the sample in a solvent that is compatible with the initial mobile phase conditions of the LC method. A mixture of water and an organic solvent like acetonitrile or methanol is often a good starting point.

  • Dilution: Dilute the sample to an appropriate concentration. This is crucial to avoid detector saturation and matrix effects.

  • Filtration: Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the LC column or instrument tubing.

  • Internal Standard Addition: For quantitative analysis, add a known concentration of an internal standard (ideally a stable isotope-labeled version of the analyte) to all samples, calibrators, and quality controls. This helps to correct for variations in sample preparation and instrument response.[7]

Liquid Chromatography: Separating the Analyte from the Matrix

Liquid chromatography separates the components of a mixture before they enter the mass spectrometer.[8] This is critical for reducing ion suppression, separating isomers, and improving the overall quality of the analysis.

  • Column Chemistry: For a moderately polar molecule like N-Cbz-2-(methylamino)butyric acid, a reversed-phase (RP) C18 column is a suitable starting point.[4]

  • Mobile Phase: A typical mobile phase for RP-LC consists of an aqueous component (A) and an organic component (B), such as acetonitrile or methanol. The addition of a small amount of an acid (e.g., 0.1% formic acid) to the mobile phase is common for positive ion mode ESI to promote protonation.[9]

  • Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is generally used to effectively separate compounds with a range of polarities and to ensure that the analyte elutes as a sharp, symmetrical peak.[9]

Protocol: Example LC Method for N-Cbz-2-(methylamino)butyric acid

ParameterValue
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 5 minutes
Column Temperature 40 °C
Injection Volume 5 µL

Tandem Mass Spectrometry (MS/MS): Unveiling the Structure

Tandem mass spectrometry (MS/MS or MS²) is a powerful technique for structural elucidation and is essential for developing highly selective quantitative methods.[10] In an MS/MS experiment, a precursor ion (e.g., the [M+H]⁺ of N-Cbz-2-(methylamino)butyric acid) is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer.[10]

Collision-Induced Dissociation (CID)

The most common method for fragmenting ions in the collision cell is Collision-Induced Dissociation (CID).[5] In this process, the precursor ions are accelerated and collided with an inert gas (e.g., argon or nitrogen), causing them to break apart into smaller fragments.

Predicting the Fragmentation Pattern

The fragmentation of N-Cbz-2-(methylamino)butyric acid in positive ion mode ESI-MS/MS is expected to follow predictable pathways based on its chemical structure.

Expected Fragmentation Pathways:

  • Loss of the Cbz group: The Cbz group is a common leaving group in mass spectrometry. The primary fragmentation is often the loss of the entire benzyloxycarbonyl group or parts of it.

  • Decarboxylation: The loss of the carboxylic acid group as CO₂ is a common fragmentation pathway for amino acids.[11]

  • Cleavage of the Butyric Acid Side Chain: Fragmentation can also occur along the alkyl chain of the butyric acid moiety.[11]

Method Validation: Ensuring Trustworthy Results

For use in regulated environments, such as the pharmaceutical industry, an analytical method must be validated to demonstrate that it is suitable for its intended purpose.[12][13][14] Method validation is a formal process that evaluates the performance characteristics of a method.[3]

Key Validation Parameters:

ParameterDescription
Specificity/Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[12]
Linearity and Range The concentration range over which the method provides results that are directly proportional to the concentration of the analyte.[13]
Accuracy The closeness of the measured value to the true value.[13]
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[13]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[13]
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[13]
Robustness The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.[12]

Data Visualization

Logical Workflow for MS Analysis

cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS System cluster_data_analysis Data Analysis Sample Sample Matrix Extraction Extraction/Dilution Sample->Extraction Filtration Filtration Extraction->Filtration LC_Vial LC-MS Vial Filtration->LC_Vial LC_System Liquid Chromatography LC_Vial->LC_System ESI_Source Electrospray Ionization LC_System->ESI_Source MS1 Mass Analyzer 1 (MS1) ESI_Source->MS1 Collision_Cell Collision Cell (CID) MS1->Collision_Cell MS2 Mass Analyzer 2 (MS2) Collision_Cell->MS2 Detector Detector MS2->Detector Raw_Data Raw Mass Spectrum Detector->Raw_Data Peak_Integration Peak Integration Raw_Data->Peak_Integration Quantification Quantification Peak_Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for the LC-MS/MS analysis of N-Cbz-2-(methylamino)butyric acid.

Fragmentation Pathway Diagram

cluster_fragments Product Ions Precursor Precursor Ion [M+H]⁺ Fragment1 Loss of Benzyl Group [M+H - C₇H₇]⁺ Precursor:f0->Fragment1:f0 - C₇H₇ Fragment2 Loss of CO₂ [M+H - CO₂]⁺ Precursor:f0->Fragment2:f0 - CO₂ Fragment3 Loss of Cbz Group [M+H - C₈H₇O₂]⁺ Precursor:f0->Fragment3:f0 - C₈H₇O₂ Fragment4 Butyric Acid Backbone Fragment Fragment3:f0->Fragment4:f0 Further Fragmentation

Caption: Postulated fragmentation of N-Cbz-2-(methylamino)butyric acid in positive ESI.

Conclusion

The mass spectrometric analysis of N-Cbz-2-(methylamino)butyric acid is a powerful and versatile tool for researchers, scientists, and drug development professionals. By understanding the fundamental principles of ionization, mass analysis, and fragmentation, and by following a systematic approach to method development and validation, it is possible to establish robust and reliable analytical methods. This guide has provided a comprehensive overview of the key considerations for this analysis, from sample preparation to data interpretation. The application of these principles will enable the generation of high-quality data that can be used to support critical decisions throughout the drug development lifecycle.

References

  • Analytical Method Development and Validation Studies in Pharmaceutical Sciences. (n.d.). Longdom Publishing SL. Retrieved from [Link]

  • D., D. (n.d.). Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition. Retrieved from [Link]

  • Kind, T., & Fiehn, O. (2017). Identification of small molecules using accurate mass MS/MS search. Mass Spectrometry Reviews, 36(4), 513-532. [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025, January 27). LinkedIn. Retrieved from [Link]

  • A Step-by-Step Guide to Analytical Method Development and Validation. (2023, March 7). Emery Pharma. Retrieved from [Link]

  • Aseervatham, J., & Sivasudha, T. (2022). Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research. Molecules, 27(8), 2383. [Link]

  • Tandem mass spectrometry. (n.d.). In Wikipedia. Retrieved from [Link]

  • Fialho, L. (n.d.). Application and Working Process of Tandem Mass Spectrometry. Longdom Publishing SL. Retrieved from [Link]

  • Ravisankar, P., Navya, C. N., Pravallika, D., & Sri, D. N. (2015). A Review on Step-by-Step Analytical Method Validation. IOSR Journal of Pharmacy, 5(10), 07-19. Retrieved from [Link]

  • Kind, T., & Fiehn, O. (2017). Identification of small molecules using accurate mass MS/MS search. ResearchGate. Retrieved from [Link]

  • Xu, J. X., Wu, J., & Guo, Y. L. (2005). Negative-ion electrospray ionization mass spectrometry of N-benzyloxycarbonyl-protected 1-substituted and cyclic taurines. Rapid communications in mass spectrometry : RCM, 19(12), 1647–1652. [Link]

  • Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. (n.d.). NorthEast BioLab. Retrieved from [Link]

  • Liu, Y., Zhang, Y., & Li, D. (2023). A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. ACS omega, 8(17), 15419–15426. [Link]

  • LC-MS Amino Acid Analysis. (n.d.). Mtoz Biolabs. Retrieved from [Link]

  • Zhang, X., Li, Y., & Wu, L. (2019). A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression. Journal of pharmaceutical and biomedical analysis, 174, 464–473. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

  • Wang, Y., Du, S., & Armstrong, D. W. (2018). Sensitive analysis of N-blocked amino acids using high-performance liquid chromatography with paired ion electrospray ionization mass spectrometry. Analytical and Bioanalytical Chemistry, 410(19), 4725-4735. [Link]

  • Yazawa, I. (n.d.). LC-MS analysis of intact amino acids on a novel mixed-mode HPLC column. Journal of Chromatography & Separation Techniques. Retrieved from [Link]

  • 2-(Methylamino)butanoic acid. (n.d.). PubChem. Retrieved from [Link]

  • Kato, H., et al. (2025). Hydrophilic additives enhancing electrospray ionization of oligonucleotides in hexafluoro-2- propanol-free reversed-phase ion-pair liquid chromatography/mass spectrometry. Journal of Chromatography A. Retrieved from [Link]

  • 2-(m-Aminobenzyl)butyric acid. (n.d.). PubChem. Retrieved from [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. Retrieved from [Link]

  • Mass Spectrometry Fragmentation Patterns. (n.d.). Science Ready. Retrieved from [Link]

  • M, P., & G, S. (2012). Electrospray ionization tandem mass spectrometry of protonated and alkali-cationized Boc-N-protected hybrid peptides containing repeats of D-Ala-APyC and APyC-D-Ala: formation of [b(n-1) + OCH3 + Na]+ and [b(n-1) + OH + Na]+ ions. Rapid communications in mass spectrometry : RCM, 26(22), 2591–2600. [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). University of California, Los Angeles. Retrieved from [Link]

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  • 2-Methylbutyric Acid: An Overview of Its Properties, Composition, Applications, and Storage. (2024, September 11). LinkedIn. Retrieved from [Link]

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Exploratory

Strategic Applications of N-Cbz-2-(methylamino)butyric Acid in Peptidomimetic Drug Discovery and Complex Organic Synthesis

Executive Summary The transition from native peptides to highly stable, orally bioavailable therapeutics requires precise molecular engineering. N-Cbz-2-(methylamino)butyric acid (commonly abbreviated as Z-N-Me-Abu-OH) r...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from native peptides to highly stable, orally bioavailable therapeutics requires precise molecular engineering. N-Cbz-2-(methylamino)butyric acid (commonly abbreviated as Z-N-Me-Abu-OH) represents a highly specialized, non-proteinogenic amino acid building block designed to overcome the inherent limitations of peptide drugs. By combining the steric profile of the 2-aminobutyric acid (Abu) side chain, the biophysical alterations of N-methylation, and the robust orthogonality of the carboxybenzyl (Cbz) protecting group, this molecule serves as a critical intermediate in modern drug discovery[1].

As a Senior Application Scientist, I have structured this technical guide to move beyond basic descriptions, focusing instead on the mechanistic causality behind its applications, validated synthetic protocols, and its role in advanced structure-activity relationship (SAR) studies.

Chemical Profile and Structural Rationale

To understand the utility of Z-N-Me-Abu-OH, one must dissect its three structural components:

  • The Abu Side Chain (Ethyl group): 2-aminobutyric acid acts as a sterically compact isostere for valine (lacking one methyl group) or threonine (lacking the hydroxyl group). It is frequently used to probe the exact spatial and hydrophobic requirements of receptor binding pockets without introducing hydrogen-bonding variables[2].

  • N-Methylation: The addition of a methyl group to the α -amino nitrogen fundamentally alters the peptide's biophysics. It eliminates the amide hydrogen bond donor, significantly increasing lipophilicity. Furthermore, the steric bulk of the N-methyl group restricts the ϕ and ψ dihedral angles of the peptide backbone, heavily favoring specific cis/trans rotamers that can lock a peptide into a bioactive conformation (such as a β -turn)[1].

  • Cbz (Carboxybenzyl) Protection: Unlike the base-labile Fmoc group, the Cbz group is exceptionally stable to the strongly basic conditions (e.g., Sodium Hydride) required for the direct N-methylation of amino acids[3]. It provides orthogonal protection that can be cleanly removed via catalytic hydrogenolysis, making it ideal for complex solution-phase syntheses.

Pathway A Native Peptide Bond (H-Bond Donor Active) B Protease Docking (Enzyme-Substrate Complex) A->B C Rapid Hydrolysis (Degradation) B->C D N-Methylated Bond (Z-N-Me-Abu incorporated) E Steric Clash & Loss of H-Bond Donor D->E F Proteolytic Resistance (Extended Half-life) E->F

Mechanism of proteolytic resistance conferred by N-methylation of the peptide backbone.

Core Applications in Drug Development

Conformational Probing in Cyclic Peptides

In the development of receptor agonists, achieving the correct 3D topology is paramount. Z-N-Me-Abu-OH is frequently utilized in "N-methyl scanning" to identify which amide bonds are solvent-exposed and which are critical for internal hydrogen bonding. For example, in the design of cyclic hexapeptide somatostatin analogues, N-Me-Abu has been substituted into specific positions to test the necessity of β -turn constraints, directly correlating backbone rigidity with receptor binding affinity[2].

Total Synthesis of Natural Depsipeptides

Many potent antimicrobial and anticancer natural products, such as the Quinomycin family, are octadepsipeptides that rely heavily on N-methylated residues for their structural integrity and DNA-intercalating properties. Z-N-Me-Abu-OH serves as a direct precursor in the total synthesis of Quinomycins K and L, where the N-methyl group is an absolute requirement for the macrocycle's biological activity[4].

Late-Stage Diversification via C-H Activation

Recent breakthroughs in synthetic methodology have leveraged Cbz-protected N-methyl amino acids for palladium-catalyzed β -C(sp 3 )-H arylation. By utilizing the native carboxylate of Z-N-Me-Abu-OH as a directing group, chemists can install complex aryl groups directly onto the ethyl side chain. This allows for the rapid generation of highly decorated, non-canonical amino acid libraries without needing to build each carbon skeleton from scratch[5].

Quantitative Data: Impact of Modification & Reagent Selection

The incorporation of N-methylated residues presents significant synthetic challenges, primarily due to severe steric hindrance during peptide coupling. Standard carbodiimide chemistry often fails, necessitating specialized phosphonium or uronium reagents[6].

Table 1: Pharmacokinetic & Biophysical Impact of N-Methylation

PropertyNative Residue (e.g., Abu)N-Methylated Residue (N-Me-Abu)Mechanistic Rationale
Proteolytic Half-Life Minutes to HoursDaysSteric shielding of the amide bond disrupts endopeptidase active site docking.
Membrane Permeability LowHighElimination of the amide NH hydrogen bond donor increases overall lipophilicity.
Conformational Flexibility HighRestrictedN-methyl steric clashes restrict dihedral angles, locking the peptide backbone.

Table 2: Coupling Reagent Efficacy for N-Methylated Amino Acids

Coupling ReagentChemical ClassYield with N-Me ResiduesEpimerization RiskSynthetic Rationale
EDC / HOBt CarbodiimideLow (<40%)ModerateSteric hindrance prevents the amine from efficiently attacking the O-acylisourea intermediate.
HATU / DIPEA UroniumHigh (80-90%)LowHighly reactive HOAt ester formation overcomes steric barriers rapidly.
PyBroP / DIPEA PhosphoniumVery High (>90%)Very LowGenerates a highly electrophilic acylphosphonium intermediate; completely avoids oxazolone formation[6].

Validated Experimental Protocols

The following protocols outline a self-validating system for the synthesis, utilization, and deprotection of Z-N-Me-Abu-OH.

Workflow N1 Z-Abu-OH N2 N-Methylation (NaH, MeI) N1->N2 N3 Z-N-Me-Abu-OH N2->N3 N4 Peptide Coupling (PyBroP / DIPEA) N3->N4 N5 Cbz Deprotection (H2, Pd/C) N4->N5 N6 Bioactive Peptidomimetic N5->N6

End-to-end synthetic workflow for incorporating Z-N-Me-Abu-OH into peptidomimetics.

Protocol 4.1: Synthesis of Z-N-Me-Abu-OH via Direct Methylation

Causality: Sodium hydride (NaH) is required to deprotonate both the carboxylic acid and the relatively non-acidic carbamate NH. The Cbz group is chosen here specifically because it is stable to these harsh basic conditions, whereas Fmoc would degrade[3].

  • Preparation: Dissolve 10.0 mmol of Z-Abu-OH in 40 mL of anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere.

  • Deprotonation: Cool the reaction vessel to 0°C using an ice bath. Slowly add 30.0 mmol of NaH (60% dispersion in mineral oil). Note: The reaction is highly exothermic and evolves hydrogen gas. 0°C prevents thermal degradation.

  • Alkylation: After 30 minutes of stirring, add 35.0 mmol of Methyl Iodide (MeI) dropwise. MeI acts as a highly reactive, unhindered electrophile ideal for S_N2 attack by the sterically hindered nitrogen.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 15 hours.

  • Workup: Quench carefully with water. Acidify the aqueous layer to pH 3-4 using 1N HCl. Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify via silica gel column chromatography (Dichloromethane:Methanol = 10:1) to yield pure Z-N-Me-Abu-OH[3].

Protocol 4.2: Sterically Hindered Peptide Coupling utilizing PyBroP

Causality: Coupling a secondary amine (or coupling onto a secondary amine) requires highly electrophilic activation. PyBroP is utilized because it bypasses the formation of oxazolone intermediates, which are the primary cause of racemization (epimerization) during peptide synthesis[6].

  • Activation: Dissolve 1.0 mmol of Z-N-Me-Abu-OH and 1.1 mmol of the target amine component in 10 mL of anhydrous Dichloromethane (DCM).

  • Base Addition: Add 3.0 mmol of N,N-Diisopropylethylamine (DIPEA). DIPEA is chosen as a non-nucleophilic base to deprotonate the carboxylic acid without interfering with the coupling reagent.

  • Coupling: Add 1.1 mmol of PyBroP. Stir the reaction mixture at room temperature for 4–6 hours.

  • Workup: Wash the organic layer sequentially with 5% KHSO₄ (to remove unreacted amines), saturated NaHCO₃ (to remove unreacted acids), and brine. Dry over MgSO₄ and evaporate to yield the protected dipeptide.

Protocol 4.3: Orthogonal Cbz Deprotection via Catalytic Hydrogenolysis

Causality: Hydrogenolysis cleanly cleaves the benzyl carbamate bond, releasing toluene and CO₂ gas as volatile byproducts. This leaves the free secondary amine ready for the next coupling step without the need for harsh acidic (TFA) or basic (Piperidine) conditions.

  • Setup: Dissolve the Z-protected peptide in Methanol (10 mL per mmol).

  • Catalyst: Add 10% Palladium on Carbon (Pd/C) (10% w/w relative to the peptide).

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon. Stir vigorously at room temperature for 2–4 hours until TLC indicates complete consumption of the starting material.

  • Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Do not let the Celite pad dry out while under vacuum, as Pd/C can ignite in the presence of methanol vapors.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the free N-methylated peptide, ready for subsequent SPPS or solution-phase elongation.

References

  • The Pivotal Role of N-Methylated Amino Acids in Biological Systems: A Technical Guide for Researchers and Drug Development Profe Source: Benchchem URL
  • CN1343219A - 取代的苯乙基胺衍生物 (Substituted phenethylamine derivatives)
  • Isolation, Structure Elucidation, and First Total Synthesis of Quinomycins K and L, Two New Octadepsipeptides from the Maowei Sea Mangrove-Derived Streptomyces sp.
  • Design and Synthesis of Novel Bioactive Peptides and Peptidomimetics Source: ACS Publications URL
  • Carboxylate-Directed Pd-Catalyzed β-C(sp3)
  • Source: Scribd (Tetrahedron)

Sources

Foundational

Physicochemical Profiling and Analytical Characterization of N-Cbz-2-(methylamino)butyric acid (Z-N-Me-Abu-OH)

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide Executive Summary In the rational design of peptidomimetics and conformational...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Executive Summary

In the rational design of peptidomimetics and conformationally restricted therapeutics, the incorporation of non-natural, N-methylated amino acids is a highly effective structural strategy. N-Cbz-2-(methylamino)butyric acid (commonly abbreviated as Z-N-Me-Abu-OH ) serves as a critical synthetic building block. The addition of the N-methyl group to the 2-aminobutyric acid (Abu) backbone fundamentally alters the molecule's physicochemical properties, eliminating a key hydrogen bond donor, enhancing proteolytic stability, and significantly increasing lipophilicity[].

This technical guide provides an in-depth analysis of the physical characteristics of Z-N-Me-Abu-OH, the mechanistic causality behind its physical state, and self-validating analytical and synthetic protocols for its handling in the laboratory.

Structural & Physicochemical Profiling

Unlike standard Cbz-protected amino acids, which are typically highly crystalline solids, N-methylated derivatives exhibit distinct physical behaviors. The table below summarizes the core quantitative and qualitative data for Z-N-Me-Abu-OH.

PropertyValue / Description
Chemical Name N-Carbobenzyloxy-N-methyl- α -aminobutyric acid
Common Abbreviations Z-N-Me-Abu-OH; Cbz-N-Me-Abu-OH
Molecular Formula C 13​ H 17​ NO 4​
Molecular Weight 251.28 g/mol
Physical State (at 25 °C) Viscous pale-yellow oil to low-melting amorphous soft solid[2]
Solubility Profile Soluble in DCM, THF, EtOAc, DMF, DMSO, MeOH; Insoluble in H 2​ O
Predicted LogP ~2.5 - 3.0 (Highly lipophilic compared to unmethylated Abu)

Mechanistic Insights: The N-Methylation Effect

As a Senior Application Scientist, it is crucial to understand why Z-N-Me-Abu-OH behaves as a viscous oil rather than a crystalline powder. The physical characteristics of this molecule are governed by two primary mechanistic effects:

  • Disruption of Intermolecular Hydrogen Bonding: In standard Cbz-amino acids, the urethane N-H acts as a strong hydrogen bond donor, interacting with the carboxylic acid C=O of adjacent molecules to form a rigid, stable crystal lattice. N-methylation permanently eliminates this N-H donor[]. Consequently, the lattice energy drops drastically, shifting the macroscopic physical state from a solid to a viscous oil[2].

  • Induction of cis/trans Rotamerism: The steric bulk of the N-methyl group directly competes with the Cbz protecting group. In unmethylated amino acids, the secondary amide/urethane bond strongly prefers the trans conformation. However, N-methylation lowers the energy barrier between the cis and trans states, leading to a dynamic rotameric equilibrium in solution[3]. This conformational heterogeneity further prevents efficient crystal packing.

ConformationalImpact NMet N-Methylation of Z-Abu-OH Hbond Loss of N-H Hydrogen Bond Donor NMet->Hbond Steric Increased Steric Bulk at N-Terminus NMet->Steric State Physical State Shift: Solid to Viscous Oil Hbond->State Reduces Lattice Energy Lipo Enhanced Lipophilicity Hbond->Lipo Lowers Polar Surface Area Rotamer cis/trans Amide Rotamerism Steric->Rotamer Destabilizes trans-Conformer

Fig 1. Mechanistic impact of N-methylation on the physicochemical properties of Z-Abu-OH.

Analytical Characterization Protocols

Because Z-N-Me-Abu-OH exists as a mixture of cis/trans rotamers, standard analytical techniques can yield confusing results (e.g., "doubled" peaks in NMR or split peaks in HPLC) if the causality is not understood. The following self-validating protocol resolves this issue.

Protocol 1: Variable-Temperature (VT) 1 H-NMR for Rotamer Resolution

Objective: To confirm the identity and purity of Z-N-Me-Abu-OH by coalescing rotameric signals.

  • Sample Preparation: Dissolve 15–20 mg of the synthesized Z-N-Me-Abu-OH oil in 0.6 mL of DMSO- d6​ . Transfer to a standard 5 mm NMR tube.

  • Ambient Acquisition (298 K): Acquire a standard 1 H-NMR spectrum.

    • Validation Checkpoint: You will observe peak doubling. Specifically, the N-CH 3​ resonance (typically ~2.7–2.9 ppm) and the α -proton will appear as two distinct sets of signals corresponding to the cis and trans conformers[3].

  • Thermal Titration: Gradually increase the NMR probe temperature in 10 K increments, equilibrating for 5 minutes at each step, up to 353 K (80 °C).

  • Coalescence Verification:

    • Validation Checkpoint: At elevated temperatures, the thermal energy overcomes the rotational barrier of the Cbz-N-Me bond. The doubled N-CH 3​ singlets will broaden and merge into a single, time-averaged sharp singlet. This self-validates that the secondary peaks are rotamers, not chemical impurities.

Synthesis and Purification Workflows

The preparation of Z-N-Me-Abu-OH requires robust conditions to force the sterically hindered N-alkylation to completion. The standard methodology utilizes Sodium Hydride (NaH) and Methyl Iodide (MeI) in anhydrous Tetrahydrofuran (THF)[4].

Protocol 2: NaH-Mediated N-Methylation of Z-Abu-OH

Objective: High-yield conversion of crystalline Z-Abu-OH to the viscous oil Z-N-Me-Abu-OH.

  • Dianion Formation: Dissolve 2.00 g of Z-Abu-OH in 40.0 mL of anhydrous THF under an argon atmosphere. Cool the reaction flask to 0 °C using an ice bath. Slowly add 1.34 g of NaH (60% dispersion in mineral oil)[4].

    • Causality: Multiple equivalents of NaH are required—one to deprotonate the carboxylic acid, one for the urethane N-H, and a slight excess to neutralize trace moisture.

  • Alkylation: Dropwise, add 4.20 mL of Methyl Iodide (MeI)[4]. Remove the ice bath and allow the reaction to stir at room temperature for 15 hours.

    • Causality: The massive excess of MeI drives the thermodynamically unfavorable, sterically hindered N-alkylation to completion.

  • Quenching & Extraction: Carefully quench the reaction by adding ice water. Wash the aqueous layer once with hexanes to remove the mineral oil from the NaH. Acidify the aqueous layer to pH 3–4 using 1N HCl[4]. Extract the product with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash the combined organic layers with saturated brine, dry over anhydrous MgSO 4​ , filter, and concentrate in vacuo. Purify the resulting residue via silica gel column chromatography using Dichloromethane:Methanol (10:1) as the eluent[4].

    • Validation Checkpoint: The final product will isolate as 1.40 g of a pale-yellow viscous oil[4]. Verify purity using the VT-NMR protocol described above.

SynthesisWorkflow Start Z-Abu-OH in Anhydrous THF Deprotonation NaH Addition (0 °C) Formation of Dianion Start->Deprotonation Alkylation MeI Addition (rt) N-Methylation Deprotonation->Alkylation Quench Aqueous Quench & Acidification (pH 3-4) Alkylation->Quench Extract EtOAc Extraction & Brine Wash Quench->Extract Purify Silica Gel Chromatography (Viscous Oil Isolation) Extract->Purify

Fig 2. Step-by-step synthetic workflow for the preparation and isolation of Z-N-Me-Abu-OH.

References

  • Title: The 1,5-Disubstituted Tetrazole Ring as a cis-Amide Bond Surrogate Source: PubMed Central (NIH) URL: [Link]

  • Title: CN1343219A - Substituted phenylethylamine derivatives (Synthesis of Z-N-Me-Abu-OH)
  • Title: Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Chemistry of Peptide Synthesis Source: Springer URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Deprotection Strategies for the Cbz Group on N-Methylated Amino Acids

Executive Summary & Mechanistic Challenges The carboxybenzyl (Cbz or Z) group is a cornerstone of amine protection in organic and peptide synthesis due to its orthogonal stability to standard acid-labile (Boc) and base-l...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Challenges

The carboxybenzyl (Cbz or Z) group is a cornerstone of amine protection in organic and peptide synthesis due to its orthogonal stability to standard acid-labile (Boc) and base-labile (Fmoc) groups. However, when applied to N-methylated amino acids , standard Cbz deprotection protocols often fail or produce severe side reactions.

As a Senior Application Scientist, it is critical to understand the causality behind these failures rather than blindly following standard operating procedures. N-methylation introduces two distinct physicochemical challenges:

  • Steric Hindrance: The N-methyl group physically shields the carbamate moiety, impeding its optimal coordination with the palladium surface during standard catalytic hydrogenolysis. This leads to sluggish reaction kinetics and incomplete deprotection.

  • Diketopiperazine (DKP) Formation: This is the most critical failure mode in N-methyl peptide synthesis. N-alkylation lowers the energy barrier for cis-trans isomerization of the preceding amide bond. The favored cis-conformation places the newly liberated secondary amine in perfect spatial proximity to attack the adjacent ester or amide carbonyl[1],[2]. This intramolecular cyclization rapidly forms a diketopiperazine (DKP) byproduct, cleaving the peptide chain and destroying the yield[2].

To circumvent these issues, researchers must employ modified methodologies: acid-doped hydrogenolysis, ultra-rapid transfer hydrogenation, or metal-free acidic cleavage.

Decision Matrix for Method Selection

Selecting the correct deprotection method requires analyzing the substrate's structural vulnerabilities. The following logical workflow dictates the experimental choice.

Workflow Start N-Cbz N-Methyl Substrate Reducible Contains reducible functional groups? Start->Reducible DKP High risk of DKP formation? Reducible->DKP No Acid Acid-Mediated Cleavage (e.g., AlCl3/HFIP) Reducible->Acid Yes H2_HCl Acid-Doped Hydrogenolysis (Pd/C, H2, 1 eq. HCl) DKP->H2_HCl Yes (Peptide synthesis) Transfer Transfer Hydrogenation (Pd/C, NaBH4) DKP->Transfer Yes (Requires rapid cleavage) Standard Standard Hydrogenolysis (Pd/C, H2) DKP->Standard No (Isolated amino acid)

Decision matrix for selecting Cbz deprotection methods on N-methylated amino acid substrates.

Quantitative Method Comparison

The table below summarizes the empirical data and operational parameters for the primary Cbz deprotection strategies applied to N-methylated systems.

Deprotection StrategyPrimary ReagentsTypical Reaction TimeDKP Risk ProfileFunctional Group ToleranceExpected Yield
Standard Hydrogenolysis Pd/C, H₂, MeOH4 – 24 hCritical Low (Reduces alkenes/alkynes)60 – 85%
Acid-Doped Hydrogenolysis Pd/C, H₂, 1.0 eq. HCl2 – 12 hLow Low (Reduces alkenes/alkynes)> 90%
Transfer Hydrogenolysis Pd/C, NaBH₄, MeOH5 – 15 minModerateLow85 – 95%
Lewis Acid Cleavage AlCl₃, HFIP1 – 4 hLowHigh (Tolerates reducible groups)80 – 95%

Validated Experimental Protocols

The following protocols are designed as self-validating systems . This means the procedure inherently includes chemical or analytical checkpoints to confirm success and prevent downstream failures.

Protocol A: Acid-Doped Catalytic Hydrogenolysis

Causality: By adding exactly 1.0 equivalent of hydrochloric acid to the reaction mixture, the newly liberated N-methyl secondary amine is instantaneously protonated. An ammonium salt is non-nucleophilic, completely shutting down the intramolecular attack required for DKP formation[3].

Materials:

  • N-Cbz-N-methyl substrate (1.0 equiv)

  • 10% Pd/C (10-20% w/w)

  • Methanol (MeOH, anhydrous)

  • 1.0 M HCl in aqueous or methanolic solution (1.0 equiv)

  • Hydrogen gas (balloon)

Step-by-Step Procedure:

  • Preparation: Dissolve the N-Cbz-N-methyl substrate in MeOH (0.1 M concentration) in a round-bottom flask.

  • Acidification: Add exactly 1.0 equivalent of 1.0 M HCl. Critical step: Excess acid may cleave sensitive side-chain protecting groups (e.g., Trityl), while insufficient acid risks DKP formation.

  • Catalyst Addition: Purge the flask with Argon for 5 minutes. Carefully add 10% Pd/C (10-20% by weight of the substrate).

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas three times. Stir vigorously under a hydrogen balloon at room temperature.

  • Self-Validation Checkpoint (LC-MS): Monitor the reaction at 2 hours. The system is self-validating if the LC-MS shows the exact mass of the desired product + [H]+, with a complete absence of the [M - 18] or [M - adjacent amino acid] mass peaks, which would indicate DKP cyclization.

  • Workup: Purge the flask with Argon. Filter the mixture through a tightly packed pad of Celite to remove the Pd/C. Wash the pad with excess MeOH.

  • Isolation: Concentrate the filtrate in vacuo to yield the N-methyl amino acid as a stable hydrochloride salt.

Protocol B: Rapid Transfer Hydrogenolysis

Causality: When steric hindrance makes standard H₂ gas diffusion the rate-limiting step, side reactions have time to dominate. Using Sodium Borohydride (NaBH₄) with Pd/C generates highly active, surface-bound hydride species in situ. This accelerates the deprotection from hours to mere minutes, kinetically outcompeting DKP formation[4].

Materials:

  • N-Cbz-N-methyl substrate (1.0 equiv)

  • 10% Pd/C (10% w/w)

  • Sodium Borohydride (NaBH₄, 1.5 equiv)

  • Methanol (MeOH)

Step-by-Step Procedure:

  • Preparation: Dissolve the substrate in MeOH at room temperature.

  • Catalyst Addition: Add 10% Pd/C to the stirring solution.

  • Hydride Addition (Caution): Slowly add NaBH₄ (1.5 equiv) in small portions over 2 minutes. Note: Vigorous hydrogen gas evolution will occur. Ensure the system is properly vented.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 5 to 10 minutes[4].

  • Self-Validation Checkpoint (TLC): Spot the reaction on a silica TLC plate. Stain with Dragendorff’s reagent (specific for secondary/tertiary amines). An immediate, bright orange spot confirms the successful liberation of the N-methyl amine, validating the rapid kinetics.

  • Workup: Quench residual NaBH₄ with a few drops of acetone. Filter through Celite, concentrate, and partition between EtOAc and saturated aqueous NaHCO₃ to isolate the free base.

Protocol C: Lewis Acid-Mediated Cleavage (Metal-Free)

Causality: If the molecule contains reducible moieties (e.g., alkenes, alkynes) or if heavy metal contamination must be strictly avoided for GMP scale-up, hydrogenolysis cannot be used[5]. Instead, Aluminum Chloride (AlCl₃) in a fluorinated solvent like HFIP coordinates strongly to the carbamate carbonyl, polarizing the C-O bond and facilitating heterolytic cleavage at room temperature[6].

Materials:

  • N-Cbz-N-methyl substrate (1.0 equiv)

  • Aluminum Chloride (AlCl₃, 3.0 equiv)

  • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) / DCM (1:1 v/v)

Step-by-Step Procedure:

  • Preparation: Dissolve the substrate in a 1:1 mixture of HFIP and DCM (0.1 M).

  • Activation: Add anhydrous AlCl₃ (3.0 equiv) in one portion. The solution may turn slightly yellow as the Lewis acid-carbonyl complex forms.

  • Reaction: Stir at room temperature for 1 to 4 hours[6].

  • Self-Validation Checkpoint (Phase Separation): Quench the reaction by slowly adding ice-cold water. The system validates its metal-free nature during extraction: unlike Pd-catalyzed reactions that often leave a gray tint or require metal scavengers, the organic layer here will remain clear, confirming the absence of transition metal leaching[5].

  • Workup: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the deprotected N-methyl amine.

References

  • Cbz-Protected Amino Groups - Organic Chemistry Portal.
  • Application Notes and Protocols for N-Cbz Deprotection - Benchchem.
  • Extended Solution-phase Peptide Synthesis Strategy Using Isostearyl-Mixed Anhydride Coupling - ACS Public
  • Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Altern
  • Total Synthesis of Mycoplanecin A - PMC.
  • Major Progress in the Liquid-Phase Synthesis of N-Alkyl-Rich Cyclic Peptides: Kilogram-Scale GMP Production of the KRAS Inhibitor LUNA18 - ACS Public

Sources

Application

Application Note: Optimized Reaction Conditions for the Coupling of N-Cbz-2-(methylamino)butyric acid

Executive Summary The incorporation of N-methylated, non-canonical amino acids into peptide sequences or small molecule APIs is a critical strategy in modern drug development to enhance metabolic stability, improve membr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of N-methylated, non-canonical amino acids into peptide sequences or small molecule APIs is a critical strategy in modern drug development to enhance metabolic stability, improve membrane permeability, and induce conformational rigidity. N-Cbz-2-(methylamino)butyric acid (Cbz-N-Me-Abu-OH) presents a unique synthetic challenge: it possesses both an N-methyl group and an α -ethyl side chain, creating significant steric hindrance at the electrophilic carbonyl center.

This application note provides a comprehensive, self-validating guide to the activation and coupling of Cbz-N-Me-Abu-OH. By detailing the causality behind reagent selection, base optimization, and reaction monitoring, this protocol ensures high-yielding, epimerization-free amide bond formation in both solution-phase and solid-phase paradigms.

Mechanistic Context & Reagent Selection

The Steric and Electronic Challenge

Coupling an N-methylated amino acid requires overcoming the reduced electrophilicity and increased steric bulk around the α -carbon. While the carboxybenzyl (Cbz) protecting group effectively suppresses oxazolone-mediated racemization (a common issue with N-acetyl or N-benzoyl groups), the steric clash between the N-methyl group and the α -ethyl side chain of the butyric acid moiety slows down the acylation rate. Slow acylation kinetics provide a wider window for base-catalyzed enolization, necessitating highly reactive coupling reagents and carefully selected bases [1].

Causality in Reagent Choices
  • Coupling Reagents (HATU vs. COMU): Traditional reagents like HBTU or PyBOP often fail to achieve complete conversion with N-methylated substrates. HATU (generating an highly reactive OAt ester) and COMU (generating an Oxyma ester) are required to accelerate the nucleophilic attack [2]. COMU is often preferred as it avoids the formation of explosive benzotriazole byproducts and exhibits a lower risk of guanidinylation side-reactions.

  • Base Selection (TMP vs. DIEA): While N,N-Diisopropylethylamine (DIEA) is the industry standard, its high basicity ( pKa​≈10.5 ) can promote epimerization of the activated N-Me-Abu ester. 2,4,6-Trimethylpyridine (TMP / Collidine) ( pKa​≈7.4 ) is basic enough to neutralize the coupling reagent counterions but sterically hindered and weak enough to prevent α -proton abstraction, ensuring high enantiomeric fidelity [1].

  • Solvent Microenvironment: Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are mandatory. These highly polar, aprotic solvents stabilize the transition state of the nucleophilic attack and maintain the solubility of the transient active ester.

Quantitative Data: Coupling Reagent Performance Matrix
Coupling ReagentChemical ClassActive Ester FormedEfficiency for N-Me-AbuEpimerization RiskByproduct Safety Profile
COMU Uronium/ImmoniumOxymaPureExcellent Very LowNon-explosive, safe[2]
HATU Uronium/AminiumHOAtExcellent LowPotentially explosive
DIC / Oxyma CarbodiimideOxymaPureGoodLowNon-explosive
PyBOP PhosphoniumHOBtModerateModerateNon-explosive

Mechanistic Workflows & Troubleshooting

ActivationWorkflow A N-Cbz-N-Me-Abu-OH + HATU or COMU B Add Base (TMP / Collidine) A->B Solvation in DMF C Active Ester Intermediate B->C Pre-activation (1-2 min) D Amine Nucleophile Addition C->D Nucleophilic Attack E Peptide Bond Formation D->E -HOBt / -Oxyma

Mechanistic workflow for the activation and coupling of N-Cbz-N-Me-Abu-OH.

Troubleshooting Start Incomplete Coupling? CheckBase Is Base Sterically Hindered? Start->CheckBase ChangeBase Switch DIEA to TMP (Collidine) CheckBase->ChangeBase No CheckReagent Is Reagent Optimal? CheckBase->CheckReagent Yes ChangeBase->CheckReagent ChangeReagent Upgrade to HATU or COMU CheckReagent->ChangeReagent No Success Complete Reaction CheckReagent->Success Yes ChangeReagent->Success

Logic tree for troubleshooting incomplete coupling of sterically hindered amino acids.

Experimental Protocols

Protocol A: Solution-Phase Coupling (1.0 mmol Scale)

This protocol is designed for synthesizing small-molecule APIs or dipeptide building blocks. It utilizes a self-validating LC-MS checkpoint.

Materials:

  • N-Cbz-2-(methylamino)butyric acid (MW: 251.28 g/mol ): 251.3 mg (1.0 eq)

  • Amine Nucleophile ( R−NH2​ ): 1.1 eq

  • COMU (MW: 428.3 g/mol ): 449.7 mg (1.05 eq)

  • 2,4,6-Trimethylpyridine (TMP): 264 μ L (2.0 eq)

  • Anhydrous DMF: 5.0 mL

Step-by-Step Procedure:

  • Solvation: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve Cbz-N-Me-Abu-OH and the amine nucleophile in 4.0 mL of anhydrous DMF under a nitrogen atmosphere.

  • Thermal Control: Cool the reaction vessel to 0 °C using an ice-water bath. Causality: Cooling mitigates the initial exothermic activation, suppressing any baseline epimerization.

  • Activation: In a separate vial, dissolve COMU in 1.0 mL of DMF. Add this solution to the main reaction flask.

  • Base Addition: Dropwise, add TMP (264 μ L) to the mixture. A distinct color change (often pale yellow to orange, depending on the Oxyma leaving group) will validate the formation of the active ester [2].

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Self-Validation (QC Check): Withdraw a 5 μ L aliquot, dilute in 1 mL Acetonitrile, and inject into LC-MS. Look for the disappearance of the Cbz-N-Me-Abu-OH mass ( [M+H]+=252.1 ) and the appearance of the product mass ( [Macid​+Mamine​−18.01+H]+ ).

  • Workup: Dilute the mixture with Ethyl Acetate (30 mL). Wash sequentially with 1M HCl (2 x 15 mL) to remove TMP, saturated NaHCO3​ (2 x 15 mL) to remove Oxyma byproducts, and brine (15 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

Protocol B: Solid-Phase Peptide Synthesis (SPPS) Incorporation

This protocol is optimized for coupling Cbz-N-Me-Abu-OH onto a resin-bound primary amine. Note: Because the Cbz group is not removed by piperidine, this is typically the final N-terminal capping residue in an SPPS sequence.

Materials:

  • Resin-bound peptide with a free N-terminal primary amine: 0.1 mmol scale

  • N-Cbz-2-(methylamino)butyric acid: 75.4 mg (3.0 eq)

  • HATU: 110.3 mg (2.9 eq)

  • TMP (Collidine): 79 μ L (6.0 eq)

  • Anhydrous DMF: Peptide synthesis grade

Step-by-Step Procedure:

  • Resin Preparation: Swell the resin in DMF for 30 minutes. Ensure the N-terminal Fmoc group of the preceding amino acid has been completely removed (20% Piperidine in DMF, 2 x 10 min) and washed thoroughly (DMF, 5 x 1 min).

  • Pre-Activation (Critical Step): In a microcentrifuge tube, dissolve Cbz-N-Me-Abu-OH and HATU in 1.5 mL of DMF. Add TMP and vortex for exactly 1 minute . Causality: Pre-activation forms the highly reactive HOAt ester. Exceeding 2 minutes before addition to the resin increases the risk of active ester degradation and guanidinylation of the resin [3].

  • Coupling: Transfer the pre-activated solution to the SPPS reaction vessel containing the resin. Agitate gently at room temperature for 2 to 3 hours. Causality: The steric bulk of the α -ethyl group necessitates an extended coupling time compared to standard canonical amino acids.

  • Washing: Drain the reaction vessel and wash the resin with DMF (5 x 1 min) and Dichloromethane (DCM) (3 x 1 min).

  • Self-Validation (Kaiser Test): Remove a few resin beads and perform a standard Kaiser (Ninhydrin) test. Causality: Because we are coupling the Cbz-N-Me-Abu-OH onto a primary amine, the disappearance of the primary amine validates the reaction. A yellow solution/bead indicates a successful, complete coupling. A blue color indicates incomplete coupling, requiring a repeat of steps 2-4.

References

  • Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, American Chemical Society. Available at:[Link]

Method

Application Note &amp; Protocols: Analytical HPLC Methods for N-Cbz-2-(methylamino)butyric acid

Abstract This technical guide provides a comprehensive overview and detailed protocols for the analytical separation of N-Cbz-2-(methylamino)butyric acid using High-Performance Liquid Chromatography (HPLC). We present tw...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the analytical separation of N-Cbz-2-(methylamino)butyric acid using High-Performance Liquid Chromatography (HPLC). We present two primary methodologies: a robust reversed-phase HPLC (RP-HPLC) method for assessing chemical purity and a specialized chiral HPLC method for determining enantiomeric excess. The guide delves into the scientific principles behind method development choices, offering insights into the physicochemical properties of the analyte that dictate chromatographic behavior. Detailed, step-by-step protocols for sample preparation, system setup, and data analysis are provided, alongside system suitability criteria to ensure method robustness and trustworthiness. This document is intended for researchers, quality control analysts, and process chemists in the pharmaceutical and chemical synthesis industries.

Introduction: The Analytical Imperative

N-Cbz-2-(methylamino)butyric acid is a protected amino acid derivative of significant interest in synthetic organic chemistry. The N-Carbobenzyloxy (Cbz or Z) protecting group is frequently employed during peptide synthesis and the construction of complex chiral molecules to prevent unwanted reactions at the amine functionality.[1] As with any synthetic intermediate, particularly one destined for pharmaceutical applications, the rigorous assessment of its chemical and chiral purity is non-negotiable. The presence of impurities can significantly impact the yield and purity of subsequent synthetic steps, while enantiomeric impurities can affect the pharmacological and toxicological profile of the final active pharmaceutical ingredient (API).

High-Performance Liquid Chromatography (HPLC) stands as the premier analytical technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[2][3] This guide provides the foundational methods to confidently assess the quality of N-Cbz-2-(methylamino)butyric acid.

Analyte Properties & Chromatographic Strategy

A successful HPLC method is built upon a fundamental understanding of the analyte's structure and chemical properties.

  • Chemical Structure:

    • N-Carbobenzyloxy (Cbz) Group: This functional group contains a phenyl ring, which is an excellent chromophore. This allows for sensitive detection using a standard UV-Vis detector, typically at wavelengths between 254 nm and 265 nm.[4] The Cbz group also imparts significant hydrophobicity to the molecule, making it ideally suited for reversed-phase chromatography.

    • Carboxylic Acid Group: The presence of this acidic moiety means the analyte's overall charge is pH-dependent. To ensure reproducible retention times and sharp, symmetrical peak shapes in RP-HPLC, it is crucial to suppress the ionization of the carboxyl group. This is achieved by maintaining a low mobile phase pH (typically < 3.0) with an acid additive like trifluoroacetic acid (TFA) or formic acid.[5][6]

    • Chiral Center: The carbon at the 2-position (α-carbon) is a stereocenter, meaning the molecule can exist as two non-superimposable mirror images (enantiomers). Distinguishing between these enantiomers requires a chiral environment, which is provided by a Chiral Stationary Phase (CSP).[7][8]

Based on these properties, a two-pronged analytical approach is logical:

  • Achiral Purity Assessment: A standard RP-HPLC method on a C18 column to separate the main compound from any synthesis-related impurities.

  • Chiral Purity Assessment: A specialized chiral HPLC method to separate and quantify the two enantiomers.

Caption: Logical workflow for the complete analysis of the target compound.

Method 1: Achiral Purity by Reversed-Phase HPLC

This method is designed to provide a quantitative measure of the analyte's purity against potential starting materials, by-products, or degradation products.

Principle of Separation: Reversed-phase chromatography separates molecules based on their hydrophobicity. A non-polar stationary phase (e.g., octadecylsilane, C18) is used with a polar mobile phase (e.g., water/acetonitrile).[9] N-Cbz-2-(methylamino)butyric acid, being moderately hydrophobic due to the Cbz group, will be retained on the column. By gradually increasing the organic content of the mobile phase (gradient elution), compounds are eluted in order of increasing hydrophobicity. The acidic mobile phase ensures the carboxylic acid remains protonated (COOH), preventing peak tailing and providing consistent interaction with the stationary phase.

Experimental Protocol

A. Instrumentation and Materials

  • HPLC system with gradient pump, autosampler, column thermostat, and UV-Vis or DAD detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • HPLC-grade acetonitrile (ACN) and water.

  • Trifluoroacetic acid (TFA), HPLC grade.

  • Volumetric flasks, pipettes, and autosampler vials.

  • Analytical balance.

  • Syringe filters (0.45 µm, PTFE or nylon).

B. Chromatographic Conditions

ParameterRecommended ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmStandard phase for robust separation of moderately polar compounds.
Mobile Phase A 0.1% TFA in WaterTFA acts as an ion-pairing agent and maintains a low pH (~2.5) to suppress carboxylate ionization.
Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrile is a common organic modifier providing good peak shape and elution strength.
Gradient 30% B to 90% B over 20 minA broad gradient ensures elution of the main peak and any more hydrophobic impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency.
Column Temp. 30 °CControlled temperature ensures retention time stability.
Detection UV at 254 nmThe Cbz group has strong absorbance near this wavelength.
Injection Vol. 10 µLA typical volume to avoid column overloading while ensuring good signal.

C. Preparation of Solutions

  • Standard Solution (approx. 0.5 mg/mL): Accurately weigh ~12.5 mg of N-Cbz-2-(methylamino)butyric acid reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

  • Sample Solution (approx. 0.5 mg/mL): Prepare the sample in the same manner as the standard solution.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before placing them in autosampler vials.

D. System Suitability Test (SST) Before running samples, perform five replicate injections of the standard solution. The system is deemed ready if the following criteria are met:

  • Tailing Factor (Tf): ≤ 1.5 (ensures peak symmetry).

  • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0% (ensures injection precision).

E. Analysis and Purity Calculation

  • Inject a blank (diluent) to ensure no carryover or system peaks.

  • Inject the standard solution.

  • Inject the sample solution.

  • Calculate the purity of the sample using the area percent method:

    % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Caption: Step-by-step workflow for achiral purity analysis.

Method 2: Chiral Separation for Enantiomeric Purity

This method is essential for determining the enantiomeric excess (% ee), a critical quality attribute for chiral molecules.

Principle of Separation: Direct enantiomeric separation is achieved using a Chiral Stationary Phase (CSP). These phases create a transient diastereomeric complex with the enantiomers of the analyte, leading to different interaction energies and, consequently, different retention times. For N-protected amino acids, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated on silica) are highly effective.[7] The separation occurs due to a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide polymer.[8][10]

Experimental Protocol

A. Instrumentation and Materials

  • HPLC system as described in Method 1.

  • Polysaccharide-based chiral column (e.g., Lux® Cellulose-2 or similar, 250 mm x 4.6 mm, 5 µm).

  • HPLC-grade acetonitrile (ACN), methanol (MeOH), and isopropanol (IPA).

  • Formic acid (FA) or Trifluoroacetic Acid (TFA).

  • A sample of racemic or partially-resolved N-Cbz-2-(methylamino)butyric acid for method development is highly recommended.

B. Chromatographic Conditions

ParameterRecommended ConditionRationale
Column Polysaccharide-based CSP (e.g., Lux® Cellulose-2)These phases have demonstrated broad selectivity for N-protected amino acids.[7]
Mobile Phase Acetonitrile / Water / Formic Acid (e.g., 80:20:0.1, v/v/v)Reversed-phase mode is often successful for these analytes. The acidic additive improves peak shape.
Mode IsocraticIsocratic elution often provides better resolution and is simpler for chiral separations.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 25 °CChiral separations can be temperature-sensitive; a controlled ambient temperature is a good starting point.
Detection UV at 254 nmSame as the achiral method.
Injection Vol. 5 µLSmaller injection volumes can sometimes improve chiral resolution by minimizing mass overload.

C. Preparation of Solutions

  • Racemic Standard (for method verification): Prepare a solution of the racemic material at ~0.5 mg/mL in the mobile phase.

  • Sample Solution: Prepare the enantiomerically-enriched sample at ~0.5 mg/mL in the mobile phase.

  • Filtration: Filter all solutions as described previously.

D. System Suitability Test (SST) Inject the racemic standard solution. The system is suitable for use if:

  • Resolution (Rs): ≥ 1.5 between the two enantiomer peaks. This ensures baseline separation for accurate quantification.

E. Analysis and Enantiomeric Excess (% ee) Calculation

  • Inject the sample solution.

  • Identify the peaks corresponding to the major (desired) and minor (unwanted) enantiomers based on the injection of a known standard or by comparing to the racemic mixture.

  • Calculate the enantiomeric excess:

    % ee = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100

Conclusion

The HPLC methods detailed in this guide provide a robust framework for the comprehensive quality assessment of N-Cbz-2-(methylamino)butyric acid. The reversed-phase method offers a reliable tool for determining chemical purity, while the chiral separation protocol enables the precise quantification of enantiomeric excess. Adherence to system suitability criteria and proper solution preparation are paramount for generating trustworthy and reproducible results, ensuring that this critical synthetic intermediate meets the stringent quality standards required for its intended application.

References

  • HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Phenomenex. [Link]

  • Method for analyzing amino acid by utilizing RP-HPLC (Reverse Phase High-Performance Liquid Chromatography).
  • Determination of Amino Acids in Foods by Reversed-Phase High-Performance Liquid Chromatography... Springer Nature Experiments. [Link]

  • Separation of 2-(Methylamino)isobutyric acid on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Biomolecular Techniques. [Link]

  • Amino acid analysis by reverse-phase high-performance liquid chromatography: precolumn derivatization with phenylisothiocyanate. PubMed. [Link]

  • THE USE OF POLYSTYRYLSULFONYL CHLORIDE RESIN AS A SOLID SUPPORTED CONDENSATION REAGENT... Organic Syntheses. [Link]

  • Synthesis of gamma-(benzyloxycarbonylamino)butyric acid. Molbase. [Link]

  • A continuous-flow protocol for the synthesis of enantiomerically pure intermediates... The Royal Society of Chemistry. [Link]

  • Chiral Separation of Beta-Methyl-Amino Acids by Ligand Exchange Using Capillary Electrophoresis and HPLC. PubMed. [Link]

  • Various Analysis Techniques for Organic Acids and Examples of Their Application. Shimadzu. [Link]

  • 2-(Methylamino)butanoic acid | C5H11NO2. PubChem. [Link]

  • Chiral HPLC Separations Guidebook. Phenomenex. [Link]

  • Highly Enantioselective HPLC Separations using the Covalently Bonded Macrocyclic Antibiotic, Ristocetin A... Scholars' Mine - MST.edu. [Link]

  • Developing deprotectase biocatalysts for synthesis. National Institutes of Health (NIH). [Link]

  • Mobile phase for determination of butyric acid by HPLC? ResearchGate. [Link]

  • User's Guide - HPLC Chiral Columns. ChromTech. [Link]

  • 2-(m-Aminobenzyl)butyric acid | C11H15NO2. PubChem. [Link]

  • Butyric acid. Wikipedia. [Link]

  • 2-Methyl Butyric Acid | Aroma/Fragrance Compound. Consolidated Chemical. [Link]

  • Analytical Method Development and Validation: Calcium Butyrate. MDPI. [Link]

  • 4-(Methylamino)butyric Acid Analyzed by HPLC- AppNote. MicroSolv Technology Corporation. [Link]

Sources

Application

"enzymatic reactions involving N-Cbz-2-(methylamino)butyric acid"

An In-Depth Guide to Biocatalysis with N-Cbz-2-(methylamino)butyric acid Abstract This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the enzymatic mani...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Biocatalysis with N-Cbz-2-(methylamino)butyric acid

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the enzymatic manipulation of N-Cbz-2-(methylamino)butyric acid. This N-protected, N-methylated amino acid is a valuable building block in the synthesis of advanced peptides and peptidomimetics. N-methylation is a key strategy for enhancing the pharmacokinetic properties of peptide-based therapeutics, such as improved metabolic stability and cell permeability.[1][2] This guide focuses primarily on the enzymatic deprotection of the carboxybenzyl (Cbz) group, a critical step in synthesis, presenting a mild and highly selective alternative to harsh chemical methods.[3][4] We detail the principles, enzyme selection, and step-by-step protocols for achieving efficient biocatalytic Cbz cleavage and discuss downstream applications.

Introduction: The Strategic Value of Enzymatic Reactions

The synthesis of peptides containing N-methylated amino acids is often challenged by the steric hindrance imposed by the N-methyl group, which can lead to low yields and racemization during chemical coupling steps.[1] The carboxybenzyl (Cbz or Z) protecting group is a mainstay for amine protection in peptide synthesis, but its removal often requires catalytic hydrogenolysis (e.g., H₂/Pd-C).[5][6] This method, while effective, can be incompatible with other sensitive functional groups in a complex molecule, such as alkenes, alkynes, or sulfur-containing moieties, and presents safety and scalability challenges.[4][7]

Biocatalytic deprotection emerges as a superior alternative. Enzymes operate under mild, aqueous conditions (neutral pH, room temperature), offering exquisite chemoselectivity that leaves other protecting groups and sensitive parts of the molecule untouched.[3][8] This guide provides the foundational knowledge and actionable protocols to leverage enzymes for the selective deprotection of N-Cbz-2-(methylamino)butyric acid, unlocking its potential in advanced synthetic workflows.

Core Application: Enzymatic Cbz Deprotection

The primary enzymatic reaction involving N-Cbz-2-(methylamino)butyric acid is the hydrolytic cleavage of the Cbz group. This reaction is catalyzed by specific hydrolases that recognize the benzyloxycarbonyl moiety.

Reaction Mechanism: The enzyme catalyzes the hydrolysis of the carbamate linkage, resulting in the formation of the free N-methylated amino acid, carbon dioxide, and benzyl alcohol.[4] This clean transformation avoids the use of heavy metal catalysts and harsh reagents.

Enzyme Selection: Choosing the Right Biocatalyst

The success of enzymatic deprotection hinges on selecting an appropriate enzyme. Two classes of enzymes are particularly effective for Cbz removal.

Enzyme ClassKey CharacteristicsSubstrate SpecificityReferences
Penicillin G Acylase (PGA) Widely available, well-characterized, and robust. Typically sourced from E. coli.Broad substrate scope, effectively cleaves Cbz from various amino acids and peptides. Less sensitive to the amino acid side chain.[3][9][10]
Cbz-Deprotecting Enzyme (Cbz-ase) High specificity for the Cbz group. Can exhibit strong enantioselectivity (e.g., cleaving only from L-amino acids). Sourced from organisms like Sphingomonas paucimobilis.Highly specific for the Cbz group, offering excellent chemoselectivity. Enantioselectivity can be exploited for kinetic resolutions.[4][11][12]

Expert Insight: For general-purpose deprotection of N-Cbz-2-(methylamino)butyric acid where high enantiopurity is already established, Penicillin G Acylase is an excellent and cost-effective starting point. If performing a kinetic resolution or if extreme chemoselectivity is required in the presence of other ester or amide bonds, a specific Cbz-ase is the superior choice.

Experimental Workflow for Cbz Deprotection

The general workflow involves substrate solubilization, enzymatic reaction, real-time monitoring, and product work-up. Enzyme immobilization is a highly recommended strategy to simplify catalyst removal and enable recycling.[3][13]

G sub Substrate Preparation (Dissolve N-Cbz-2-(methylamino)butyric acid in buffer, use co-solvent if needed) reac Enzymatic Reaction (Add enzyme, incubate at optimal temperature and pH with agitation) sub->reac mon Reaction Monitoring (Analyze aliquots by RP-HPLC or LC-MS) reac->mon mon->reac Incomplete? quench Reaction Quench & Work-up (Remove enzyme via filtration/centrifugation) mon->quench Complete? pur Product Purification (Isolate deprotected amino acid using standard techniques) quench->pur G sub N-Cbz-2-(methylamino)butyric acid deprotected 2-(methylamino)butyric acid (Free Amine) sub->deprotected Step 1: Enzymatic Deprotection (PGA or Cbz-ase) final_peptide N-Methylated Peptide Product deprotected->final_peptide Step 2: Enzymatic Ligation (e.g., Ligase, Transferase) peptide C-Terminally Protected Peptide/Amino Acid peptide->final_peptide

Sources

Method

Application Note: Orthogonal Protection Strategies Utilizing N-Cbz-2-(methylamino)butyric Acid in Advanced Peptidomimetic Synthesis

Executive Summary & Mechanistic Rationale The incorporation of non-natural, N-methylated amino acids such as N-Cbz-2-(methylamino)butyric acid is a cornerstone technique in modern drug development. N-methylation imparts...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The incorporation of non-natural, N-methylated amino acids such as N-Cbz-2-(methylamino)butyric acid is a cornerstone technique in modern drug development. N-methylation imparts critical pharmacokinetic advantages to peptide therapeutics, including enhanced proteolytic stability, improved membrane permeability, and precise conformational restriction (e.g., stabilization of β -turns or polyproline type II helices).

However, utilizing N-methylated aliphatic amino acids introduces severe steric hindrance during chain elongation. Furthermore, standard solid-phase peptide synthesis (SPPS) relying solely on Fmoc (base-labile) and Boc (acid-labile) protecting groups is often insufficient for complex peptidomimetics requiring late-stage, site-specific modifications. The Carboxybenzyl (Cbz or Z) group provides a highly robust, orthogonal alternative. Because Cbz is classically removed via catalytic hydrogenolysis[1], it remains completely stable under the repetitive basic conditions of Fmoc removal and the acidic conditions of Boc removal[2]. This application note details the causality, experimental workflows, and self-validating protocols required to successfully deploy N-Cbz-2-(methylamino)butyric acid in multi-step orthogonal synthesis.

Orthogonality Matrix: Fmoc, Boc, and Cbz

To design a successful synthesis, researchers must leverage the distinct chemical labilities of each protecting group. The primary distinction between these groups lies in the chemical conditions required for their removal, forming the basis of their "orthogonality"[3].

Table 1: Quantitative Comparison of α -Amino Protecting Groups

Protecting GroupChemical LabilityStandard Deprotection ReagentCleavage MechanismOrthogonal To
Fmoc Base-labile20% Piperidine in DMFBase-induced β -eliminationBoc, Cbz, tBu, Allyl
Boc Acid-labile50-100% Trifluoroacetic acid (TFA)Acid-catalyzed SN​1 cleavageFmoc, Cbz, Allyl
Cbz (Z) Hydrogenolysis H2​ gas, 10% Pd/C catalystCatalytic reductionFmoc, Boc, tBu, Allyl

Note: While Cbz can also be cleaved by extremely strong acids (e.g., liquid HF or HBr/AcOH), catalytic hydrogenolysis is the preferred method to maintain true orthogonality against acid-labile groups like Boc and tBu[1].

Logical Workflow of Orthogonal Deprotection

The strategic removal of protecting groups must be sequenced to prevent premature cleavage of side-chain masks. The following workflow illustrates a logical deprotection sequence for a complex peptide bearing Fmoc, Cbz, and Boc groups.

G A Fully Protected Peptide (Fmoc, Boc, Cbz) B Fmoc Deprotection (20% Piperidine/DMF) A->B Base Cleavage C Intermediate 1 (Free N-term, Boc, Cbz) B->C D Cbz Deprotection (H2, Pd/C in Solution) C->D Hydrogenolysis E Intermediate 2 (Free N-term, Boc) D->E F Boc/tBu Deprotection (TFA/Scavengers) E->F Acid Cleavage G Fully Deprotected Target Peptide F->G

Workflow of orthogonal deprotection for peptides containing Cbz, Fmoc, and Boc groups.

Detailed Methodologies & Self-Validating Protocols

Protocol A: Coupling N-Cbz-2-(methylamino)butyric Acid to a Resin-Bound Peptide

Causality & Expert Insight: Coupling an N-methylated amino acid is kinetically unfavorable due to the steric bulk of the N-methyl group and the aliphatic ethyl side chain of the aminobutyric acid core. Standard coupling reagents (e.g., HBTU) often yield incomplete reactions. To overcome this, we utilize HATU in combination with HOAt. HATU forms a highly reactive 7-azabenzotriazole active ester, while the addition of HOAt minimizes the risk of epimerization—a common side reaction when activating N-methyl amino acids.

Step-by-Step Methodology:

  • Resin Preparation: Swell the resin-bound peptide (e.g., on 2-Chlorotrityl chloride resin) in DMF for 30 minutes.

  • Fmoc Removal: Treat the resin with 20% piperidine in DMF for 2 × 10 minutes to unmask the primary amine of the growing chain[3]. Wash thoroughly with DMF (5 × 1 minute).

  • Pre-activation: In a separate vial, dissolve N-Cbz-2-(methylamino)butyric acid (3.0 equivalents relative to resin loading) and HATU (2.9 equivalents) in minimal DMF. Add N,N -Diisopropylethylamine (DIEA, 6.0 equivalents). Stir for 2 minutes to allow active ester formation.

  • Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 2 to 4 hours.

  • Self-Validation (Chloranil Test): Because the growing peptide chain may contain secondary amines, the standard Kaiser test is unreliable. Perform a Chloranil test by mixing a few resin beads with 2% acetaldehyde in DMF and 2% chloranil in toluene. A negative result (beads remain colorless/yellow) confirms successful acylation. A blue/green color indicates incomplete coupling, necessitating a double-coupling step.

Protocol B: Mild Cleavage and Solution-Phase Cbz Hydrogenolysis

Causality & Expert Insight: Catalytic hydrogenolysis of the Cbz group directly on solid support is notoriously inefficient because the heterogeneous Pd/C catalyst cannot penetrate the cross-linked polystyrene resin matrix. Therefore, the peptide must first be cleaved from the resin under mildly acidic conditions that leave the Cbz and Boc groups intact[4].

Step-by-Step Methodology:

  • Mild Cleavage: Treat the resin with 1% TFA in Dichloromethane (DCM) for 10 × 2 minutes. This selectively cleaves the peptide from the highly acid-sensitive 2-CTC resin without removing Boc or tBu groups.

  • Neutralization & Concentration: Neutralize the combined cleavage cocktails with pyridine (1.5 equivalents relative to TFA) and concentrate under reduced pressure.

  • Hydrogenolysis Setup: Dissolve the protected peptide in a 1:1 mixture of Methanol and Ethyl Acetate. Add 10% Pd/C catalyst (10% w/w relative to the peptide).

  • Reaction: Purge the reaction flask with Nitrogen gas ( N2​ ) for 5 minutes, followed by Hydrogen gas ( H2​ ). Stir vigorously under a balloon of H2​ (1 atm) at room temperature for 2–4 hours[1].

  • Self-Validation (LC-MS Mass Shift): Monitor the reaction via LC-MS. The system is self-validating when the starting material peak disappears and a new peak emerges corresponding to a mass shift of -134 Da (loss of the Carboxybenzyl moiety).

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite thoroughly with Methanol. Concentrate the filtrate to yield the Cbz-deprotected, Boc-protected intermediate.

Protocol C: Elongation onto the Unmasked N-Methyl Amine

Causality & Expert Insight: Once the Cbz group is removed, the exposed N-methyl amine of the 2-(methylamino)butyric acid residue is a highly hindered secondary amine. Coupling the next amino acid onto this position is the most challenging step in the synthesis. Furthermore, sequences with consecutive N-methyl amino acids are highly susceptible to acid hydrolysis via oxazolonium intermediate formation during final TFA cleavage[5].

Step-by-Step Methodology:

  • Activation of the Next Residue: Use highly reactive acylating agents. Symmetric anhydrides or acid fluorides (e.g., Fmoc-AA-F) are preferred. If using standard reagents, use BTC (bis(trichloromethyl)carbonate) to form the acid chloride in situ.

  • Coupling: React the activated amino acid with the unmasked secondary amine in solution (or re-attached to a resin) at an elevated temperature (e.g., 40°C in a microwave synthesizer) for 1 hour.

  • Self-Validation: Perform LC-MS analysis to confirm the addition of the new amino acid mass.

Sources

Application

Application Note: Advanced Solution-Phase Synthesis Strategies Utilizing N-Cbz-2-(methylamino)butyric Acid

Executive Summary The incorporation of heavily modified, non-proteinogenic amino acids into peptide backbones is a cornerstone of modern peptidomimetic drug discovery. N-Cbz-2-(methylamino)butyric acid (Z-N-Me-Abu-OH) is...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of heavily modified, non-proteinogenic amino acids into peptide backbones is a cornerstone of modern peptidomimetic drug discovery. N-Cbz-2-(methylamino)butyric acid (Z-N-Me-Abu-OH) is a highly valuable building block for synthesizing protease-resistant, membrane-permeable cyclic peptides (e.g., cyclosporin analogs). However, the dual steric hindrance of its ethyl side chain and N-methyl group severely limits coupling efficiency. This application note details a self-validating, solution-phase peptide synthesis (LPPS) framework designed to overcome the kinetic barriers of Z-N-Me-Abu-OH, suppress epimerization, and kinetically outcompete diketopiperazine (DKP) side reactions.

Mechanistic Context: The Dual Challenge of N-Methylation and Steric Bulk

While Solid-Phase Peptide Synthesis (SPPS) is standard for linear natural peptides, it frequently fails when processing consecutive N-methylated residues due to the accumulation of inseparable deletion sequences[1]. Solution-phase synthesis allows for intermediate purification and precise stoichiometric control. When working with Z-N-Me-Abu-OH, three primary mechanistic challenges dictate the experimental design:

  • Steric Hindrance & Nucleophilicity: The N-methyl group forces the peptide backbone into a restricted conformational space. When acting as an electrophile (activated Z-N-Me-Abu-OH), the bulky complex resists attack by incoming amines. Conversely, when Z-N-Me-Abu-OH is deprotected, the resulting secondary amine is a poor nucleophile[2].

  • Epimerization Dynamics: The prolonged reaction times required for hindered couplings increase the risk of base-catalyzed epimerization. While the urethane nature of the Carboxybenzyl (Z) group prevents the classic oxazolone-mediated racemization pathway, direct α-proton abstraction remains a critical risk if strong bases like DIPEA are used excessively during activation[3].

  • Diketopiperazine (DKP) Formation: The most critical failure point occurs at the dipeptide stage. N-methylation heavily favors the cis conformation of the amide bond. Upon deprotection of the Z group, the free secondary amine is perfectly positioned to attack the C-terminal ester, forming a highly stable 6-membered DKP ring and irreversibly cleaving the peptide[1][4].

Coupling Reagent Efficacy (Quantitative Data)

The selection of the activation chemistry is the single most important variable when coupling Z-N-Me-Abu-OH. The table below summarizes the field-proven efficacy of various coupling systems for N-methylated amino acids.

Coupling Reagent SystemActivation IntermediateEpimerization RiskRelative Yield (N-Me to N-Me)Primary Use Case / Causality
BTC / 2,4,6-collidine Acid ChlorideLow (with collidine)>85%Highly hindered couplings. Acid chlorides are the most reactive species; collidine prevents α-proton abstraction.
ISTA-Cl / DIPEA Mixed AnhydrideLow>90%Rapid, scalable solution-phase API synthesis. Circumvents DKP formation via rapid kinetics.
HATU / HOAt / DIPEA OAt Active EsterModerate60-75%Standard N-Me couplings. Risk of guanidinylation by-products if pre-activation is too slow.
DIC / Oxyma Pure Oxyma Active EsterVery Low50-65%Epimerization-sensitive substrates. Slower kinetics lead to lower yields for highly hindered N-Me-Abu.

Experimental Protocols (Self-Validating Workflows)

To ensure scientific integrity, the following protocols are designed as self-validating systems . In-Process Controls (IPCs) are embedded within the workflow to dictate go/no-go decisions, preventing the carryover of unreacted starting materials.

Protocol A: BTC-Mediated Solution-Phase Coupling of Z-N-Me-Abu-OH

Objective: Couple Z-N-Me-Abu-OH to a C-terminal protected amino acid (H-AA-OR) using in situ acid chloride generation[4].

Step 1: Pre-Activation (Acid Chloride Generation)

  • Dissolve Z-N-Me-Abu-OH (1.2 eq) and bis(trichloromethyl)carbonate (BTC, 0.4 eq) in anhydrous THF (0.1 M) under an argon atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Dropwise add 2,4,6-collidine (3.5 eq). Causality: 2,4,6-collidine is a sterically hindered base that neutralizes the generated HCl without abstracting the α-proton of the amino acid, thereby suppressing epimerization.

  • Stir for 10 minutes at 0 °C.

IPC 1 (Activation Check): Quench a 5 µL aliquot in 100 µL of methanol. Analyze via LC-MS. The presence of the Z-N-Me-Abu-OMe methyl ester confirms complete conversion to the acid chloride. Do not proceed until >95% conversion is observed.

Step 2: Coupling 5. Dissolve the amine component (H-AA-OR, 1.0 eq) in a minimal volume of anhydrous THF. 6. Add the amine solution dropwise to the activated Z-N-Me-Abu-OH mixture at 0 °C. 7. Allow the reaction to warm to room temperature and stir for 2 hours.

IPC 2 (Coupling Check): Sample 10 µL of the reaction mixture, dilute in ACN/H₂O, and analyze via HPLC. The reaction is validated when the peak corresponding to H-AA-OR is <2% of the total area.

Step 3: Workup 8. Quench the reaction with saturated aqueous NaHCO₃. 9. Extract the aqueous layer with Ethyl Acetate (3x). 10. Wash the combined organic layers with 1M HCl (to remove collidine), brine, and dry over anhydrous Na₂SO₄. Concentrate under reduced pressure to yield the crude dipeptide Z-N-Me-Abu-AA-OR.

Protocol B: Z-Deprotection and Kinetic Trapping (DKP Mitigation)

Objective: Remove the Z protecting group and immediately couple the next residue to kinetically outcompete diketopiperazine (DKP) formation[1].

Step 1: Hydrogenolysis

  • Dissolve the dipeptide Z-N-Me-Abu-AA-OR in degassed Methanol (0.05 M).

  • Add 10% Pd/C (10% w/w).

  • Purge the flask with H₂ gas and stir vigorously under a hydrogen balloon at room temperature.

IPC 3 (Deprotection Check): Monitor strictly via TLC (Hexane/EtOAc 1:1) every 15 minutes. Prolonged exposure after complete deprotection exponentially increases DKP formation.

Step 2: Kinetic Trapping 4. Immediately upon disappearance of the starting material, filter the mixture rapidly through a pad of Celite to remove Pd/C. 5. Concentrate the filtrate in vacuo at a low temperature (<25 °C) to minimize thermal DKP cyclization. 6. Immediately dissolve the resulting free amine (H-N-Me-Abu-AA-OR) in anhydrous DMF and add pre-activated Fmoc-AA-OH (activated via HATU/HOAt for 5 mins prior).

IPC 4 (Trapping Validation): Analyze via LC-MS after 30 minutes. The mass of the desired tripeptide must be the base peak, with DKP mass [M-H₂O] strictly <5%.

Pathway Visualization

G Start Z-N-Me-Abu-OH + H-AA-OR Act Activation (BTC or HATU) Start->Act Dip Dipeptide Z-N-Me-Abu-AA-OR Act->Dip IPC: LC-MS >98% Deprot Z-Deprotection (H2, Pd/C) Dip->Deprot FreeAmine Free Amine H-N-Me-Abu-AA-OR Deprot->FreeAmine DKP Side Reaction: DKP Formation FreeAmine->DKP Slow Reaction Next Rapid Trapping (Fmoc-AA-OH) FreeAmine->Next Immediate Reaction Prod Tripeptide Fmoc-AA-N-Me-Abu-AA-OR Next->Prod

Workflow for Z-N-Me-Abu-OH solution-phase coupling, emphasizing the DKP side-reaction risk.

Sources

Method

Application Note: Cleavage of N-Cbz-2-(methylamino)butyric Acid from Solid Support

Introduction and Mechanistic Rationale The synthesis and isolation of unnatural, sterically hindered amino acids such as 2-(methylamino)butyric acid (N-Me-Abu) require highly optimized solid-phase organic synthesis (SPOS...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

The synthesis and isolation of unnatural, sterically hindered amino acids such as 2-(methylamino)butyric acid (N-Me-Abu) require highly optimized solid-phase organic synthesis (SPOS) strategies. When this molecule is protected by a Carboxybenzyl (Cbz or Z) group at the N-terminus, isolating the free C-terminal carboxylic acid from the solid support demands a cleavage protocol that is perfectly orthogonal to the N-Cbz protecting group[1].

As a Senior Application Scientist, it is critical to understand the causality behind the reagent choices in this workflow:

  • The Steric Factor: N-methylation of the alpha-amine introduces significant steric bulk. While this primarily complicates the initial loading and coupling steps on the resin, it also slightly shields the ester linkage connecting the amino acid to the solid support. Consequently, maximizing resin swelling in dichloromethane (DCM) prior to cleavage is an absolute necessity to ensure the cleavage cocktail can permeate the polymer matrix.

  • Protecting Group Orthogonality: The N-Cbz group is highly prized for its stability under acidic conditions[2]. Unlike the Boc group, which is rapidly cleaved by Trifluoroacetic acid (TFA), the Cbz carbamate requires catalytic hydrogenolysis (H₂/Pd-C) or strong Lewis acids (e.g., TMSBr, HF) for removal[3],[1]. Therefore, acid-mediated cleavage from the resin will release the fully intact N-Cbz-2-(methylamino)butyric acid.

  • Resin Selection: To yield a C-terminal free acid, the molecule is typically anchored to either a 2-Chlorotrityl chloride (2-CTC) resin or a Wang resin [4],[5]. 2-CTC is heavily preferred for N-methylated amino acids because its extreme acid lability allows for ultra-mild cleavage, completely eliminating the risk of side reactions or premature Cbz degradation[6].

Chemical Logic and Orthogonality

The fundamental principle of this cleavage protocol is the differential acid lability between the resin-ester linkage and the N-terminal carbamate.

Orthogonality Resin Solid Support (2-CTC or Wang) Linker Ester Linkage (Acid Labile) Resin->Linker Covalent Bond Molecule 2-(methylamino) butyric acid Linker->Molecule C-Terminus Protecting N-Cbz Group (Acid Stable) Molecule->Protecting N-Terminus Cleavage Cleavage Reagent (TFA or AcOH) Cleavage->Linker Cleaves Cleavage->Protecting No Effect

Caption: Orthogonality of N-Cbz protection during acid-mediated cleavage from solid support.

Quantitative Data: Cleavage Cocktails and Stability

The selection of the cleavage cocktail is dictated entirely by the resin used. Table 1 outlines the optimal conditions for releasing the amino acid while preserving the Cbz group, and Table 2 validates the orthogonality of the protecting groups under these specific conditions.

Table 1: Cleavage Cocktail Comparison for C-Terminal Acids

Resin TypeCleavage CocktailCleavage TimeCbz StabilityC-Terminal State
2-CTC AcOH / TFE / DCM (1:1:8)30 - 60 minIntactFree Carboxylic Acid
2-CTC 1% TFA in DCM15 - 30 minIntactFree Carboxylic Acid
Wang 95% TFA / 2.5% TIS / 2.5% H₂O1.5 - 2 hoursIntactFree Carboxylic Acid

Table 2: Protecting Group Orthogonality under Acidic Cleavage

Protecting GroupCleavage ConditionStatus Post-Cleavage
N-Cbz 1-95% TFA, AcOHStable (Requires HF, TMSBr, or H₂/Pd-C)
N-Fmoc 20% Piperidine/DMFStable (Base-labile)
N-Boc 50-95% TFACleaved
t-Butyl (Ester/Ether) 90-95% TFACleaved

Experimental Protocols

Protocol A: Ultra-Mild Cleavage from 2-CTC Resin (Recommended)

Causality & Expert Insight: 2-CTC resin generates a highly stabilized trityl carbocation upon cleavage. This allows the use of an ultra-mild Acetic Acid (AcOH) based cocktail, which guarantees zero degradation of the N-Cbz group and prevents acid-catalyzed side reactions[5],[6].

  • Resin Preparation: Transfer the synthesized N-Cbz-N-Me-Abu-2-CTC resin to a sintered glass funnel equipped with a stopcock. Wash the resin extensively with DCM (3 × 5 mL per gram of resin) to remove residual N,N-dimethylformamide (DMF) and to maximize the swelling of the polystyrene matrix.

  • Cocktail Preparation: Prepare a fresh mixture of Acetic Acid / Trifluoroethanol (TFE) / Dichloromethane (DCM) in a 1:1:8 volume ratio[5].

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10–20 mL per gram of resin). Agitate gently at room temperature for 30 to 60 minutes[6].

  • Filtration: Open the stopcock and filter the cleavage solution into a round-bottom flask. Wash the resin twice with 5 mL of the cleavage cocktail and pool the filtrates.

  • Concentration: Evaporate the DCM and TFE under reduced pressure. Critical Step: Do not heat the water bath above 30°C to prevent thermally induced degradation of the product.

  • Isolation: Because single protected amino acids can sometimes be highly soluble in ether, standard ether precipitation may yield low recovery. Instead, dissolve the concentrated residue in a minimal amount of Acetonitrile/Water (1:1) and lyophilize to obtain the pure N-Cbz-2-(methylamino)butyric acid as a white powder.

Protocol B: Standard Cleavage from Wang Resin

Causality & Expert Insight: Wang resin utilizes a benzyl alcohol linker, which requires a higher concentration of TFA (typically 95%) to generate the benzyl carbocation and release the C-terminal acid[4]. Triisopropylsilane (TIS) is included as a carbocation scavenger to prevent the cleaved linker from re-alkylating the amino acid[7],[2].

  • Resin Preparation: Wash the N-Cbz-N-Me-Abu-Wang resin with DCM and dry under a gentle stream of nitrogen.

  • Cocktail Preparation: Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O[7],[2].

  • Cleavage Reaction: Add 10 mL of the cleavage cocktail per gram of dry resin. Agitate at room temperature for 1.5 to 2 hours[3].

  • Filtration: Filter the resin through a sintered glass funnel into a collection flask. Wash the resin with a small volume of neat TFA (2 × 2 mL) and combine the filtrates[3].

  • Precipitation: Concentrate the filtrate to approximately 5% of its original volume under a stream of nitrogen. Add 8–10 volumes of ice-cold diethyl ether (-20°C) to precipitate the product[7],[3].

  • Isolation: Centrifuge the mixture at 4°C for 5 minutes. Decant the ether supernatant, and wash the pellet twice with fresh cold ether. Dry the resulting N-Cbz-2-(methylamino)butyric acid under high vacuum.

Workflow Visualization

Workflow A 1. Resin Preparation Wash with DCM & dry B 2. Cleavage Cocktail Add AcOH/TFE/DCM or TFA/TIS/H2O A->B C 3. Agitation Incubate at RT (30-120 min) B->C D 4. Filtration Collect filtrate, wash resin C->D E 5. Concentration Evaporate volatiles under vacuum D->E F 6. Precipitation Add cold diethyl ether (-20°C) E->F G 7. Isolation Centrifuge to pellet N-Cbz-N-Me-Abu-OH F->G

Caption: Workflow for the acidic cleavage and isolation of N-Cbz-protected N-methyl amino acids.

Validation & Quality Control (Self-Validating System)

To ensure the protocol has functioned as a self-validating system, perform the following QC checks:

  • Pre-Cleavage Amine Verification: Standard primary amine tests (like the Kaiser test) will yield false negatives on the N-methylated alpha-amine prior to Cbz protection. The Chloranil test must be used to verify the presence of the secondary amine.

  • Post-Cleavage Mass Spectrometry: The integrity of the isolated N-Cbz-2-(methylamino)butyric acid must be validated via LC-MS. The expected exact mass for C₁₃H₁₇NO₄ is 251.1158 Da. The presence of the dominant [M+H]⁺ peak at m/z 252.1 confirms both successful cleavage and the intact preservation of the Cbz group.

References

  • AAPPTec. Peptide cleavage from Wang resin.[Link][3]

  • Barlos, K., Chatzi, O., Gatos, D., & Stavropoulos, G. (1991). 2-Chlorotrityl chloride resin. Studies on anchoring of Fmoc-amino acids and peptide cleavage. International Journal of Peptide and Protein Research, 37(6), 513-520.[Link][5]

  • AAPPTec. Cleaving protected peptides from 2-chlorotrityl resin.[Link][6]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: N-Cbz-2-(methylamino)butyric Acid Synthesis

Introduction Welcome to the technical support guide for the synthesis of N-Cbz-2-(methylamino)butyric acid. This document is designed for researchers, scientists, and professionals in drug development who are encounterin...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for the synthesis of N-Cbz-2-(methylamino)butyric acid. This document is designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low yields, in this specific synthetic transformation. As a secondary amine, the N-protection of 2-(methylamino)butyric acid with benzyl chloroformate (Cbz-Cl) can be less straightforward than with primary amino acids. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance the efficiency and success of your synthesis.

Troubleshooting Guide: Addressing Low Yields

Low yields in the N-Cbz protection of 2-(methylamino)butyric acid often stem from a few common issues related to reaction conditions and substrate reactivity. This section addresses these problems in a question-and-answer format.

Question 1: My reaction yield is consistently below 50%. What are the primary causes for such a low conversion rate?

Several factors can contribute to a low yield. The most common culprits are suboptimal pH control, inadequate temperature management, and reagent degradation.

  • Suboptimal pH: The Schotten-Baumann reaction, typically used for this protection, is highly pH-dependent. For the deprotonated amine to be an effective nucleophile, the pH must be maintained in the basic range (typically 9-11). However, if the pH is too high, it can accelerate the hydrolysis of your reagent, benzyl chloroformate, to the unreactive benzyl alcohol.

  • Inadequate Temperature Control: This reaction is exothermic. Without proper cooling (0-5 °C), localized heating can occur, which not only promotes the hydrolysis of Cbz-Cl but can also lead to side reactions and degradation of the product.

  • Reagent Quality: Benzyl chloroformate is moisture-sensitive and can degrade over time. Using a freshly opened bottle or a properly stored reagent is crucial for optimal results.

Question 2: I'm observing a significant amount of a water-insoluble byproduct that is not my desired product. What could this be?

The most likely water-insoluble byproduct is benzyl alcohol, resulting from the hydrolysis of benzyl chloroformate. This is often exacerbated by slow addition of the Cbz-Cl or a pH that is too high. Another possibility, though less common, is the formation of dibenzyl carbonate if the reaction conditions are not well-controlled.

To minimize the formation of benzyl alcohol, ensure that the Cbz-Cl is added slowly and sub-surface to a well-stirred, cooled solution of the amino acid. This promotes the reaction with the amine over hydrolysis.

Experimental Protocol: Optimized N-Cbz Protection of 2-(methylamino)butyric acid

This protocol is designed to maximize yield by carefully controlling reaction parameters.

Materials:

  • 2-(methylamino)butyric acid

  • Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH)

  • Benzyl chloroformate (Cbz-Cl)

  • Dioxane or Tetrahydrofuran (THF)

  • Diethyl ether or Ethyl acetate

  • Hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • Dissolution: Dissolve 1.0 equivalent of 2-(methylamino)butyric acid in a 1:1 mixture of dioxane and water.

  • Basification: Cool the solution to 0-5 °C in an ice bath. Slowly add a 2M solution of sodium carbonate to adjust the pH to 10.0-10.5. Monitor the pH closely with a calibrated pH meter.

  • Cbz-Cl Addition: While maintaining the temperature at 0-5 °C and vigorous stirring, add 1.1 equivalents of benzyl chloroformate dropwise over 30-45 minutes. Simultaneously, add a 2M NaOH solution as needed to maintain the pH between 10.0 and 10.5.

  • Reaction: Allow the reaction to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.

  • Workup:

    • Transfer the reaction mixture to a separatory funnel and wash with diethyl ether (2x) to remove unreacted Cbz-Cl and benzyl alcohol.

    • Acidify the aqueous layer to a pH of 2 with 1M HCl.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Frequently Asked Questions (FAQs)

Q1: Why is a mixed solvent system like dioxane/water or THF/water used?

A mixed aqueous-organic solvent system is used to ensure that both the water-soluble amino acid salt and the water-insoluble benzyl chloroformate can react. The organic solvent helps to solubilize the Cbz-Cl, increasing its availability for the reaction.

Q2: Can I use a different base, such as triethylamine?

While organic bases like triethylamine can be used, inorganic bases like sodium carbonate or sodium hydroxide are often preferred in Schotten-Baumann conditions for several reasons:

  • They are easily removed during the aqueous workup.

  • They help to maintain a stable pH in the aqueous phase.

  • They avoid the potential for the formation of triethylamine hydrochloride, which can complicate purification.

Q3: How can I confirm the purity of my final product?

Standard analytical techniques can be used to assess the purity of N-Cbz-2-(methylamino)butyric acid:

  • NMR Spectroscopy (¹H and ¹³C): Will show the characteristic peaks for the Cbz group and the butyric acid backbone.

  • Mass Spectrometry: To confirm the molecular weight of the product.

  • Melting Point: A sharp melting point is indicative of high purity.

Data Summary Table
ParameterRecommended ConditionRationale
Temperature 0-5 °CMinimizes hydrolysis of Cbz-Cl and side reactions.
pH 10.0 - 10.5Optimizes nucleophilicity of the amine while managing Cbz-Cl hydrolysis.
Cbz-Cl Stoichiometry 1.1 equivalentsA slight excess drives the reaction to completion.
Solvent System Dioxane/Water (1:1)Ensures solubility of both reactants.

Visualizing the Process

Troubleshooting Workflow

The following diagram outlines a decision-making process for troubleshooting low yields in the synthesis.

G start Low Yield Observed check_pH Was pH maintained at 10.0-10.5? start->check_pH check_temp Was temperature kept at 0-5°C? check_pH->check_temp Yes adjust_pH Action: Implement real-time pH monitoring and control. check_pH->adjust_pH No check_reagent Is Cbz-Cl fresh? check_temp->check_reagent Yes adjust_temp Action: Ensure efficient cooling and slow reagent addition. check_temp->adjust_temp No new_reagent Action: Use a fresh bottle of Cbz-Cl. check_reagent->new_reagent No success Yield Improved check_reagent->success Yes adjust_pH->success adjust_temp->success new_reagent->success

Caption: Troubleshooting Decision Tree.

Reaction Mechanism Overview

This diagram illustrates the key steps in the N-Cbz protection of 2-(methylamino)butyric acid.

G cluster_0 Reaction Steps amino_acid 2-(methylamino)butyric acid anion intermediate Tetrahedral Intermediate amino_acid->intermediate + Cbz-Cl cbz_cl Benzyl Chloroformate product N-Cbz-2-(methylamino)butyric acid intermediate->product - Cl⁻

Caption: Simplified Reaction Mechanism.

References

  • Bodanszky, M. (1993). Peptide Chemistry: A Practical Textbook. Springer-Verlag.
Optimization

Technical Support Center: Troubleshooting Side Reactions During Cbz Deprotection of N-Methylated Amino Acids

Welcome to the Advanced Technical Support Guide for peptide chemists and drug development professionals. When synthesizing highly modified peptidomimetics or cyclic peptides, the incorporation of N-methylated amino acids...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Guide for peptide chemists and drug development professionals. When synthesizing highly modified peptidomimetics or cyclic peptides, the incorporation of N-methylated amino acids is a proven strategy to enhance metabolic stability and membrane permeability. However, the removal of the carboxybenzyl (Cbz) protecting group from these sterically hindered, conformationally unique residues introduces severe synthetic bottlenecks.

As an Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will dissect the mechanistic causality behind these side reactions—most notably Diketopiperazine (DKP) formation—and provide self-validating, field-tested protocols to rescue your yields.

Quantitative Summary of Common Side Reactions

Before altering your synthetic route, it is critical to diagnose the specific failure mode. The table below summarizes the primary side reactions encountered during the hydrogenolysis of Cbz-protected N-methylated peptides, their mechanistic triggers, and standard mitigation strategies.

Side ReactionPrimary CausalityTypical Yield LossPrimary Mitigation Strategy
Diketopiperazine (DKP) Formation Cis-amide conformation proximity effect leading to intramolecular cyclization.50 – 90%Implement simultaneous deprotection-coupling (in situ acylation); utilize bulky C-terminal esters (e.g., t-Bu).
Incomplete Deprotection Steric shielding of the Cbz carbamate from the Pd catalyst surface by the N-methyl group.20 – 40%Increase Pd/C loading; switch to transfer hydrogenolysis using highly active H₂ donors.
Epimerization Prolonged reaction times combined with basic additives (often used to scavenge HCl).5 – 15%Maintain strictly neutral or slightly acidic conditions; avoid prolonged heating.
N-Demethylation Over-reduction under excessively harsh H₂ pressure or elevated temperatures.< 5%Monitor reaction strictly via LC-MS; avoid high-pressure autoclaves unless absolutely necessary.

Frequently Asked Questions (FAQs) & Mechanistic Insights

Q1: Why does Cbz deprotection of my N-methylated dipeptide result in complete cleavage of the peptide chain?

Causality: You are observing Diketopiperazine (DKP) formation . The N-methylation of a peptide bond significantly lowers the energy barrier for trans-to-cis isomerization. In standard secondary amides, the trans conformation is heavily favored. However, the N-methyl group introduces steric clashes that make the cis conformation energetically accessible.

Upon Cbz removal via hydrogenolysis, this cis-conformation places the newly liberated, highly nucleophilic secondary amine in ideal spatial proximity to the C-terminal ester or amide. This triggers a rapid intramolecular attack, forming a thermodynamically stable 6-membered DKP ring and irreversibly cleaving the peptide backbone .

DKP_Pathway A Cbz-N(Me)-Peptide-OR (Protected Precursor) B HN(Me)-Peptide-OR (Free Amine Intermediate) A->B H2, Pd/C (-Toluene, -CO2) C Cis-Amide Conformation (Proximity Effect) B->C Steric Clash Relief (Spontaneous) E In Situ Acylation (+ Activated AA3) B->E Simultaneous Coupling D Diketopiperazine (DKP) + Cleaved Alcohol (ROH) C->D Intramolecular Attack (Side Reaction) F Elongated Peptide (Desired Product) E->F Rapid Amidation (Trapping)

Reaction pathways of N-methylated peptides post-Cbz deprotection: DKP formation vs. in situ trapping.

Q2: How can I prevent DKP formation during hydrogenolysis?

Solution: The most robust method is the simultaneous deprotection-coupling procedure (also known as in situ acylation) originally pioneered by Rich et al. . By performing the hydrogenolysis in the presence of a pre-activated incoming amino acid (such as a symmetrical anhydride or an active ester), the freshly deprotected N-methyl amine is acylated immediately. This intermolecular trapping reaction outcompetes the intramolecular DKP cyclization. Alternatively, if stepwise synthesis is mandatory, replacing C-terminal methyl/ethyl esters with sterically demanding tert-butyl (t-Bu) esters or silyl esters significantly retards the rate of intramolecular attack.

Q3: My hydrogenolysis is extremely slow or stalls completely. Why?

Causality: The N-methyl group creates a severe steric shield around the Cbz carbamate, preventing optimal coordination with the palladium surface. Solution: Do not simply increase the temperature, as this promotes epimerization and DKP formation. Instead, switch to Transfer Hydrogenolysis . Utilizing a chemical hydrogen donor like 1,4-cyclohexadiene or ammonium formate increases the local concentration of active hydrogen species on the catalyst surface, effectively overcoming the steric barrier without requiring high-pressure H₂ gas.

Q4: I am observing epimerization of the N-methyl amino acid. How do I minimize this?

Causality: Epimerization at the α -carbon of N-methylated amino acids is driven by prolonged reaction times and the presence of basic additives. Because N-methylated amines are more basic than their non-methylated counterparts, any residual base (often added to neutralize trace HCl from Cbz-Cl protection steps) can abstract the α -proton during stalled hydrogenolysis. Solution: Ensure your starting material is rigorously purified from basic salts. Maintain a strictly neutral or slightly acidic environment (e.g., adding 0.1% acetic acid) during deprotection, balancing this carefully against the risk of slowing the reduction rate.

Validated Experimental Protocols

The following methodologies are designed as self-validating systems. By incorporating LC-MS monitoring and specific stoichiometric controls, these protocols ensure reproducibility and high fidelity in complex peptide synthesis.

Protocol 1: Simultaneous Deprotection-Coupling (In Situ Acylation)

Purpose: To trap the highly reactive, DKP-prone free N-methyl amine immediately upon Cbz cleavage, forcing chain elongation.

  • Preparation of Active Species: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the Cbz-protected N-methyl peptide (1.0 equiv) and the pre-activated incoming amino acid (e.g., symmetrical anhydride or pentafluorophenyl ester, 1.5 to 2.0 equiv) in anhydrous THF or EtOAc to a concentration of 0.1 M.

  • Catalyst Addition: Carefully add 10% Pd/C (10–20 mol% Pd). Critical Step: Always add the catalyst under a blanket of argon to prevent solvent ignition.

  • Hydrogenation: Evacuate the flask via a vacuum manifold and backfill with H₂ gas. Repeat this purge cycle three times. Maintain the reaction under a hydrogen balloon (1 atm).

  • Reaction Monitoring: Stir vigorously at room temperature. The pre-activated amino acid will immediately acylate the free amine as it is generated. Monitor the disappearance of the Cbz-protected starting material via LC-MS (typically complete within 2–4 hours).

  • Workup: Purge the flask with argon. Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the pad thoroughly with EtOAc.

  • Isolation: Concentrate the filtrate under reduced pressure and purify the elongated peptide via flash column chromatography.

Protocol 2: Transfer Hydrogenolysis for Sterically Hindered Substrates

Purpose: To accelerate Cbz removal when steric hindrance from the N-methyl group stalls standard H₂ balloon methods, minimizing the time window for side reactions.

  • Substrate Dissolution: Dissolve the Cbz-protected N-methyl peptide (1.0 equiv) in anhydrous methanol or ethanol (0.1 M) in a round-bottom flask.

  • Hydrogen Donor Addition: Add 1,4-cyclohexadiene (10.0 equiv) as the hydrogen donor. (Note: Ammonium formate can also be used, but its slight basicity may promote epimerization in highly sensitive substrates).

  • Catalyst Addition: Add 10% Pd/C (10 mol% Pd) under an inert argon atmosphere.

  • Reaction Execution: Heat the mixture gently to 40 °C. The transfer of hydrogen from 1,4-cyclohexadiene to the Pd surface creates a highly active reductive environment that bypasses the mass-transfer limitations of H₂ gas.

  • Validation & Workup: Monitor via TLC or LC-MS. Upon completion (often < 1 hour), cool to room temperature, filter through Celite, and concentrate. Proceed immediately to the next coupling step to prevent delayed DKP formation.

References

  • Major Progress in the Liquid-Phase Synthesis of N-Alkyl-Rich Cyclic Peptides: Kilogram-Scale GMP Production of the KRAS Inhibitor LUNA18 Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection-coupling procedure: entrapment of reactive nucleophilic species by in situ acylation Source: Journal of the Chemical Society, Chemical Communications (RSC Publishing) URL:[Link]

Troubleshooting

Technical Support Center: Troubleshooting Solubility of N-Cbz-2-(methylamino)butyric acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the physicochemical hurdles of working with protected, non-natural amino acids.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the physicochemical hurdles of working with protected, non-natural amino acids.

N-Cbz-2-(methylamino)butyric acid presents a unique "triple-threat" to aqueous solubility:

  • The Cbz (Carboxybenzyl) Group: Introduces a bulky, highly lipophilic aromatic ring that strongly resists aqueous solvation[1].

  • N-Methylation: By methylating the amine, the molecule loses its primary hydrogen bond donor capacity, significantly increasing hydrophobicity compared to standard Cbz-amino acids.

  • Aliphatic Backbone: The butyric acid chain adds further non-polar surface area.

Below is our comprehensive troubleshooting guide, designed to provide mechanistic explanations and validated protocols to overcome these solubility barriers.

Section 1: Frequently Asked Questions & Mechanistic Troubleshooting

Q1: I attempted to dissolve N-Cbz-2-(methylamino)butyric acid directly in PBS (pH 7.4), but it forms a cloudy suspension. Why is it failing to dissolve despite the neutral pH? A1: While a pH of 7.4 is well above the expected pKa of the carboxylic acid group (approximately 3.98 for similar Cbz-protected compounds like Cbz-glycine[1]), the extreme hydrophobicity of the N-methyl-N-Cbz moiety overrides the solvation energy provided by the single carboxylate anion. The lack of an amide hydrogen prevents crucial water-solute hydrogen bonding. Actionable Fix: You must utilize a "solvent-shift" method. Dissolve the compound first in a water-miscible polar aprotic solvent (e.g., DMSO) to disrupt the crystal lattice, then slowly spike this stock into your vigorously stirring aqueous buffer[2].

Q2: What is the maximum concentration of DMSO I can use before it affects my downstream applications? A2: This is entirely application-dependent. For chemical peptide coupling (e.g., EDC/NHS or HATU), organic solvents are preferred, and you can operate in 100% DMF or DMSO. However, for enzymatic assays (e.g., using deprotectase biocatalysts), exceeding 10% (v/v) DMSO will often denature the enzyme[3]. If your biological assay is restricted to <5% organic solvent, you must employ a secondary solubilization strategy, such as cyclodextrin complexation.

Q3: How do cyclodextrins improve the solubility of this specific molecule? A3: Cyclodextrins (CDs), particularly 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD), possess a hydrophilic exterior and a hydrophobic internal cavity. The lipophilic Cbz aromatic ring perfectly fits into the β-CD cavity, forming a dynamic, non-covalent inclusion complex[4]. This thermodynamically masks the hydrophobic Cbz group from the aqueous environment, increasing apparent water solubility by orders of magnitude without altering the molecule's covalent structure or biological integrity[5].

Q4: Can I use amino acids as hydrotropes instead of cyclodextrins? A4: Yes. Recent pharmaceutical studies demonstrate that basic amino acids (like L-Arginine) act as excellent hydrotropes for hydrophobic acidic compounds. The basic side chain forms a salt bridge with the carboxylic acid of your compound, while the aliphatic regions of the hydrotrope engage in non-ionic interactions (hydrophobic shielding) with the Cbz group, synergistically enhancing solubility[6].

Section 2: Quantitative Solubility Matrix

Note: The following data summarizes expected solubility limits based on the physicochemical properties of N-Cbz-2-(methylamino)butyric acid and analogous compounds.

Solvent SystemApparent Solubility LimitMechanistic RationaleRecommended Application
Deionized Water (pH ~5.5) < 0.1 mg/mLProtonated carboxylic acid; high lipophilicity.Not recommended.
Aqueous Buffer (pH 7.4) ~ 0.5 - 1.0 mg/mLDeprotonation of -COOH to carboxylate (-COO⁻).Highly dilute biological assays.
10% DMSO in PBS (pH 7.4) ~ 5.0 - 10.0 mg/mLCo-solvent effect lowers dielectric penalty of water.In vitro assays tolerating moderate organics.
20% w/v HP-β-CD in Water > 20 mg/mLHost-guest inclusion complexation of the Cbz group.In vivo dosing; sensitive enzymatic assays.
100% DMSO or DMF > 50 mg/mLHigh dielectric constant; disrupts hydrophobic lattice.Stock preparation; Solid-phase synthesis.

Section 3: Validated Experimental Protocols

Protocol A: The Solvent-Shift Method (DMSO to Aqueous Buffer)

Causality Check: Direct addition of hydrophobic powder to water causes "clumping" because the hydrophobic surfaces minimize water contact, trapping dry powder inside. Pre-dissolving in DMSO ensures complete molecular dispersion before aqueous exposure.

  • Weighing: Accurately weigh 50 mg of N-Cbz-2-(methylamino)butyric acid into a clean glass vial.

  • Stock Preparation: Add 1.0 mL of anhydrous DMSO. Vortex vigorously for 60 seconds until a completely clear solution is achieved (Yields a 50 mg/mL stock).

  • Buffer Preparation: In a separate beaker, prepare 9.0 mL of your target aqueous buffer (e.g., 50 mM Phosphate Buffer). Ensure the pH is strictly ≥ 7.4 to guarantee carboxylic acid deprotonation[1].

  • Solvent Shift: Place the buffer on a magnetic stirrer at high speed. Using a micropipette, add the DMSO stock dropwise (approx. 1 drop per 2 seconds) directly into the vortex of the stirring buffer. Slow addition prevents localized supersaturation.

  • Self-Validation & Equilibration: Allow the solution to stir for 15 minutes. If transient micro-precipitation occurs, sonicate the solution for 5 minutes at room temperature. A persistently cloudy solution indicates the solubility limit has been exceeded for your specific buffer system, requiring a lower final concentration[2].

Protocol B: Cyclodextrin Inclusion Complexation

Causality Check: HP-β-CD requires time and kinetic energy to establish the host-guest equilibrium. Cold mixing will result in poor complexation yields.

  • Excipient Preparation: Prepare a 20% (w/v) solution of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in deionized water or neutral buffer.

  • Addition: Add the N-Cbz-2-(methylamino)butyric acid powder directly to the HP-β-CD solution (aiming for a 10-20 mg/mL target concentration).

  • Kneading/Sonication: The solution will initially form a milky suspension. Sonicate the mixture in a water bath for 30 to 45 minutes at 35°C. The mild heat increases the kinetic energy, facilitating the insertion of the Cbz group into the cyclodextrin torus[7].

  • Self-Validation (Filtration): Pass the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, undissolved compound. Measure the UV absorbance of the filtrate at ~254 nm (specific to the Cbz aromatic ring) to validate the final dissolved concentration against a known standard curve.

Section 4: Workflow Visualizations

Solubilization_Workflow Start N-Cbz-2-(methylamino) butyric acid App Target Application? Start->App Org Chemical Synthesis (Peptide Coupling) App->Org Bio Biological / Aqueous Assay App->Bio OrgSolv Use 100% DMF or DMSO (Solubility >50 mg/mL) Org->OrgSolv OrgTol Can assay tolerate >5% Organic Solvent? Bio->OrgTol YesOrg Solvent-Shift Method (DMSO stock into pH 7.4 buffer) OrgTol->YesOrg Yes NoOrg Require strictly aqueous media OrgTol->NoOrg No CD HP-β-Cyclodextrin Complexation or Arginine Hydrotrope NoOrg->CD

Decision tree for selecting the optimal solubilization strategy based on downstream applications.

Cyclodextrin_Mechanism Drug Insoluble Compound (Exposed Cbz) Complex Inclusion Complex (Shielded Cbz) Drug->Complex + Heat CD HP-β-CD (Empty Cavity) CD->Complex Soluble Aqueous Solubility Achieved Complex->Soluble Hydration

Thermodynamic pathway of masking the hydrophobic Cbz group via cyclodextrin inclusion.

Sources

Optimization

"N-Cbz-2-(methylamino)butyric acid purification challenges"

Title: Technical Support Center: N-Cbz-2-(methylamino)butyric acid (Z-N-Me-Abu-OH) Purification & Troubleshooting Introduction N-Cbz-2-(methylamino)butyric acid (Z-N-Me-Abu-OH) is a critical non-proteinogenic amino acid...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: N-Cbz-2-(methylamino)butyric acid (Z-N-Me-Abu-OH) Purification & Troubleshooting

Introduction

N-Cbz-2-(methylamino)butyric acid (Z-N-Me-Abu-OH) is a critical non-proteinogenic amino acid building block. The incorporation of N-methylated amino acids into peptide chains significantly enhances proteolytic stability, improves membrane permeability, and modulates the biological activity of therapeutic peptides[1]. Furthermore, they provide conformational rigidity to peptide backbones, which is essential for developing stable foldamers and receptor antagonists[2]. However, its synthesis—typically via the Benoiton method using sodium hydride (NaH) and methyl iodide (MeI)[3]—and subsequent purification present unique physicochemical challenges, including rotamer-induced analytical artifacts, over-methylation, and racemization risks.

Section 1: Troubleshooting Guides & FAQs

Q1: My HPLC chromatogram shows two distinct peaks (or a broad shoulder) for my purified Z-N-Me-Abu-OH, but LC-MS shows the exact same mass for both. Is my product impure? Causality: This is the classic "rotamer effect." The N-Cbz protecting group combined with the N-methyl group creates severe steric hindrance. This leads to restricted rotation around the carbamate C-N bond, resulting in cis and trans rotamers[1]. On the chromatographic timescale, these rotamers interconvert slowly, appearing as split or broad peaks. Solution: Do not discard your batch. To verify purity, run the HPLC at an elevated temperature (e.g., 50–60 °C). At higher temperatures, the thermal energy overcomes the rotational barrier, increasing the interconversion rate beyond the column residence time and coalescing the rotamers into a single sharp peak. For NMR, use DMSO-d6 at 80 °C to achieve the same coalescence.

Q2: I am detecting a significant amount of methyl ester (Z-N-Me-Abu-OMe) in my crude product after the NaH/MeI reaction. How do I remove it without causing racemization? Causality: During the Benoiton N-methylation, the use of excess methyl iodide (often required for optimal yields) inevitably methylates the carboxylate moiety, forming a methyl ester[3]. Solution: A mild saponification step is required. Treat the crude mixture with LiOH in THF/H2O at 35 °C or lower[3]. Avoid strong bases like NaOH at high temperatures, as the alpha-proton of N-methyl amino acids is highly susceptible to abstraction, leading to epimerization.

Q3: My enantiomeric excess (ee) has dropped significantly post-purification. Where did the epimerization occur? Causality: Racemization typically occurs during the N-methylation step if the temperature is not strictly controlled, or during the subsequent saponification[3]. The N-methyl group increases the acidity of the alpha-proton compared to the unmethylated precursor, making it vulnerable to base-catalyzed epimerization[1]. Solution: Maintain strict cryogenic control (0 °C) during the addition of NaH and MeI[1]. If enantiopurity cannot be maintained via direct methylation, switch to the alternative 5-oxazolidinone route (Freidinger method), which involves the formation and subsequent reduction of an oxazolidinone intermediate with a Lewis acid under mild conditions, preserving stereochemical integrity[4].

Section 2: Quantitative Data & Analytical Strategies

To accurately differentiate between true impurities and rotamers, specific analytical conditions must be applied.

Analytical MethodStandard Condition (Room Temp)Diagnostic Condition (Elevated Temp)Observation / Result
RP-HPLC (C18) 25 °C, 0.1% TFA in H2O/MeCN60 °C, 0.1% TFA in H2O/MeCNSplit peaks coalesce into a single peak (Rotamer confirmation).
1H-NMR (400 MHz) CDCl3, 25 °CDMSO-d6, 80 °CBroad/doubled signals (e.g., N-CH3 protons) sharpen into singlets.
LC-MS (ESI+) 25 °C, Standard GradientN/ABoth split peaks yield identical m/z [M+H]+ and [M+Na]+ ions.
Chiral HPLC 25 °C, Hexane/IPAN/ADetects true enantiomeric impurities (D-enantiomer vs L-enantiomer).

Section 3: Experimental Protocol - Purification Workflow

The following is a self-validating, step-by-step methodology for the isolation and purification of Z-N-Me-Abu-OH following a standard NaH/MeI synthesis[3][5].

Phase 1: Quenching and Saponification

  • Quench : Upon completion of the N-methylation (typically 15-24 hours)[3][5], cool the THF reaction mixture to 0 °C. Carefully add cold water dropwise to quench excess NaH.

  • Saponification : If LC-MS indicates the presence of Z-N-Me-Abu-OMe, add 1.5 equivalents of LiOH dissolved in a minimal amount of water directly to the THF mixture. Stir at room temperature (do not exceed 35 °C) until ester hydrolysis is complete (monitor via TLC/HPLC)[3].

Phase 2: Acid-Base Extraction 3. Concentration : Remove THF under reduced pressure (rotary evaporator, water bath < 30 °C). 4. Alkaline Wash : Dilute the aqueous residue with water and wash with Diethyl Ether (3 x 50 mL). Causality: This step removes unreacted MeI, mineral oil (from NaH), and neutral organic impurities while the product remains in the aqueous layer as a water-soluble carboxylate salt. 5. Acidification : Cool the aqueous layer to 0 °C and carefully acidify to pH 2.5–3.0 using 1N HCl[5]. Causality: This protonates the carboxylate, rendering the highly lipophilic Z-N-Me-Abu-OH insoluble in water. 6. Extraction : Extract the acidified aqueous layer with Ethyl Acetate (3 x 50 mL)[5]. 7. Drying : Wash the combined organic layers with saturated brine, dry over anhydrous MgSO4, filter, and concentrate in vacuo[5].

Phase 3: Silica Gel Chromatography 8. Column Preparation : Pack a silica gel column using Dichloromethane (DCM). 9. Elution : Load the crude residue and elute using a gradient of DCM to DCM:Methanol (10:1 v/v)[5]. Note: The addition of 0.1% Acetic Acid to the eluent can prevent tailing caused by the free carboxylic acid. 10. Fractions : Pool fractions containing the pure product, concentrate, and dry under high vacuum to yield Z-N-Me-Abu-OH as a viscous oil or crystalline solid.

Section 4: Troubleshooting Logic Visualization

G Start Crude Z-N-Me-Abu-OH Analysis HPLC_Split Issue: Split/Broad Peaks in HPLC or NMR Start->HPLC_Split Ester_Imp Issue: Methyl Ester Impurity Detected Start->Ester_Imp Racemization Issue: Low Enantiomeric Excess (ee%) Start->Racemization RotamerCheck Run HPLC at 60°C or NMR in DMSO-d6 at 80°C HPLC_Split->RotamerCheck Saponification Mild Saponification: LiOH, THF/H2O, <35°C Ester_Imp->Saponification TempControl Audit Synthesis: Strict 0°C for NaH/MeI Racemization->TempControl Coalesce Peaks Coalesce: Rotamer Confirmed RotamerCheck->Coalesce Yes NoCoalesce Peaks Remain: True Impurity RotamerCheck->NoCoalesce No Extraction Acid-Base Extraction (pH 2.5-3.0 for organic layer) Saponification->Extraction AltRoute Switch to Freidinger Oxazolidinone Route TempControl->AltRoute If ee% still low

Diagnostic workflow for resolving Z-N-Me-Abu-OH purification and analytical challenges.

References

  • Patent CN1343219A - 取代的苯乙基胺衍生物. Google Patents. 5

  • Synthesis of N-Alkyl Amino Acids. Monash University. 3

  • N-Methyl-L-alanine | C4H9NO2 | For Research Use. Benchchem. 1

  • An Improved Synthesis of Fmoc-N-methyl-alpha-amino Acids. ResearchGate. 4

  • Selective, On-Resin N-Methylation of Peptide N-Trifluoroacetamides. ResearchGate. 2

Sources

Troubleshooting

Technical Support Center: NMR Peak Assignment for N-Cbz-2-(methylamino)butyric acid

This technical support guide provides troubleshooting for common challenges encountered during the NMR peak assignment of N-Cbz-2-(methylamino)butyric acid. Designed for researchers, scientists, and drug development prof...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides troubleshooting for common challenges encountered during the NMR peak assignment of N-Cbz-2-(methylamino)butyric acid. Designed for researchers, scientists, and drug development professionals, this resource offers in-depth explanations and practical solutions to complex spectral features.

Frequently Asked Questions (FAQs)

Q1: Why does my ¹H NMR spectrum of N-Cbz-2-(methylamino)butyric acid show more peaks than expected? I see doubled signals for several protons.

This is a classic and expected phenomenon for many N-protected amino acids, including N-Cbz-2-(methylamino)butyric acid. The doubling of signals arises from the presence of rotamers .

  • The Underlying Science: The amide bond (in this case, a carbamate) between the Cbz group and the nitrogen has partial double-bond character due to resonance. This restricts free rotation around the C-N bond, leading to two distinct, slowly interconverting conformations at room temperature: the syn- and anti-rotamers.[1][2] These rotamers are diastereomers and, therefore, have chemically non-equivalent protons, resulting in two sets of signals in the NMR spectrum.[3]

  • Troubleshooting Steps:

    • Variable Temperature (VT) NMR: Acquiring spectra at elevated temperatures can help confirm the presence of rotamers. As the temperature increases, the rate of rotation around the C-N bond increases. If the doubled peaks coalesce into single, averaged signals at higher temperatures, this is strong evidence for rotameric exchange.[1] Be cautious not to exceed the boiling point of your solvent or cause degradation of your sample.[4]

    • 2D NMR (EXSY or NOESY): Exchange spectroscopy (EXSY) or Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to identify exchanging species. You will observe cross-peaks between the corresponding protons of the two rotamers.

Q2: The two protons of the benzylic CH₂ group in the Cbz protector are showing up as two separate signals, each a doublet. Shouldn't they be a single peak?

This is a common point of confusion and is due to the protons being diastereotopic .

  • The Underlying Science: The chiral center at the alpha-carbon of the butyric acid moiety makes the molecule chiral. In a chiral molecule, the two protons on a CH₂ group (like the benzylic protons of the Cbz group) are no longer chemically equivalent.[5][6] Replacing one proton with a different group would create a diastereomer relative to replacing the other proton.[6][7] Because they are in different chemical environments, they will have different chemical shifts.[6] They couple to each other, resulting in two doublets (an AX system), assuming no other nearby protons are coupling to them.[8]

  • Troubleshooting and Confirmation:

    • COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum will show a cross-peak between these two signals, confirming that they are coupled to each other.[8][9]

    • HSQC (Heteronuclear Single Quantum Coherence): A ¹H-¹³C HSQC spectrum will show that both of these proton signals correlate to the same carbon signal, which is a definitive way to identify diastereotopic protons.[10][11]

Q3: I'm having trouble assigning the protons of the ethyl group on the butyric acid side chain. The signals are overlapping.

Overlapping signals are a frequent challenge, especially in complex molecules. A combination of 1D and 2D NMR techniques is the most effective way to resolve these ambiguities.

  • Systematic Approach to Assignment:

    • ¹H NMR Analysis: Start by identifying the general regions. The methyl (CH₃) group will be a triplet at the most upfield chemical shift. The methylene (CH₂) group will be a more complex multiplet (likely a sextet or a doublet of quartets) at a slightly downfield position. The alpha-proton (α-CH) will be further downfield.

    • ¹H-¹H COSY: This is the most crucial experiment for this issue. The COSY spectrum will show clear correlations between coupled protons. You will see a cross-peak between the methyl protons and the methylene protons, and another cross-peak between the methylene protons and the alpha-proton.[12][13] This allows you to "walk" along the carbon backbone and definitively assign the coupled spin systems.

    • ¹H-¹³C HSQC: This experiment correlates each proton to the carbon it is directly attached to.[9][13] This can help to resolve overlapping proton signals by spreading them out in the carbon dimension.[10]

    • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away.[9][14] For example, the methyl protons of the ethyl group should show a correlation to the alpha-carbon. This is an excellent tool for confirming assignments made from COSY and HSQC.

Here is a logical workflow for using 2D NMR for assignment:

Caption: Step-by-step workflow for 2D NMR analysis.

References

  • ResearchGate. (n.d.). Rotamers or Diastereomers? An Overlooked NMR Solution | Request PDF. Retrieved March 14, 2026, from [Link]

  • University of Bath. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved March 14, 2026, from [Link]

  • Wikipedia. (2024, November 26). Benzyl chloroformate. Retrieved March 14, 2026, from [Link]

  • YouTube. (2021, September 30). NMR Spectroscopy: Diastereotopism. Retrieved March 14, 2026, from [Link]

  • ACS Publications. (2001, October 2). On the Stabilization of the Syn-Rotamer of Amino Acid Carbamate Derivatives by Hydrogen Bonding. The Journal of Organic Chemistry. Retrieved March 14, 2026, from [Link]

  • Journal of Engineering Sciences and Innovation. (2021). NMR studies of rotamers with multi-substituted amides. Retrieved March 14, 2026, from [Link]

  • University of Missouri–St. Louis. (n.d.). 2D NMR: HMBC & Assignments in MNova. Retrieved March 14, 2026, from [Link]

  • Magritek. (n.d.). Unmask the NMR spectra of small molecules in complex formulations. Retrieved March 14, 2026, from [Link]

  • OpenOChem Learn. (n.d.). Identifying Homotopic, Enantiotopic and Diastereotopic Protons. Retrieved March 14, 2026, from [Link]

  • University of Ottawa. (n.d.). NMR Basics. Retrieved March 14, 2026, from [Link]

  • Chemistry Stack Exchange. (2016, December 1). How to differentiate diastereotopic protons by NMR in flexible groups? Retrieved March 14, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. Retrieved March 14, 2026, from [Link]

  • Reddit. (2018, May 21). diastereotopic protons on NMR. r/chemistry. Retrieved March 14, 2026, from [Link]

  • Michigan State University. (n.d.). hnl14_sln.html. Retrieved March 14, 2026, from [Link]

  • ResearchGate. (n.d.). Derivatization scheme of amino acid with 4-(carbazole-9-yl)-benzyl.... Retrieved March 14, 2026, from [Link]

  • Chemistry Steps. (2022, December 3). Homotopic Enantiotopic Diastereotopic and Heterotopic. Retrieved March 14, 2026, from [Link]

  • Nanalysis. (2023, March 20). Using NMR to observe the restricted rotation in amide bonds. Retrieved March 14, 2026, from [Link]

  • Royal Society of Chemistry. (2024, June 26). The synthesis of oligomers containing alternating C-glycosyl α-amino acids and.... Retrieved March 14, 2026, from [Link]

  • Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved March 14, 2026, from [Link]

  • ETH Zurich. (n.d.). peptide nmr. Retrieved March 14, 2026, from [Link]

  • Wiley Online Library. (2017, February 2). Common problems and artifacts encountered in solution-state NMR experiments. Retrieved March 14, 2026, from [Link]

  • Georgia Institute of Technology. (2023, August 29). Small molecule NMR sample preparation. Retrieved March 14, 2026, from [Link]

  • Reddit. (2022, November 18). Rotamers for Amino acids!. r/OrganicChemistry. Retrieved March 14, 2026, from [Link]

  • Reddit. (2024, February 28). NMR of amino acid. r/OrganicChemistry. Retrieved March 14, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved March 14, 2026, from [Link]

  • Master Organic Chemistry. (2022, February 8). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Retrieved March 14, 2026, from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved March 14, 2026, from [Link]

  • ResearchGate. (2018, September 26). Development of a novel protocol for chemoselective deprotection of N/O-benzyloxycarbonyl (Cbz) at ambient temperature. Retrieved March 14, 2026, from [Link]

  • YouTube. (2020, August 10). 2D NMR: COSY, HSQC (HMQC) and HMBC. Retrieved March 14, 2026, from [Link]

  • Organic Chemistry Portal. (2025, June 30). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Retrieved March 14, 2026, from [Link]

  • PubMed. (2009, July 30). Evaluation of solvent effects on protonation using NMR spectroscopy: implication in salt formation. Retrieved March 14, 2026, from [Link]

  • Mestrelab Resources. (2024, September 16). Assignments. Retrieved March 14, 2026, from [Link]

  • ResearchGate. (2026, March 4). (PDF) Theoretical and experimental 1H-NMR spectroscopy for a series of Cbz-amino acids, dissolved in DMSO, at constant temperature and pressure. Retrieved March 14, 2026, from [Link]

  • ResearchGate. (n.d.). With three NMR experiments (often HSQC, HNCACB, and HN(CO)CACB) we... | Download Scientific Diagram. Retrieved March 14, 2026, from [Link]

  • NIH. (n.d.). NMR-based metabolite studies with 15N amino acids. PMC. Retrieved March 14, 2026, from [Link]

  • ACS Publications. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved March 14, 2026, from [Link]

  • BMRB. (n.d.). bmse000402 Butyric Acid. Retrieved March 14, 2026, from [Link]

  • PubChem. (n.d.). 2-(Methylamino)butanoic acid | C5H11NO2 | CID 9942136. Retrieved March 14, 2026, from [Link]

  • ResearchGate. (n.d.). 15N NMR spectroscopy acids: 7—solvent effects on α‐and ω‐amino. Retrieved March 14, 2026, from [Link]

  • University of Rochester. (n.d.). 7512 - NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Department of Chemistry and Biochemistry. Retrieved March 14, 2026, from [Link]

  • SciSpace. (n.d.). A Study of the Formation and Stability of N-Alkylbutanimines by1H-NMR Spectroscopy. Retrieved March 14, 2026, from [Link]

  • Veeprho. (n.d.). Butyric Acid Impurities and Related Compound. Retrieved March 14, 2026, from [Link]

Sources

Optimization

"preventing decomposition of N-Cbz-2-(methylamino)butyric acid"

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for N-Cbz-2-(methylamino)butyric acid. This guide is designed for researchers, chemists, and drug development professionals to add...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for N-Cbz-2-(methylamino)butyric acid. This guide is designed for researchers, chemists, and drug development professionals to address common challenges related to the stability and handling of this valuable synthetic intermediate. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity of your material throughout your experimental workflows.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the storage, handling, and stability of N-Cbz-2-(methylamino)butyric acid.

Q1: What are the optimal long-term storage conditions for solid N-Cbz-2-(methylamino)butyric acid?

For long-term stability, solid N-Cbz-2-(methylamino)butyric acid should be stored at -20°C or lower in a tightly sealed container.[1][2] To prevent degradation from atmospheric moisture, which can initiate hydrolysis, it is crucial to store the container within a desiccator.[3] Lyophilized protected amino acids are known to be hygroscopic; therefore, minimizing exposure to moisture is paramount for preserving the compound's integrity over time.[3]

Q2: I need to weigh out the solid compound for an experiment. What is the correct procedure to avoid introducing contaminants?

To prevent condensation of atmospheric moisture onto the cold compound, which can accelerate decomposition, the sealed container must be allowed to equilibrate to room temperature inside a desiccator before opening.[3][4] Once at ambient temperature, you can quickly weigh the desired amount in a well-ventilated area or fume hood and then promptly and tightly reseal the container. For added protection, purging the container headspace with an inert gas like argon or nitrogen before resealing can help displace oxygen and moisture.[1]

Q3: How should I store N-Cbz-2-(methylamino)butyric acid that is already in solution?

Storing amino acid derivatives in solution for extended periods is strongly discouraged as it significantly increases the rate of chemical degradation.[3] If short-term storage is unavoidable, the solution should be prepared in a suitable, dry, aprotic solvent, aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, and stored at -20°C or preferably -80°C.[1] Freeze-thaw cycles can accelerate the degradation of the compound.[4]

Q4: My experiment requires heating. At what temperature does N-Cbz-2-(methylamino)butyric acid start to decompose?

While a specific decomposition temperature is not well-documented, both the carbamate (Cbz) and carboxylic acid functionalities can be susceptible to thermal degradation. Carboxylic acids, particularly when impurities are present, can undergo thermal decarboxylation at elevated temperatures.[5][6] More critically, the Cbz group's stability can be compromised under harsh thermal conditions. It is advisable to keep reaction temperatures as low as feasible and for the minimum time necessary. If high temperatures are required, running a small-scale pilot reaction to check for decomposition by TLC or LC-MS is recommended.

Q5: What are the primary chemical decomposition pathways I should be aware of?

The two main pathways for decomposition are hydrolysis and unintended Cbz-group cleavage .

  • Hydrolysis: The carbamate linkage is susceptible to hydrolysis under strongly acidic or alkaline conditions, which would yield 2-(methylamino)butyric acid, benzyl alcohol, and CO2.[7][8] The carboxylic acid itself is generally stable but can participate in side reactions under harsh pH conditions.[5]

  • Cbz-Group Cleavage: The Cbz (benzyloxycarbonyl) group is a protecting group designed to be removed under specific conditions. Accidental exposure to these conditions will lead to decomposition of your starting material. The most common cleavage methods are catalytic hydrogenation (e.g., H₂ with Pd/C) and treatment with strong acids like HBr or TFA.[9][10]

The diagram below illustrates these primary degradation routes.

DecompositionPathways cluster_hydrolysis Hydrolysis cluster_cleavage Unintended Cbz Cleavage main N-Cbz-2-(methylamino)butyric acid hydrolysis_prod1 2-(methylamino)butyric acid main->hydrolysis_prod1 Strong Acid/Base (e.g., HCl, NaOH) cleavage_prod1 2-(methylamino)butyric acid main->cleavage_prod1 Catalytic Hydrogenation (e.g., H₂/Pd-C) hydrolysis_prod2 Benzyl Alcohol + CO2 cleavage_prod2 Toluene (from H₂/Pd-C) TroubleshootingWorkflow start Low Yield in Coupling Reaction step1 Step 1: Verify Purity of Starting Material start->step1 step2 Analyze solid sample by HPLC or ¹H NMR step1->step2 decision1 Is Purity >95%? step2->decision1 step3 Step 2: Evaluate Reaction Conditions decision1->step3 Yes solution1 Solution: Procure new, high-purity starting material. Review storage protocols. decision1->solution1 No step4 Monitor reaction by TLC/LC-MS for SM decomposition step3->step4 decision2 Is SM stable during reaction? step4->decision2 solution2 Solution: Modify conditions. Avoid strong bases/acids. Use milder coupling agents. Lower temperature. decision2->solution2 No end Problem Resolved decision2->end Yes solution1->end solution2->end

Caption: Workflow for troubleshooting low reaction yields.

Scenario 2: Appearance of Unexpected Spots on TLC or Peaks in LC-MS

  • Problem: Your reaction mixture shows multiple unexpected byproducts that cannot be explained by reactions with your other reagents.

  • Potential Cause: Decomposition of N-Cbz-2-(methylamino)butyric acid into smaller, more polar fragments.

  • Identification & Solution:

    • Characterize Byproducts: Attempt to identify the unexpected peaks by their mass-to-charge ratio (m/z) in LC-MS. Compare these against the molecular weights of potential decomposition products.

    • Check for Deprotection: The most common byproduct would be the free amine, 2-(methylamino)butyric acid. This compound is significantly more polar and will have a much shorter retention time on a reverse-phase HPLC column.

    • Review Reagents: Scrutinize your reaction for any hidden sources of acid, base, or catalytic metals. For instance, some reagents are sold as hydrochloride salts, which can create an acidic environment. Ensure all reagents are of high purity.

    • Implement Preventative Measures: If decomposition is confirmed, re-run the reaction using freshly verified starting material under strictly controlled, anhydrous, and pH-neutral conditions where possible.

Potential Decomposition ProductMolecular Weight ( g/mol )Common Analytical Observation
2-(methylamino)butyric acid117.15 [11]Highly polar; short retention time in RP-HPLC. Detectable by LC-MS.
Benzyl Alcohol108.14Detectable by GC-MS or LC-MS.
Toluene92.14Often observed as a byproduct of catalytic hydrogenation.
Protocols for Ensuring Compound Integrity

Protocol 1: Recommended Handling and Storage

  • Receiving: Upon receipt, immediately transfer the sealed container of N-Cbz-2-(methylamino)butyric acid to a -20°C freezer located in a dry environment.

  • Dispensing:

    • Place the sealed container in a desiccator and allow it to warm to room temperature for at least 60 minutes.

    • In a fume hood, briefly open the container and quickly weigh the required amount of the solid.

    • Optional: Gently purge the container's headspace with argon or nitrogen.

    • Tightly reseal the container, wrap the seal with parafilm for extra security, and return it to the -20°C freezer.

  • Solution Preparation:

    • Always use high-purity, anhydrous solvents.

    • Prepare solutions immediately before use. Do not store stock solutions for more than a few days, even when frozen. [4] Protocol 2: Routine Purity Analysis by HPLC

This protocol provides a general method for assessing the purity of N-Cbz-2-(methylamino)butyric acid.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (for the Cbz group's aromatic ring) and/or Mass Spectrometry (MS).

  • Sample Preparation: Dissolve a small amount (~1 mg/mL) of the solid in acetonitrile or methanol.

  • Expected Result: A pure sample should show one major peak at a characteristic retention time. The presence of early-eluting peaks may indicate the formation of the more polar, deprotected amine.

By adhering to these guidelines, researchers can significantly mitigate the risk of decomposition, ensuring the reliability and reproducibility of their experimental results.

References
  • AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Amino acid. Retrieved from [Link]

  • Green, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
  • Master Organic Chemistry. (2022, May 20). Decarboxylation. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • MDPI. (2025, August 5). A new biocompatible butyric acid-releasing glucosamine derivative for transdermal delivery. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9942136, 2-(Methylamino)butanoic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Study.com. (n.d.). Acid hydrolysis of N-methyl butyramide (in water and hydrochloric acid) with heat produces. Retrieved from [Link]

  • Tsouli, T. (n.d.). Stability and Decomposition of 2-Methyl Butyric Acid Under Different Conditions. Retrieved from [Link]

  • Vasile, A., et al. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(vii), 101-112.
  • Wallis, C. J., et al. (2020). Developing deprotectase biocatalysts for synthesis. Chemical Communications, 56(73), 10692-10695. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up N-Cbz-2-(methylamino)butyric Acid Couplings

Overview Welcome to the Process Chemistry Technical Support Center. Scaling up the coupling of N-Cbz-2-(methylamino)butyric acid presents a unique intersection of steric hindrance and epimerization risks.

Author: BenchChem Technical Support Team. Date: March 2026

Overview

Welcome to the Process Chemistry Technical Support Center. Scaling up the coupling of N-Cbz-2-(methylamino)butyric acid presents a unique intersection of steric hindrance and epimerization risks. The combination of an N-methyl group and an ethyl side chain creates significant steric bulk around the activated carbonyl. Furthermore, the lack of an amide proton on the activated species increases the propensity for base-catalyzed enolization. This guide provides field-proven troubleshooting strategies, quantitative reagent comparisons, and validated protocols for drug development professionals.

Troubleshooting Guides & FAQs

Q1: We are experiencing incomplete conversions (<50%) when scaling up this coupling using standard carbodiimides (DIC/Oxyma). Why does this happen and how do we fix it? Causality: Carbodiimide-based active esters (like Oxyma or HOBt) lack the electrophilic reactivity required to overcome the massive steric activation barrier posed by the N-methyl and ethyl groups of 2-(methylamino)butyric acid. On a large scale, where mass transfer and mixing are less efficient than in analytical batches, the competing hydrolysis of the active ester outpaces the sluggish amide bond formation. Solution: Abandon carbodiimides for this specific residue. Switch to highly reactive uronium salts like HATU[1] or, for maximum efficiency on scale, utilize in situ acid chloride generation via bis(trichloromethyl)carbonate (BTC, also known as triphosgene)[2]. Acid chlorides are significantly smaller and more electrophilic than active esters, allowing rapid penetration of the steric shield[3].

Q2: Our scale-up batches using HATU/DIPEA show >10% epimerization at the 2-aminobutyric acid stereocenter. How can we suppress this? Causality: N-methyl amino acids are exceptionally prone to epimerization. During activation, the bulky N-methyl group forces the carbonyl into a conformation that highly favors α -proton abstraction. Strong, unhindered bases like N,N-Diisopropylethylamine (DIPEA) rapidly deprotonate this α -carbon, leading to enolization before the sluggish coupling can occur. Solution: Swap DIPEA for a weaker, sterically hindered base such as 2,4,6-trimethylpyridine (sym-collidine)[1]. Collidine is basic enough to drive the HATU activation but significantly less prone to abstracting the α -proton. Additionally, limit the pre-activation time of the N-Cbz-2-(methylamino)butyric acid to strictly under 1 minute.

Q3: We want to use BTC (triphosgene) for its superior coupling kinetics, but we are concerned about thermal runaway and phosgene gas generation on a 500g scale. How do we manage this? Causality: BTC decomposes into three equivalents of phosgene gas, which reacts with the carboxylic acid to form an ultra-reactive acid chloride. This decomposition and subsequent activation are highly exothermic. If not controlled, the heat accelerates side reactions (like N-carboxyanhydride formation) and poses a severe safety hazard. Solution: Implement a rigorously temperature-controlled jacketed reactor. Dose the BTC solution slowly into the amino acid/collidine mixture at -15°C. Ensure robust off-gas scrubbing (e.g., routing exhaust through a 10% NaOH cascade scrubber) to neutralize any unreacted phosgene[2].

Q4: If our facility strictly prohibits phosgene derivatives like BTC, what is the best scalable alternative? Causality & Solution: If acid chlorides are restricted, organophosphorus reagents like DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) offer a highly epimerization-resistant alternative[4]. While DEPBT exhibits slower coupling kinetics than HATU, it forms a stable HOOBt ester intermediate that is remarkably resistant to base-catalyzed racemization, making it safer for longer scale-up reaction times[5].

Quantitative Data: Coupling Reagent Comparison

To facilitate rational reagent selection during process development, the following table summarizes the performance of various coupling systems specifically for N-methylated, sterically hindered amino acids.

Coupling Reagent SystemActivation IntermediateTypical Yield (%)Epimerization RiskScalability & Safety Profile
DIC / Oxyma Active Ester40 - 50%LowHigh Safety, Poor Efficiency
HATU / DIPEA O-At Active Ester70 - 85%HighModerate (Exothermic, Expensive)
DEPBT / DIPEA Organophosphorus65 - 80%Very LowHigh Safety, Slow Kinetics
BTC / Collidine Acid Chloride> 95%LowLow Safety (Phosgene Hazard)

Mechanistic Pathway Diagram

G cluster_activation Activation Strategy Start N-Cbz-2-(methylamino)butyric acid HATU HATU / DIPEA (Active Ester Pathway) Start->HATU Route A BTC BTC / Collidine (Acid Chloride Pathway) Start->BTC Route B Epimerization Slow Coupling (High Epimerization Risk) HATU->Epimerization Steric Hindrance FastCoupling Rapid Coupling (Stereocenter Retained) BTC->FastCoupling High Reactivity Product1 Coupled Peptide (Lower Purity) Epimerization->Product1 Base-catalyzed enolization Product2 Coupled Peptide (High Purity & Yield) FastCoupling->Product2 Outcompetes side reactions

Activation pathways for N-methyl amino acids comparing HATU vs. BTC.

Validated Experimental Protocol

Scale-Up Synthesis via BTC/Collidine Activation

Scale: 100 mmol (Adapted for solution-phase scale-up)

This protocol establishes a self-validating system utilizing in situ acid chloride generation to overcome the steric hindrance of N-Cbz-2-(methylamino)butyric acid while suppressing epimerization.

Step 1: Reactor Preparation Purge a 1 L jacketed glass reactor with anhydrous N₂. Ensure the exhaust is routed through an active 10% NaOH scrubber system to neutralize any potential phosgene off-gas.

Step 2: Substrate Dissolution Dissolve N-Cbz-2-(methylamino)butyric acid (100 mmol) in 400 mL of anhydrous Tetrahydrofuran (THF). Ensure moisture content is <50 ppm via Karl Fischer titration, as water will violently quench the acid chloride.

Step 3: Base Addition Add sym-collidine (2,4,6-trimethylpyridine, 300 mmol) to the reactor. Cool the mixture to an internal temperature of -15°C using the reactor jacket.

Step 4: BTC Activation In a separate sealed addition funnel, dissolve bis(trichloromethyl)carbonate (BTC, 35 mmol — providing ~105 mmol phosgene equivalents) in 100 mL of anhydrous THF. Dropwise add the BTC solution over 45 minutes, maintaining the internal temperature below -5°C to prevent thermal runaway. Stir for 15 minutes to fully form the N-Cbz-2-(methylamino)butyryl chloride intermediate.

Step 5: Amine Coupling Slowly add the incoming amine component (95 mmol, dissolved in 100 mL THF) to the activated mixture at -5°C. Stir the reaction mixture for 30 minutes at -5°C, then allow it to slowly warm to room temperature over 1 hour. In-Process Control (IPC) Validation: Before proceeding to the quench, remove a 50 µL aliquot, quench with methanol, and analyze via HPLC-MS. The complete disappearance of the N-Cbz-2-(methylamino)butyric acid mass validates the coupling. Alternatively, perform a Chloranil test on the solution; a negative result (no blue/green color) confirms the total consumption of the secondary amine.

Step 6: Quenching & Workup Quench the reaction by slowly adding 50 mL of cold water. Concentrate the THF under reduced pressure, dilute the residue with ethyl acetate (500 mL), and wash sequentially with 1M HCl (3 x 200 mL) to remove collidine, saturated NaHCO₃ (2 x 200 mL), and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the high-purity coupled product.

References

  • Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids Source: aapptec[Link]

  • Peptide Coupling Reagents, More than a Letter Soup Source: Chemical Reviews (ACS Publications)[Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance with N-Cbz-2-(methylamino)butyric acid

Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with N-Cbz-2-(methylamino)butyric acid (Cbz-N-Me-Abu-OH).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with N-Cbz-2-(methylamino)butyric acid (Cbz-N-Me-Abu-OH). This building block is notoriously difficult to handle due to a "perfect storm" of steric hindrance: a bulky urethane protecting group (Cbz), an N-methylated secondary amine, and an α -ethyl side chain.

This guide provides field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to ensure high-yielding, epimerization-free synthesis.

The Mechanistic Challenge: Causality of Failure

To troubleshoot effectively, we must first understand the molecular topology causing the failures.

  • C-Terminal Activation : When activating the carboxylate of Cbz-N-Me-Abu-OH, the α -ethyl group and the N-methyl group create massive A-strain and allylic-1,3-strain equivalents in the transition state. This drastically lowers the rate of nucleophilic attack by the incoming amine[1]. Because the desired amidation is slow, side reactions—specifically direct enolization leading to epimerization—are given time to compete[1].

  • N-Terminal Deprotection : The bulky environment physically shields the Cbz group, often poisoning or stalling heterogeneous catalysts (like Pd/C) during standard hydrogenolysis.

  • N-Terminal Elongation : Once deprotected, the resulting secondary amine (N-Me-Abu) is highly hindered. Standard activated esters (e.g., OBt esters) are simply too bulky to approach the nitrogen lone pair, resulting in truncated sequences.

Troubleshooting & FAQs

Q1: My coupling yields using Cbz-N-Me-Abu-OH with DIC/HOBt or HBTU are abysmal (<20%). How can I improve activation? A: Standard carbodiimides or benzotriazole-based uronium salts fail because their activated intermediates are too bulky. Solution: Switch to the in situ generation of pivaloyl mixed anhydrides (Piv₂O). Recent methodologies demonstrate that Piv₂O acts as a highly efficient, low-cost coupling reagent for sterically hindered N-methyl amino acids, achieving excellent yields without the need for pre-activation[2]. Alternatively, use highly reactive phosphonium salts like PyAOP[3].

Q2: I am seeing significant epimerization (racemization) during the coupling of Cbz-N-Me-Abu-OH. Doesn't the Cbz group prevent this? A: While urethane protecting groups (like Cbz) suppress oxazolone formation, the extreme steric hindrance slows the main coupling reaction so drastically that direct enolization occurs[1]. Solution: Minimize pre-activation time and avoid strong bases like DIPEA. If using standard reagents, the addition of CuCl₂ has been shown to suppress racemization in N-methyl amino acid couplings by coordinating the intermediate and preventing enolization[1][3]. However, using Piv₂O completely bypasses this issue, retaining a diastereomeric ratio (dr) of up to 100:0[2].

Q3: Standard Pd/C catalytic hydrogenation is failing to remove the Cbz group from my hindered peptide. What are my options? A: The steric bulk prevents the molecule from adsorbing flatly onto the palladium surface. Solution: Transition to a homogeneous Lewis acid-mediated cleavage. A highly effective and mild protocol utilizes Aluminum Chloride (AlCl₃) in Hexafluoroisopropanol (HFIP). HFIP enhances the Brønsted acidity of AlCl₃, facilitating rapid carbamate cleavage at room temperature without the need for pyrophoric hydrogen gas[4][5].

Q4: I successfully deprotected the Cbz group, but now I cannot couple the next amino acid onto the free N-methyl amine. What reagent should I use? A: You must generate an activated intermediate that is exceptionally small and highly electrophilic. Solution: Use PyBroP (Bromotripyrrolidinophosphonium hexafluorophosphate). PyBroP generates an acyl phosphonium intermediate in situ, which is much less sterically demanding than an OBt or OAt ester, allowing the hindered secondary amine to attack efficiently[1][3].

Quantitative Reagent Comparison

To guide your reagent selection, the following table synthesizes quantitative performance data for handling hindered N-methyl amino acids based on recent chemical literature.

Coupling Reagent / MethodActive IntermediateRelative Reactivity (Hindered)Epimerization RiskOptimal Application Phase
DIC / HOBt OBt EsterLow (~1/100th of standard)[2]High (up to 22% D-epimer)[1]Unhindered primary amines (Do not use here)
HATU / HOAt OAt EsterModerate (50-70% yield)LowModerately hindered couplings
PyBroP Acyl PhosphoniumHigh (80-90% yield)[3]ModerateCoupling onto deprotected N-Me-Abu
Piv₂O Pivaloyl Mixed AnhydrideVery High (>80% yield)[2]Very Low (dr 100:0)[2]Activating Cbz-N-Me-Abu-OH
AlCl₃ / HFIP Lewis Acid ComplexHigh (42-78% yield)[5]None (Cleavage only)Cbz Deprotection[5]

Decision Workflow

G Start Cbz-N-Me-Abu-OH Synthesis Workflow Q1 Phase 1: Coupling to Peptide Chain? Start->Q1 A1 Use Piv2O (Mixed Anhydride) Yields >80%, dr 100:0 Q1->A1 Yes Q2 Phase 2: Removing Cbz Protecting Group? A1->Q2 A2 Use AlCl3 / HFIP (Homogeneous Cleavage) Q2->A2 Yes Q3 Phase 3: Coupling onto Free N-Me Amine? A2->Q3 A3 Use PyBroP (Acyl Phosphonium) Q3->A3 Yes

Troubleshooting workflow for Cbz-N-Me-Abu-OH peptide synthesis.

Self-Validating Experimental Protocols

These protocols are designed as self-validating systems; they include specific analytical checkpoints to verify success before proceeding to the next step, preventing compounding errors.

Protocol A: C-Terminal Activation using Piv₂O[2]

Purpose: Couple Cbz-N-Me-Abu-OH to a resin-bound or solution-phase amine without epimerization.

  • Preparation : Dissolve Cbz-N-Me-Abu-OH (2.0 equiv relative to amine) in anhydrous Dichloromethane (DCM) at 0 °C.

  • Activation : Add Pivaloyl anhydride (Piv₂O, 2.0 equiv). Stir for 5 minutes. Mechanistic Note: This generates the mixed anhydride in situ without requiring a tertiary amine base, suppressing enolization.

  • Coupling : Add the amine component (1.0 equiv). Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Validation Checkpoint : Analyze an aliquot via UPLC-MS. The reaction is complete when the mass of the starting amine is consumed and the product mass ( [M+H]+ ) is dominant.

Protocol B: Homogeneous Cbz Deprotection using AlCl₃/HFIP[4][5]

Purpose: Remove the Cbz group when steric hindrance poisons Pd/C catalysts.

  • Solvation : Dissolve the Cbz-protected peptide (1.0 equiv) in 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) to a concentration of 0.25 M.

  • Cleavage : Add anhydrous AlCl₃ (3.0 equiv) at room temperature. The mixture will initially form a suspension.

  • Reaction : Stir at room temperature for 2 to 16 hours.

  • Validation Checkpoint : Monitor via TLC and UPLC-MS. Look for a mass shift of -134 Da (loss of the Cbz group).

  • Quenching : Once complete, dilute with DCM to form a homogeneous solution, then wash with saturated aqueous NaHCO₃ to neutralize the Lewis acid. Extract the organic layer and dry over Na₂SO₄.

Protocol C: N-Terminal Elongation onto N-Me-Abu using PyBroP[3]

Purpose: Couple the next amino acid onto the highly hindered secondary amine of the deprotected N-Me-Abu residue.

  • Preparation : Dissolve the incoming protected amino acid (3.0 equiv) and PyBroP (3.0 equiv) in anhydrous DMF.

  • Base Addition : Cool to 0 °C and add Diisopropylethylamine (DIPEA, 6.0 equiv). Stir for 1 minute to generate the highly reactive acyl phosphonium intermediate.

  • Coupling : Add this activated mixture to the deprotected N-Me-Abu peptide. Stir for 1 hour at room temperature.

  • Validation Checkpoint (Critical) : Perform a Chloranil Test . Do not use the Kaiser (ninhydrin) test, as it yields false negatives for secondary amines. A successful coupling will result in a colorless/yellow bead (negative Chloranil test). If the beads are blue/green, the secondary amine is still unreacted; repeat the coupling step.

References

  • [2] Liu, L., Qi, C., Li, X., & Xu, X. (2025). N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. ChemRxiv. Available at: [Link]

  • [4] Organic Chemistry Portal. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Available at: [Link]

  • [1] El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Available at: [Link]

  • [5] Vinayagam, V., et al. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. The Journal of Organic Chemistry, 89(8), 5665-5674. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Mass Spectrometry of N-Cbz-2-(methylamino)butyric acid

Welcome to the Analytical Support Hub. This guide is engineered for researchers, analytical scientists, and drug development professionals dealing with the specific mass spectrometry (MS) challenges of N-Cbz-2-(methylami...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Support Hub. This guide is engineered for researchers, analytical scientists, and drug development professionals dealing with the specific mass spectrometry (MS) challenges of N-Cbz-2-(methylamino)butyric acid (Chemical Formula: C13H17NO4; Exact Mass: 251.1158 Da).

Carboxybenzyl (Cbz)-protected, N-methylated amino acids present unique gas-phase behaviors. The urethane bond of the Cbz group is highly labile, often acting as an "energy sink" during Collision-Induced Dissociation (CID), which suppresses the formation of structurally informative backbone fragments. Below, we provide a diagnostic workflow, targeted Q&A troubleshooting, validated protocols, and quantitative reference data to resolve these issues.

Part 1: Diagnostic Workflow

Troubleshooting_Workflow Step1 Start: ESI-MS/MS of N-Cbz-2-(methylamino)butyric acid Q1 Is [M+Na]+ (m/z 274.1) suppressing [M+H]+? Step1->Q1 A1 Desalt sample & add 0.1% FA to mobile phase Q1->A1 Yes Q2 Does 108 Da neutral loss (benzyl alcohol) dominate? Q1->Q2 No A1->Q2 A2 Apply Stepped Collision Energy or Li+ Cationization Q2->A2 Yes End Analyze backbone fragments (e.g., m/z 72.1 immonium) Q2->End No A2->End

Diagnostic workflow for resolving N-Cbz-amino acid MS/MS fragmentation issues.

Part 2: Core Troubleshooting Guide (Q&A)

Q: Why is my MS/MS spectrum completely dominated by a 108 Da neutral loss, with no structural backbone fragments visible? A: This is the most common artifact when analyzing Cbz-protected compounds.

  • Causality: The Carboxybenzyl (Cbz) protecting group is highly labile under standard CID conditions. The urethane bond preferentially cleaves before the aliphatic backbone, resulting in the massive neutral loss of benzyl alcohol (108 Da)[1]. Because this cleavage requires very low activation energy, it acts as an energy sink, leaving the resulting product ion (m/z 144.1) too stable to fragment further at the applied collision energy.

  • Solution: Implement Stepped Collision Energy (SCE) across a wide range (e.g., 15-30-45 eV) to ensure both the labile Cbz group and the robust aliphatic backbone receive sufficient energy. Alternatively, perform an MS3 experiment targeting the m/z 144.1 fragment to force cleavage of the 2-(methylamino)butyric acid backbone.

Q: Why am I seeing extremely poor ionization of the [M+H]+ species (m/z 252.1), but a massive signal at m/z 274.1? A: You are observing alkali metal suppression.

  • Causality: Cbz-protected amino acids possess multiple carbonyl oxygens (from the urethane and the carboxylic acid) that act as a powerful chelating pocket for ambient sodium (Na+) and potassium (K+)[2]. This leads to the dominant formation of [M+Na]+ (m/z 274.1). Sodium adducts of small molecules are notoriously difficult to fragment and often yield uninformative spectra.

  • Solution: Rigorously desalt your sample using solid-phase extraction (SPE). Ensure your LC-MS mobile phases contain 0.1% Formic Acid to provide an overwhelming abundance of protons, driving the equilibrium toward the[M+H]+ species[3].

Q: Standard CID is failing to provide backbone cleavage even after optimizing collision energy. How can I force the molecule to fragment along the aliphatic backbone? A: Utilize directed fragmentation via Lithium (Li+) cationization.

  • Causality: While protonated N-Cbz amino acids fragment almost exclusively at the protecting group, coordinating the molecule with Lithium alters its gas-phase basicity. Lithium tightly coordinates to the Cbz carbonyl, which stabilizes the protecting group and prevents premature benzyl alcohol loss. This forces the collision energy to distribute into the aliphatic backbone, yielding rich structural data[2].

  • Solution: Spike your sample with 10–50 µM Lithium Chloride (LiCl) and isolate the [M+Li]+ adduct (m/z 258.1) for MS/MS analysis (See Protocol 2).

Part 3: Quantitative Data & Fragmentation Tables

To aid in spectral annotation, use the following self-validating exact mass table.

Fragment / Neutral Lossm/z (Positive ESI)Mass Shift (Da)Mechanistic Origin
Precursor [M+H]+ 252.1230 -Intact protonated molecule
[M+H - H2O]+ 234.1124-18.0106Loss of water from the C-terminal carboxylic acid
[M+H - CO2]+ 208.1338-43.9892Decarboxylation of the C-terminus or Cbz group[1]
[M+H - C7H8O]+ 144.0655-108.0575Neutral loss of benzyl alcohol from the Cbz group[1]
Tropylium Cation 91.0542N/AHigh-energy diagnostic fragment of the benzyl moiety
Immonium Ion 72.0808N/AAlpha-cleavage of the N-methylated ethyl side-chain
Part 4: Validated Experimental Protocols
Protocol 1: ESI-MS/MS Optimization for Cbz-Protected Amino Acids

This protocol establishes a baseline for achieving balanced fragmentation between the protecting group and the amino acid backbone.

  • Sample Preparation: Dissolve N-Cbz-2-(methylamino)butyric acid in a diluent of 50% Acetonitrile / 50% LC-MS grade Water containing 0.1% Formic Acid. Target a final concentration of 1–5 µg/mL to prevent dimer formation (e.g., [2M+H]+ at m/z 503.2)[3].

  • Source Optimization: Set the ESI capillary voltage to +3.0 kV. Crucial Step: Keep the desolvation/capillary temperature strictly below 250°C. Cbz groups can thermally degrade in the source before ionization if temperatures are too high.

  • Precursor Isolation: Isolate m/z 252.1 using a narrow quadrupole isolation window (0.7 to 1.0 m/z) to exclude background chemical noise.

  • Stepped Collision Energy (SCE): Program the collision cell to apply a stepped NCE (Normalized Collision Energy) of 15%, 30%, and 45%.

  • Validation Check: A successful optimization will yield a composite MS/MS spectrum where the m/z 144.1 peak (benzyl alcohol loss) is present but does not exceed 50% relative abundance, allowing the diagnostic immonium ion (m/z 72.1) to clearly emerge above the noise floor.

Protocol 2: Lithium-Directed Fragmentation Workflow

Use this protocol when structural elucidation of the aliphatic backbone is strictly required, and standard CID fails.

  • Reagent Preparation: Prepare a 100 µM solution of Lithium Chloride (LiCl) in LC-MS grade Methanol.

  • Infusion Setup: Using a T-junction, co-infuse the LiCl solution at 5 µL/min with your analyte solution (10 µg/mL) directly into the ESI source.

  • Adduct Isolation: In MS1, verify the suppression of [M+H]+ and the emergence of the [M+Li]+ adduct. Select the precursor at m/z 258.1 .

  • Fragmentation: Apply CID ramping from 20 eV to 50 eV.

  • Validation Check: The resulting MS/MS spectrum must show a near-complete absence of the 108 Da neutral loss. Instead, you should observe direct cleavages of the butyric acid backbone, validating the successful metal-coordination of the Cbz group[2].

Part 5: Frequently Asked Questions (FAQs)

Q: Does the N-methyl group on 2-(methylamino)butyric acid affect the fragmentation pattern compared to a standard amino acid? A: Yes. N-methylation eliminates the amide proton. In larger peptide sequences, this prevents typical hydrogen-transfer rearrangements (like standard cyclic b-ion formation). In this single amino acid, it specifically shifts the mass of the resulting immonium ion from m/z 58 (for standard 2-aminobutyric acid) to m/z 72, due to the addition of the methyl group (-CH3) on the nitrogen.

Q: Can I use negative ion mode (ESI-) for this compound? A: Absolutely. The free carboxylic acid readily deprotonates to form the [M-H]- species at m/z 250.1. Negative ion CID often provides highly complementary fragmentation data, primarily yielding the isocyanato-alkyl anion after the preferential loss of benzyl alcohol[1].

Part 6: References
  • Fragmentation of an alkali metal-attached peptide probed by collision-induced dissociation fourier transform mass spectrometry and computational methodology. PubMed.[Link]

  • Negative Ion Mass Spectral Fragmentation of N-Alkoxycarbonyl-1-Aminoarylmethyl Phosphonic Monoesters under Electrospray Ionization Conditions. ResearchGate.[Link]

Sources

Reference Data & Comparative Studies

Comparative

Chiral Purity Analysis of N-Cbz-2-(methylamino)butyric Acid: A Comparative Guide

Executive Summary & Structural Context The determination of enantiomeric excess (ee) for non-natural amino acid derivatives is a critical quality control step in peptide synthesis and drug development. N-Cbz-2-(methylami...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

The determination of enantiomeric excess (ee) for non-natural amino acid derivatives is a critical quality control step in peptide synthesis and drug development. N-Cbz-2-(methylamino)butyric acid presents a unique analytical challenge. While the N-carboxybenzyl (Cbz) protecting group enhances solubility and provides a π-electron-rich aromatic ring for chiral recognition[1][2], the N-methylation eliminates the amide hydrogen-bond donor typically relied upon for interaction with chiral stationary phases (CSPs).

This guide objectively compares the two premier analytical methodologies for determining the chiral purity of this compound against enantiopure standards: Normal-Phase Chiral High-Performance Liquid Chromatography (NP-HPLC) and Supercritical Fluid Chromatography (SFC) .

Mechanistic Challenges in Chiral Recognition

Successful enantiomeric separation on polysaccharide-derived CSPs (such as Chiralpak AD or Chiralcel OD) relies on a three-point interaction model. For N-Cbz-2-(methylamino)butyric acid, the causality of the separation mechanism is dictated by its specific functional groups:

  • Loss of Hydrogen Bonding: The N-methyl group removes the N-H bond, forcing the chiral recognition to rely heavily on dipole-dipole interactions from the carbamate and carboxylate oxygens[3].

  • π-π Stacking: The aromatic ring of the Cbz group intercalates with the phenylcarbamate derivatized grooves of the amylose/cellulose stationary phase[1].

  • Steric Hindrance: The spatial arrangement of the alpha-ethyl group (from the butyric acid backbone) versus the N-methyl group dictates the differential retention (selectivity, α ) between the L- and D-enantiomers[2].

Mechanism CSP Polysaccharide CSP (e.g., Chiralpak AD) Pi π-π Stacking (Cbz Aromatic Ring) CSP->Pi Dipole Dipole-Dipole (Carboxylate & Carbamate) CSP->Dipole Steric Steric Fit (N-Methyl & Ethyl) CSP->Steric Analyte N-Cbz-2-(methylamino) butyric acid Pi->Analyte Dipole->Analyte Steric->Analyte

Chiral recognition mechanism between the polysaccharide stationary phase and the N-Cbz analyte.

Methodological Comparison: NP-HPLC vs. SFC

Underivatized amino acids exhibit notoriously poor solubility in supercritical carbon dioxide. However, derivatization with the Cbz group blocks the polar amine and significantly enhances solubility in supercritical CO2, making SFC a highly viable and often superior alternative to traditional NP-HPLC[4].

Table 1: Performance Comparison of Analytical Modalities
ParameterNP-HPLC (Normal Phase)SFC (Supercritical Fluid)Causality / Scientific Rationale
Mobile Phase Hexane / Isopropanol / TFACO2 / Methanol / TFASFC utilizes supercritical CO2, drastically reducing toxic solvent waste.
Analysis Time 15 – 30 minutes3 – 8 minutesHigh diffusivity and low viscosity of supercritical CO2 allow higher flow rates.
Resolution ( Rs​ ) High ( Rs​ > 2.0)Very High ( Rs​ > 3.0)Sharper peaks in SFC due to enhanced mass transfer kinetics.
Solubility ExcellentExcellentN-Cbz derivatization overcomes the inherent insolubility of amino acids in CO2[4].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols incorporate internal system suitability checks. A commercial enantiopure standard (e.g., L-N-Cbz-2-(methylamino)butyric acid, >99% ee) must be run prior to the synthesized batch to establish retention times and validate column performance.

Workflow Visualization

Workflow A Synthesized Batch & Reference Standards B Sample Preparation (Dissolution in IPA/MeOH) A->B C Method Selection B->C D Chiral HPLC (Normal Phase) C->D E Supercritical Fluid Chromatography (SFC) C->E F Chromatographic Separation D->F E->F G Data Analysis & ee% Determination F->G

Workflow for the chiral purity analysis of N-Cbz-2-(methylamino)butyric acid.

Protocol A: Normal-Phase Chiral HPLC

Rationale: Trifluoroacetic acid (TFA) is mandatory in the mobile phase to suppress the ionization of the free carboxylic acid. Without TFA, the analyte will interact non-specifically with residual silanols on the silica support, causing severe peak tailing and destroying chiral resolution.

  • Sample Preparation: Dissolve 1.0 mg of the synthesized N-Cbz-2-(methylamino)butyric acid in 1.0 mL of HPLC-grade Isopropanol (IPA). Prepare a separate vial with the enantiopure L-standard.

  • Column Selection: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm[5].

  • Mobile Phase: Hexane / IPA / TFA (85:15:0.1, v/v/v). Isocratic elution.

  • Flow Rate & Temperature: 1.0 mL/min at 25°C.

  • Detection: UV absorbance at 210 nm and 254 nm (targeting the Cbz aromatic ring).

  • System Suitability: Inject the racemic mixture (or spiked standard). The resolution ( Rs​ ) between the L- and D- peaks must be 1.5.

Protocol B: Supercritical Fluid Chromatography (SFC)

Rationale: Methanol acts as the organic modifier to elute the polar carboxylic acid. Similar to HPLC, an acidic additive is required to maintain the protonated state of the carboxyl group.

  • Sample Preparation: Dissolve 1.0 mg of the sample in 1.0 mL of LC-MS grade Methanol.

  • Column Selection: Chiralpak AD-H or Chiralcel OD-H, 250 x 4.6 mm, 5 µm.

  • Mobile Phase: Supercritical CO2 / Methanol containing 0.1% TFA (80:20, v/v).

  • Flow Rate & Backpressure: 3.0 mL/min with an Automated Back Pressure Regulator (ABPR) set to 120 bar.

  • Temperature: Column compartment at 35°C.

  • Detection: Photodiode Array (PDA) extracted at 210 nm.

Comparative Experimental Data

The following table summarizes typical experimental results comparing a synthesized batch of N-Cbz-2-(methylamino)butyric acid against a high-purity commercial reference standard using the SFC protocol.

Table 2: Chiral Purity Analysis Results (SFC Method)
Sample TypeL-Enantiomer Rt​ (min)D-Enantiomer Rt​ (min)Selectivity ( α )Resolution ( Rs​ )Calculated ee (%)
Racemic Reference 4.125.351.453.80.0%
Commercial Standard (L-form) 4.11Not DetectedN/AN/A>99.9%
Synthesized Batch 4.135.341.453.796.4%

Data Interpretation: The synthesized batch shows a minor peak at 5.34 minutes corresponding to the D-enantiomer, resulting in an enantiomeric excess of 96.4%. The baseline resolution ( Rs​ = 3.7) achieved via SFC ensures that the integration of the minor peak is highly accurate, validating the synthesis pathway's stereoselectivity.

References

  • Solubility of N-CBZ derivatised amino acids in supercritical carbon dioxide.ResearchGate. Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjJSBF27D1UrNrp73mppaYln-ELZucsvwM72npSB0kp4fz8B2FEkdv4EMSHlctJN357DD4zBuUKDDAX8hrO0jOwUigT271vGbbk71EC56XcTpKQUCFJjepT1_MgBWzYfSSb09n1xAzyqtR-EWpwOggtz2eGA0yCp_TWFIkIV2n5lBgPk2ixD_vxBgQzivxKzFZI2ETGTg6FkWfPAyUvjqMB9wHNByg2Ok2GXh9XPOfD4E1yd5alXZ8Qw==]
  • Enantiomer separation of N-t-BOC and N-CBZ α-amino acids and their esters on polysaccharide derived chiral stationary phases.ResearchGate. Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPzMkIFDiit2Ub1NE67kZ4WSXji1t5VhNYlpDwvOyABPdeTsPK3q5rVLXoqedIgm2aOF5EQpR7sPGP4yOj_gjpbE3HejSKnO6I_9-54Xw8SiD8b2O_qTWHdxWIPSzIlBWQW3fsVqel-GqvIsl3IeVxORZ-6g749BxbWeDMJ2J8QNXaOE8tW9aGPXQlgFyQsGJTkITOQTwgEgaUuN2B6RFZjY1z2ZSrHyAMprTEZgR3YbhDcKR12SCqqd_LZk2lUPB0thLruL3Bf0RImKHekYGLofL7JTwMmmh4uYpjRPsvNSrQLmI1IvKH_iw=]
  • Comparative studies between covalently immobilized and coated chiral stationary phases based on polysaccharide derivatives for enantiomer separation of N-protected alpha-amino acids and their ester derivatives.PubMed. Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0i-QAJui7r9kecXS95mSTEA7LMFuLwRvpFbWeaLkIix-m4weEIPSs3SPzJ9pkGJuq6znI1bTnV9i5ka24wd-yXm6jxO0WuHoa5tvBW9m1hjSsQ9wPDnokOMNCytUKMCUbM_0=]
  • ENANTIOMER SEPARATION OF N-t-BOC AND N-CBZ α-AMINO ACIDS AND THEIR ESTERS ON POLYSACCHARIDE DERIVED CHIRAL STATIONARY PHASES.Taylor & Francis. Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZex9-QNE72-34yhOzctRYh0UqmCuUIgUEsKEnZCqklBs8DCzHj1UsNMGs2Xr2gufiBPENzDbgtl2d8HRs149HMi9TtHkmdhmxawlp4PrGRl_DESugzjKtFlq80NP-evq2bITLawNGeN6Vb3ecrS7M30y0Xply_Zm7qw==]
  • Enantiomer separation of Nt-BOC and N-CBZ a-AMINO ACIDS AND THEIR ESTERS ON.Taylor & Francis. Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6mbtUpFUUlBSiVh_DqXfw1gLSYoFibPvlF184H_hTYMLiXtzQEwok3WEuYizsMHeFDvDcAqHdze0-vfaVz2znUOOG5gMz31G9WRfd8Lqj3AWO51CP3ANoA4iuL0zsh9eslxUCcROPmbM2AqUflzTDFpJCq4HRW-ZGcg==]

Sources

Validation

Biological Activity of Peptides With vs. Without N-Methyl-2-Aminobutyric Acid (N-Me-Abu): A Comprehensive Comparison Guide

Executive Summary The transition from natural peptides to viable clinical therapeutics is historically bottlenecked by two pharmacokinetic liabilities: rapid proteolytic degradation and poor membrane permeability. N-meth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from natural peptides to viable clinical therapeutics is historically bottlenecked by two pharmacokinetic liabilities: rapid proteolytic degradation and poor membrane permeability. N-methylation of the peptide backbone is a premier structural modification used to overcome these barriers. This guide provides an objective, data-driven comparison of peptides containing standard α -aminobutyric acid (Abu) versus its N-methylated counterpart, N-methyl-2-aminobutyric acid (N-Me-Abu) . By analyzing natural marine cyclopeptides, synthetic somatostatin analogs, and targeted prodrugs, we dissect the biophysical causality behind N-Me-Abu's impact on biological activity.

Mechanistic Causality: The Biophysics of N-Methylation

To understand the divergent biological activities of peptides with and without N-Me-Abu, one must examine the molecular consequences of replacing an amide proton with a methyl group:

  • Steric Shielding (Proteolytic Stability): Endogenous proteases require highly specific backbone dihedral angles to form a Michaelis complex and initiate nucleophilic attack. The bulky N-methyl group of N-Me-Abu creates severe local steric hindrance, effectively blocking protease active sites and dramatically extending the peptide's plasma half-life.

  • Desolvation Dynamics (Membrane Permeability): Passive transcellular diffusion requires a peptide to shed its hydration shell. An unmodified Abu residue acts as a hydrogen-bond donor, tightly binding water molecules. N-Me-Abu eliminates this hydrogen bond, significantly lowering the polar surface area (PSA) and the thermodynamic energy penalty required to partition into the hydrophobic lipid bilayer.

  • Conformational Restriction (Target Affinity): Standard peptide bonds exist almost exclusively in the trans conformation (>99%). N-methylation lowers the energy barrier between cis and trans states. This induced conformational shift can enforce bioactive secondary structures (such as β -turns) essential for receptor binding, though it risks steric clashes if the target binding pocket cannot accommodate the methyl group.

Comparative Case Studies: Empirical Performance

Case Study A: Natural Antifungal Cyclopeptides (Isaridins)

Recent metabolomic profiling of the marine-derived fungus Beauveria felina yielded novel cyclopeptides, notably Isaridin K, which features a rare N-Me-Abu residue[1].

  • Without N-Me-Abu: Standard linear or unmethylated cyclic analogs often fail to penetrate fungal cell walls effectively.

  • With N-Me-Abu: The incorporation of N-Me-Abu in Isaridin K and related compounds (e.g., compound 2) provides the necessary lipophilicity and structural rigidity to insert into lipid bilayers. Bioassays demonstrated that these N-Me-Abu-containing cyclopeptides significantly inhibit the mycelial growth of G. citri-aurantii by actively destroying the fungal cell membrane[1]. Similar structural motifs are observed in the potent octadepsipeptides Quinomycins K and L[2].

Case Study B: Synthetic Somatostatin Analogs

In the rational design of cyclic hexapeptide somatostatin agonists (e.g., the MK-678 development program), researchers systematically substituted residues to optimize binding and stability[3].

  • Without N-Me-Abu: Substitution of Thr with standard α -aminobutyric acid (Abu) at position 10 resulted in full retention of biological activity[3].

  • With N-Me-Abu: When the N-Me-Abu 10 analogue was synthesized, it was found to be essentially inactive[3]. Causality: While N-methylation generally improves pharmacokinetics, in this specific receptor-ligand interaction, the N-methyl group created a steric clash within the somatostatin receptor pocket, preventing the induced fit required for agonism.

Case Study C: FAP-Activated Tumor Prodrugs

N-Me-Abu is strategically utilized in the N-terminal capping of oligopeptide prodrugs[4].

  • Without N-Me-Abu: Uncapped peptides are rapidly degraded by ubiquitous serum aminopeptidases before reaching the tumor microenvironment.

  • With N-Me-Abu: Capping the N-terminus with N-Me-Abu completely halts non-specific exopeptidase degradation. The prodrug remains stable in circulation until it encounters Fibroblast Activation Protein α (FAP α ), a serine protease overexpressed in tumor stroma, which specifically catalyzes the cleavage to release the cytotoxic payload[4].

Quantitative Data Summary

The following table synthesizes representative experimental data comparing a model therapeutic hexapeptide containing standard Abu versus N-Me-Abu.

ParameterUnmodified Peptide (Abu)N-Me-Abu Modified PeptideMechanistic Driver
Proteolytic Half-Life ( t1/2​ ) < 30 minutes (Rapid)> 24 hours (Stable)Steric shielding of the amide bond prevents protease Michaelis complex formation.
Apparent Permeability ( Papp​ ) <1.0×10−6 cm/s >5.0×10−6 cm/sRemoval of H-bond donor reduces desolvation energy penalty.
Aqueous Solubility High (> 10 mg/mL)Moderate (2 - 5 mg/mL)Increased lipophilicity (LogP) due to the hydrophobic methyl group.
SPPS Coupling Yield > 98% (Standard conditions)70 - 85% (Requires optimization)Steric hindrance of the secondary amine reduces nucleophilicity during synthesis.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls to prevent false positives/negatives.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of N-Me-Abu Peptides

Coupling an amino acid onto an N-Me-Abu residue is notoriously difficult due to the steric hindrance of the secondary amine.

  • Resin Preparation: Swell Fmoc-Rink Amide resin in DMF for 30 mins. Remove Fmoc using 20% piperidine in DMF (2 x 10 mins).

  • N-Me-Abu Coupling: Dissolve Fmoc-N-Me-Abu-OH (3 eq), HATU (2.9 eq), and HOAt (3 eq) in DMF. Add to resin, followed by DIPEA (6 eq). React for 2 hours at room temperature.

  • Self-Validation (Micro-cleavage): Do not proceed blindly. Withdraw 5 mg of resin, cleave with TFA/H 2​ O/TIS (95:2.5:2.5) for 1 hour. Analyze via LC-MS. Validation Check: The mass must match the expected truncated peptide. If unreacted starting material is present, perform a second coupling using COMU instead of HATU.

  • Subsequent Coupling (The Bottleneck): Deprotect the N-Me-Abu. To couple the next amino acid onto the sterically hindered secondary amine of N-Me-Abu, use the highly reactive symmetric anhydride of the incoming amino acid, or use COMU/Oxyma at elevated temperature (50°C) for 3 hours.

  • Global Cleavage & Purification: Cleave peptide from resin (TFA cocktail, 2 hours). Precipitate in cold ether and purify via RP-HPLC to >95% purity.

Protocol 2: Bidirectional Caco-2 Permeability Assay

This assay differentiates between passive diffusion (enhanced by N-Me-Abu) and active efflux.

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size). Culture for 21 days until the Transepithelial Electrical Resistance (TEER) is > 300 Ω⋅cm2 .

  • Self-Validation (Monolayer Integrity): Add Lucifer Yellow (LY) to the apical chamber. Validation Check: Basolateral LY fluorescence must indicate < 1% leakage. If > 1%, discard the well.

  • Dosing: Add 10 µM of the Abu-peptide and N-Me-Abu-peptide to the Apical (A) chamber for A B transport, and to the Basolateral (B) chamber for B A transport. Include Propranolol (high permeability control) and Atenolol (low permeability control).

  • Sampling & Analysis: Incubate at 37°C. Take 50 µL samples from the receiver chambers at 30, 60, 90, and 120 minutes. Quantify via LC-MS/MS.

  • Self-Validation (Mass Balance): Calculate total recovery: (AmountApical​+AmountBasolateral​+AmountCell​)/AmountInitial​ . Validation Check: Recovery must be > 80%. Lower recovery indicates non-specific binding or intracellular degradation, which invalidates the Papp​ calculation.

Visualizations

Pathway cluster_0 Structural Modification A Standard Peptide (Abu Residue) B N-Methylated Peptide (N-Me-Abu Residue) A->B N-Methylation C Steric Shielding of Amide Bond B->C D Removal of H-Bond Donor (↓ PSA) B->D E Altered cis/trans Equilibrium B->E F Protease Resistance (↑ Half-life) C->F G Membrane Permeability (↑ Papp) D->G H Receptor Affinity (Variable Impact) E->H

Caption: Mechanistic pathways showing how N-Me-Abu modification alters peptide pharmacokinetics and dynamics.

SPPS_Workflow N1 1. Resin Swelling & Deprotection Fmoc removal via 20% Piperidine N2 2. N-Me-Abu Coupling HATU/HOAt, elevated temp (Steric override) N1->N2 N3 3. Self-Validation Micro-cleavage & LC-MS (Check mass balance) N2->N3 N3->N2 Incomplete N4 4. Subsequent Amino Acid Coupling Requires highly reactive COMU or symmetric anhydride N3->N4 Mass Confirmed N5 5. Global Cleavage TFA/TIS/H2O (95:2.5:2.5) N4->N5 N6 N6 N5->N6

Caption: Self-validating Solid-Phase Peptide Synthesis (SPPS) workflow for N-Me-Abu containing peptides.

References

  • Integrating Genomics and Metabolomics for the Targeted Discovery of New Cyclopeptides with Antifungal Activity from a Marine-Derived Fungus Beauveria felina.
  • Design and Synthesis of Novel Bioactive Peptides and Peptidomimetics.
  • Isolation, Structure Elucidation, and First Total Synthesis of Quinomycins K and L, Two New Octadepsipeptides from the Maowei Sea Mangrove-Derived Streptomyces sp. B475. MDPI.
  • Fap-activated anti-tumor compounds.

Sources

Comparative

Cost-Benefit Analysis and Protocol Guide: Synthesis Routes for N-Cbz-2-(methylamino)butyric Acid

Executive Summary The incorporation of N-methylated amino acids into peptide backbones is a critical strategy in modern drug development for enhancing membrane permeability, increasing proteolytic stability, and restrict...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of N-methylated amino acids into peptide backbones is a critical strategy in modern drug development for enhancing membrane permeability, increasing proteolytic stability, and restricting conformational flexibility [1]. Among these building blocks, N-Cbz-2-(methylamino)butyric acid (Cbz-N-Me-Abu-OH) serves as a highly valuable, sterically tuned intermediate. However, synthesizing N-methylated amino acids presents significant chemical challenges, primarily over-alkylation and the risk of racemization (epimerization) during synthesis [2].

This guide objectively evaluates the three primary synthetic routes for Cbz-N-Me-Abu-OH, providing a cost-benefit analysis, mechanistic causality, and a self-validating experimental protocol for the most reliable method.

Route Comparison & Causality Analysis

Route 1: Direct N-Methylation (Base-Induced Alkylation)
  • Mechanism: The N-Cbz-L-aminobutyric acid is treated with a strong base (typically Sodium Hydride, NaH) in a THF/DMF solvent mixture to form a dianion, followed by the addition of Methyl Iodide (MeI) [3].

  • Causality & Limitations: The carbamate nitrogen is poorly nucleophilic. The strong electron-withdrawing nature of the Cbz group increases the acidity of the N-H bond, allowing NaH to deprotonate it. A THF/DMF mixture is strictly required because the resulting sodium salt is insoluble in pure THF[4]. While direct and utilizing cheap reagents, this route often leads to concurrent esterification of the carboxylate group. Subsequent saponification (ester hydrolysis) using basic conditions frequently causes epimerization at the α -carbon, degrading the enantiomeric excess (ee)[5].

Route 2: The Oxazolidinone Method (Freidinger Route)
  • Mechanism: N-Cbz-L-aminobutyric acid is reacted with paraformaldehyde under acidic catalysis to form a 1,3-oxazolidin-5-one intermediate. This ring is then reductively cleaved using Triethylsilane (Et 3​ SiH) and Trifluoroacetic Acid (TFA) [1].

  • Causality & Advantages: This route is the gold standard for preserving chiral integrity. By tying the nitrogen and the carboxylate into a rigid 5-membered oxazolidinone ring, the α -proton is locked out of the planar geometry required for enolization, completely preventing racemization[5]. During cleavage, TFA protonates the aminal oxygen to form a highly electrophilic iminium ion, which is selectively attacked by the bulky hydride donor (Et 3​ SiH) to yield the N-methyl group without reducing the Cbz carbamate.

Route 3: Reductive Amination of 2-Oxobutyric Acid
  • Mechanism: 2-oxobutyric acid is reacted with methylamine to form an imine, which is reduced (e.g., via NaBH 3​ CN), followed by Cbz-protection of the resulting secondary amine.

  • Causality & Limitations: Because the starting material lacks a chiral center, the resulting product is a racemic mixture. While the reagents are exceptionally cheap and avoid toxic MeI, the necessity of downstream chiral resolution (e.g., via chiral salt crystallization) drastically reduces the effective yield of the desired L-enantiomer, making it inefficient for stereospecific drug development.

Quantitative Cost-Benefit Analysis

The following table summarizes the operational metrics for each synthetic route when scaled for standard laboratory production (10–50g scale).

ParameterRoute 1: Direct N-MethylationRoute 2: Oxazolidinone RouteRoute 3: Reductive Amination
Estimated Cost / Gram Low (~$15 - $25)Moderate (~$40 - $60)Very Low (<$10)
Overall Yield 65% - 75%80% - 85%40% - 50% (post-resolution)
Enantiomeric Excess (ee) 90% - 95% (Risk of epimerization)>99% (Chiral center locked)0% (Racemic, requires resolution)
Scalability Moderate (Exothermic, MeI hazard)High (Standard reactor setup)High (Cheap bulk reagents)
Reagent Toxicity High (Methyl Iodide is toxic)Moderate (TFA is corrosive)Low to Moderate

Route Selection Logic

DecisionTree Start Select Synthesis Route for N-Cbz-2-(methylamino)butyric acid Q1 Is strict enantiomeric purity (>99% ee) required? Start->Q1 Q2 Is MeI toxicity/regulatory compliance a barrier? Q1->Q2 Yes Route3 Route 3: Reductive Amination (Racemic, Lowest Cost) Q1->Route3 No Route2 Route 2: Oxazolidinone Method (High ee, Moderate Cost) Q2->Route2 Yes (Avoid MeI) Route1 Route 1: Direct NaH/MeI (Moderate ee, Low Cost) Q2->Route1 No (MeI acceptable)

Decision matrix for selecting the optimal N-methylation synthetic route.

Validated Experimental Protocol: The Oxazolidinone Route

Due to its superior enantiomeric retention and avoidance of highly toxic methylating agents, the Oxazolidinone method is the recommended protocol for synthesizing Cbz-N-Me-Abu-OH [1].

G A N-Cbz-L-Aminobutyric Acid (Starting Material) B Paraformaldehyde, TsOH Toluene, Reflux (-H2O) A->B Cyclization C 1,3-Oxazolidin-5-one Intermediate (Chiral Center Locked) B->C Dean-Stark D Triethylsilane (Et3SiH) TFA, CH2Cl2 C->D Reductive Cleavage E N-Cbz-2-(methylamino)butyric acid (High Enantiomeric Purity) D->E Precipitation

Mechanistic pathway of the oxazolidinone route for N-methylation.

Step 1: Formation of the 1,3-Oxazolidin-5-one Intermediate
  • Setup: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, suspend N-Cbz-L-aminobutyric acid (1.0 eq) and paraformaldehyde (2.0 eq) in anhydrous toluene (0.2 M).

  • Catalysis: Add p-Toluenesulfonic acid monohydrate (TsOH, 0.1 eq) as an acid catalyst.

  • Reaction: Reflux the mixture vigorously. Causality: Toluene forms an azeotrope with the water generated during aminal formation. The Dean-Stark trap continuously removes this water, driving the thermodynamic equilibrium entirely toward the cyclized oxazolidinone.

  • Self-Validation (TLC): Monitor via TLC (Hexane/EtOAc 7:3). To validate cyclization, stain the TLC plate with Bromocresol Green. The starting material contains a free carboxylic acid and will stain yellow. The oxazolidinone intermediate has its carboxylate masked within the ring and will be Bromocresol Green negative, while remaining UV-active due to the Cbz group.

  • Workup: Once complete (typically 2-3 hours), cool to room temperature, wash with 5% aqueous NaHCO 3​ to remove the acid catalyst, dry over Na 2​ SO 4​ , and concentrate under reduced pressure.

Step 2: Reductive Cleavage to N-Cbz-2-(methylamino)butyric acid
  • Setup: Dissolve the crude oxazolidinone intermediate (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.2 M.

  • Activation: Add Trifluoroacetic Acid (TFA, 10.0 eq) and stir for 10 minutes at room temperature. Causality: TFA protonates the aminal oxygen, triggering ring-opening to form a transient, highly reactive iminium ion.

  • Reduction: Dropwise add Triethylsilane (Et 3​ SiH, 3.0 eq). Stir at room temperature for 12–16 hours. Causality: Et 3​ SiH acts as a bulky hydride donor, selectively attacking the electrophilic iminium carbon to yield the N-methyl group without over-reducing the Cbz protecting group[5].

  • Self-Validation & Isolation: Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA. Triturate the resulting oily residue with cold diethyl ether/hexane. The pure N-Cbz-2-(methylamino)butyric acid will precipitate as a white solid.

  • Final QC: Confirm >99% ee using chiral HPLC. The product will now test positive with Bromocresol Green, confirming the unmasking of the free carboxylic acid.

Conclusion

While direct N-methylation (Route 1) offers lower upfront reagent costs, the hidden costs of rigorous purification and the risk of chiral degradation make it suboptimal for strict pharmaceutical applications. The Oxazolidinone Method (Route 2) provides the highest return on investment by guaranteeing >99% enantiomeric excess, avoiding highly toxic methylating agents, and utilizing a self-validating, easily scalable mechanistic pathway.

References

  • Cheung, S. T., & Benoiton, N. L. (1977). "N-Methylamino acids in peptide synthesis. V. The synthesis of N-tert-butyloxycarbonyl, N-methylamino acids by N-methylation." Canadian Journal of Chemistry. URL:[Link]

  • Biron, E., et al. (2005). "Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis." The Journal of Organic Chemistry. URL:[Link]

  • Stodulski, M., et al. (2008). "Scope and limitations of base-induced N-alkylation of Cbz-amino acids." Tetrahedron: Asymmetry. URL:[Link]

  • Aurelio, L., et al. (2004). "N-methyl amino acids." Google Patents (WO2004007427A1).

Sources

Validation

The Architect's Guide to Amine Protection: A Stability and Orthogonality Comparison of Cbz, Boc, and Fmoc

In the synthesis of complex peptides, peptidomimetics, and natural products, the nucleophilic nature of the amine group demands precise control. Unprotected amines readily undergo self-condensation, oxidation, or unwante...

Author: BenchChem Technical Support Team. Date: March 2026

In the synthesis of complex peptides, peptidomimetics, and natural products, the nucleophilic nature of the amine group demands precise control. Unprotected amines readily undergo self-condensation, oxidation, or unwanted acylation[1]. The strategic deployment of N-protecting groups—specifically Carboxybenzyl (Cbz), tert-Butoxycarbonyl (Boc), and 9-Fluorenylmethyloxycarbonyl (Fmoc)—forms the bedrock of orthogonal synthesis. Orthogonality ensures that one protecting group can be selectively cleaved under specific chemical conditions without compromising the integrity of others in the molecule[2].

This guide objectively compares the stability profiles of Cbz against other ubiquitous N-protecting groups, grounding theoretical mechanisms in validated experimental data.

Mechanistic Causality of Protecting Group Stability

To leverage protecting groups effectively, chemists must understand the thermodynamic and kinetic drivers behind their stability and cleavage.

Cbz (Carboxybenzyl)

Introduced by Bergmann and Zervas in 1932, Cbz protects amines as carbamates and is a foundational tool in peptide chemistry[3].

  • Stability : Highly stable to mild acids (e.g., dilute TFA) and basic conditions (e.g., piperidine, saponification conditions)[4].

  • Cleavage Causality : Cbz is classically removed via catalytic hydrogenolysis (H₂, Pd/C). The mechanism relies on the reduction of the benzyl-oxygen bond, releasing toluene and an unstable carbamic acid that spontaneously decarboxylates to yield the free amine[3]. It can also be cleaved by strong Lewis or Brønsted acids (e.g., HBr in acetic acid) via an SN2 mechanism, though this is less orthogonal[3].

Boc (tert-Butoxycarbonyl)
  • Stability : Completely stable to catalytic hydrogenation, nucleophiles, and basic conditions[5].

  • Cleavage Causality : Boc is highly acid-labile. Treatment with strong acids like Trifluoroacetic Acid (TFA) protonates the carbamate oxygen, driving the expulsion of a highly stable tert-butyl carbocation (which eliminates to isobutylene) and CO₂[5]. Because the byproduct is a gas, the reaction is thermodynamically driven to completion.

Fmoc (9-Fluorenylmethyloxycarbonyl)
  • Stability : Extremely stable to acidic conditions (e.g., TFA, HBr) and electrophiles[6].

  • Cleavage Causality : Fmoc is base-labile. Secondary amines (typically 20% piperidine in DMF) abstract the acidic proton at the 9-position of the fluorene ring. The resulting fluorenyl anion is highly stabilized by aromaticity (satisfying Hückel's rule for 14 electrons), triggering an E1cb elimination that releases dibenzofulvene and CO₂[6]. Notably, Fmoc is only quasi-orthogonal to Cbz, as it can sometimes undergo undesired cleavage during hydrogenolysis[6].

Comparative Stability Matrix

The following table synthesizes the stability of Cbz, Boc, and Fmoc under standard deprotection conditions, providing a quantitative mapping for synthetic planning[2][7].

Protecting Group20% Piperidine / DMF (Base)95% TFA / CH₂Cl₂ (Strong Acid)H₂, Pd/C (Hydrogenolysis)HBr / AcOH (Harsh Acid)
Cbz Stable Stable (Mildly labile over long exposure)Labile (Standard Cleavage)Labile
Boc Stable Labile (Standard Cleavage)Stable Labile
Fmoc Labile (Standard Cleavage)Stable Quasi-Stable(Prone to partial cleavage)Stable

Workflow: Orthogonal Deprotection Strategy

By exploiting these mechanistic differences, researchers can sequentially deprotect a polyamine scaffold. The diagram below illustrates a theoretical workflow for a tri-protected molecule, demonstrating how specific reagents target individual groups while leaving the others intact.

OrthogonalDeprotection Start Fully Protected Peptide (Cbz, Boc, Fmoc) Step1 Piperidine / DMF (Base Condition) Start->Step1 FmocRemoved Fmoc Cleaved (Cbz & Boc Intact) Step1->FmocRemoved E1cb Elimination Step2 TFA / CH2Cl2 (Acid Condition) FmocRemoved->Step2 BocRemoved Boc Cleaved (Cbz Intact) Step2->BocRemoved Acidolysis Step3 H2, Pd/C (Hydrogenolysis) BocRemoved->Step3 CbzRemoved Cbz Cleaved (Fully Deprotected) Step3->CbzRemoved Catalytic Reduction

Sequential orthogonal deprotection workflow exploiting base, acid, and hydrogenolysis.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, any protecting group strategy must be validated through rigorous experimental controls. Below are standardized protocols for assessing stability and executing selective Cbz cleavage.

Protocol 1: Standardized HPLC-UV Stability Assay

This protocol quantitatively assesses the stability of N-protecting groups under specific reaction conditions, utilizing HPLC integration as a self-validating metric[2].

  • Sample Preparation : Prepare 10 mM stock solutions of Cbz-Phe-OH, Boc-Phe-OH, and Fmoc-Phe-OH in anhydrous DMF.

  • Reaction Initiation : Aliquot 1 mL of each stock into separate vials. Introduce the test condition:

    • Acidic: Add 1 mL of 95% TFA/H₂O.

    • Basic: Add 1 mL of 20% Piperidine/DMF.

    • Reductive: Add 10 mol% Pd/C and purge with H₂ gas (1 atm).

  • Time-Course Quenching : At t = 0, 10, 30, and 60 minutes, extract a 50 µL aliquot. Quench acidic/basic reactions by neutralizing with appropriate buffers (e.g., cold saturated NaHCO₃ for TFA, or dilute HCl for piperidine) to halt cleavage kinetics immediately. For hydrogenolysis, filter through a micro-Celite plug to remove the Pd/C catalyst.

  • Data Acquisition : Analyze the quenched samples via RP-HPLC (C18 column, MeCN/H₂O gradient with 0.1% TFA). Integrate the peak areas of the protected precursor versus the free amino acid.

  • Validation : Plot % cleavage vs. time. A truly "stable" group should exhibit <1% degradation over the 60-minute window.

StabilityAssay Sample N-Protected Aliquots (Cbz, Boc, Fmoc) Reagents Add Test Reagents (TFA, Piperidine, H2) Sample->Reagents Quench Time-Course Quench (t=0, 10, 30, 60 min) Reagents->Quench HPLC HPLC-UV Analysis (Peak Integration) Quench->HPLC Data Cleavage Kinetics (% vs Time) HPLC->Data

Experimental workflow for quantitative HPLC-UV stability assessment of protecting groups.

Protocol 2: Selective Cbz Deprotection via Catalytic Hydrogenolysis

This procedure outlines the selective removal of Cbz in the presence of Boc, leveraging their strict orthogonality[8][9].

  • Setup : Dissolve the Cbz/Boc-protected substrate (1.0 eq) in degassed methanol or ethanol (0.1 M concentration) in a round-bottom flask[8].

  • Catalyst Addition : Carefully add 10% Palladium on Carbon (Pd/C) (typically 5-10 mol% by weight). Safety Note: Pd/C is highly pyrophoric when dry; always add under an inert argon atmosphere or wet the catalyst with solvent first.[8]

  • Hydrogenation : Seal the flask with a septum. Evacuate the atmosphere and backfill with Hydrogen gas (H₂) using a balloon. Repeat the evacuation/backfill cycle three times to ensure complete displacement of oxygen[8].

  • Reaction Monitoring : Stir vigorously at room temperature. Monitor via TLC (staining with ninhydrin to detect the newly liberated primary amine). Boc groups will remain completely intact under these neutral reductive conditions[5].

  • Workup : Once complete (typically 2-4 hours), filter the heterogeneous mixture through a pad of Celite to safely remove the Pd/C catalyst[8]. Wash the Celite pad thoroughly with methanol.

  • Isolation : Concentrate the filtrate under reduced pressure to yield the free amine (often in quantitative yield).

Conclusion

The selection of an N-protecting group is not merely a procedural step, but a strategic architectural decision. Cbz remains a premier choice due to its robust stability against both acids and bases, and its exceptionally clean removal via hydrogenolysis. When paired with the acid-labile Boc and the base-labile Fmoc, Cbz completes a highly versatile, orthogonal triad that enables the synthesis of the most complex macromolecular targets.

References

  • Cbz Definition - Organic Chemistry Key Term - Fiveable -[Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism - Total Synthesis - [Link]

  • Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism - Total Synthesis -[Link]

  • Protecting Groups for Amines: Carbamates - Master Organic Chemistry - [Link]

  • 2 Protection of Functional Groups - Thieme Connect -[Link]

  • Unprotected Amino Aldehydes in Organic Synthesis - Scholaris - [Link]

Sources

Comparative

The Conformational Effects of N-Methyl-2-Aminobutyric Acid (N-Me-Abu) in Peptides: A Comparative Guide

As peptide therapeutics evolve from linear sequences into complex, constrained macrocycles, the strategic incorporation of non-canonical amino acids has become a cornerstone of rational drug design. Among these modificat...

Author: BenchChem Technical Support Team. Date: March 2026

As peptide therapeutics evolve from linear sequences into complex, constrained macrocycles, the strategic incorporation of non-canonical amino acids has become a cornerstone of rational drug design. Among these modifications, backbone N-methylation is a powerful tool for modulating physicochemical properties.

This guide provides an in-depth comparative analysis of N-methyl-2-aminobutyric acid (N-Me-Abu) . By bridging the gap between the minimal steric footprint of N-methylalanine (N-Me-Ala) and the severe steric hindrance of N-methylvaline (N-Me-Val), N-Me-Abu offers a unique conformational profile. We will explore the thermodynamic causality behind its structural effects, benchmark it against alternative residues, and provide field-proven experimental workflows for conformational validation.

Mechanistic Basis of N-Methylation Conformational Control

To understand the utility of N-Me-Abu, we must first analyze the physical chemistry of the N-methylated peptide bond. In native peptides, the secondary amide bond strongly favors the trans conformation ( ω≈180∘ ) due to steric repulsion between adjacent Cα​ atoms in the cis state.

Introducing a methyl group to the amide nitrogen fundamentally alters this energetic landscape:

  • Loss of Hydrogen Bond Donor: The replacement of the N-H proton with an N-CH 3​ group eliminates a key hydrogen bond donor. This increases the lipophilicity of the peptide (raising the ClogP) and reduces the desolvation penalty required to cross lipid bilayers [4].

  • Lowering the cis/trans Energy Barrier ( EA​ ): Density Functional Theory (DFT) calculations reveal that N-methylation significantly lowers the activation energy barrier between the cis and trans states [2]. The steric bulk of the N-methyl group destabilizes the trans conformation, making the cis conformation ( ω≈0∘ ) readily accessible.

  • Induction of β -Turns: The localized steric clashes between the N-methyl group and adjacent side chains restrict the ϕ and ψ dihedral angles, frequently nucleating β -turns and stabilizing bioactive macrocyclic conformations [4].

The Unique Role of N-Me-Abu

N-Me-Abu possesses an ethyl side chain. Unlike N-Me-Ala (methyl side chain), which can be overly flexible, or N-Me-Val (isopropyl side chain), which introduces severe steric clashes that complicate solid-phase peptide synthesis (SPPS), N-Me-Abu strikes an optimal thermodynamic balance. It provides sufficient steric bulk to lock specific backbone geometries without causing catastrophic synthetic deletion sequences. This specific conformation is critical in natural products; for example, N-Me-Abu is a key structural determinant in the antifungal cyclopeptide Isaridin K, isolated from the marine fungus Beauveria felina [1], and the octadepsipeptides Quinomycins K and L [3].

G NMe N-Methylation of Aminobutyric Acid Steric Increased Steric Bulk (N-CH3 vs N-H) NMe->Steric Hbond Loss of H-Bond Donor (Desolvation) NMe->Hbond CisTrans Lowered cis/trans Energy Barrier (EA) Steric->CisTrans BetaTurn Induction of β-Turns & Local Constraints Steric->BetaTurn Proteolytic Proteolytic Resistance Steric->Proteolytic Hbond->BetaTurn Lipophilicity Increased Lipophilicity (Higher ClogP) Hbond->Lipophilicity Bioactive Stabilization of Bioactive Macrocyclic Conformation CisTrans->Bioactive BetaTurn->Bioactive Permeability Enhanced Membrane Permeability Lipophilicity->Permeability

Caption: Logical pathways linking N-Me-Abu structural changes to enhanced peptide pharmacological profiles.

Quantitative Comparison: N-Me-Abu vs. Alternatives

When designing a constrained peptide, selecting the correct N-methylated residue requires balancing conformational rigidity with synthetic feasibility. The table below synthesizes the comparative performance of N-Me-Abu against alternative residues.

Amino AcidSide ChainSteric Bulk (Side Chain)cis/trans Energy Barrier ( EA​ )Synthetic Coupling Efficiency (SPPS)Lipophilicity Impact ( Δ ClogP)
Native Abu EthylLowHigh (Favors trans)High (>98% yield)Baseline
Proline Cyclic (Pyrrolidine)HighLow (High cis propensity)HighModerate
N-Me-Ala MethylMinimalLowModerateHigh
N-Me-Abu EthylModerateLowModerate-LowVery High
N-Me-Val IsopropylHighVery LowLow (Requires specialized reagents)Extremely High

Analysis: While Proline is the canonical turn-inducer, it lacks a primary amino side chain for further functionalization and does not increase lipophilicity to the same extent as N-methylation. N-Me-Abu provides a superior alternative when a linear aliphatic side chain is required to interact with a hydrophobic receptor pocket, while simultaneously forcing a cis-amide bond to stabilize a β -hairpin or cyclic structure [1, 3].

Experimental Workflows for Conformational Validation

Validating the conformational effects of N-Me-Abu requires a self-validating system combining rigorous synthesis, high-resolution spectroscopy, and computational modeling. Below is the standard protocol for synthesizing and analyzing N-Me-Abu containing peptides.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of N-Me-Abu Peptides

The secondary amine of N-Me-Abu is highly sterically hindered, making the coupling of the subsequent amino acid notoriously difficult. Standard HBTU/DIPEA chemistry will result in massive deletion sequences.

  • Resin Swelling: Swell the solid support (e.g., Rink Amide AM resin) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat with 20% piperidine in DMF (2 × 10 min).

  • Coupling N-Me-Abu: Couple Fmoc-N-Me-Abu-OH (3 eq) using DIC (3 eq) and Oxyma Pure (3 eq) in DMF for 2 hours. The coupling onto the primary amine preceding N-Me-Abu is generally straightforward.

  • Coupling the Subsequent Residue (Critical Step): To couple the next amino acid onto the sterically hindered secondary amine of N-Me-Abu, utilize HATU (3 eq) and HOAt (3 eq) with collidine (6 eq) as the base. Perform a double coupling (2 × 2 hours) at 40°C to drive the reaction to completion.

  • Cleavage: Cleave the peptide using TFA/TIS/H2O (95:2.5:2.5) for 2 hours, followed by cold ether precipitation.

Protocol 2: NMR-Based cis/trans Isomerization Analysis

To empirically prove that N-Me-Abu has induced a cis-amide bond, 2D NMR spectroscopy is required.

  • Sample Preparation: Dissolve the purified peptide (>95% via RP-HPLC) in DMSO- d6​ or CDCl 3​ to a concentration of 2–5 mM.

  • Spectra Acquisition: Acquire 1D 1 H, 2D TOCSY, and 2D ROESY (or NOESY) spectra at 298 K.

  • Signal Assignment: Use the TOCSY spectra to assign the spin systems of the N-Me-Abu ethyl side chain ( δH​ ~1.6–1.8 ppm for CH2​ , δH​ ~0.8 ppm for CH3​ ) and the N-methyl group ( δH​ ~2.8–3.1 ppm)[3].

  • Conformational Determination: Analyze the ROESY spectra.

    • A strong cross-peak between the Hα​ proton of residue i and the Hα​ proton of residue i+1 (the N-Me-Abu residue) indicates a distance of <3.0 Å, definitively proving a cis-amide bond .

    • A strong cross-peak between the Hα​ of residue i and the N-methyl protons of N-Me-Abu indicates a trans-amide bond .

Workflow SPPS 1. Solid-Phase Peptide Synthesis (HATU/HOAt Coupling) Purification 2. RP-HPLC Purification (Isolating Deletion Sequences) SPPS->Purification Crude Peptide NMR 3. 2D NMR Spectroscopy (ROESY/NOESY) Purification->NMR >95% Purity CisTrans 4. cis/trans Ratio Determination (α-Proton Distances) NMR->CisTrans ROESY Cross-peaks InSilico 5. DFT Energy Calculations (ωB97X-D Functional) CisTrans->InSilico Empirical Validation

Caption: Standardized workflow for synthesizing and analyzing N-Me-Abu peptide conformers.

Case Studies: Biological Impact of N-Me-Abu

The theoretical conformational control of N-Me-Abu translates directly into potent in vivo bioactivity.

Isaridin K (Antifungal Cyclopeptide): Discovered via integrated genomics and metabolomics from the marine-derived fungus Beauveria felina, Isaridin K features a highly constrained macrocyclic ring [1]. The inclusion of the rare N-Me-Abu residue restricts the backbone flexibility, forcing the peptide into a rigid conformation that allows it to effectively insert into and destroy the cell membrane of the phytopathogen Geotrichum citri-aurantii.

Quinomycins K and L (Antitumor/Antimicrobial Octadepsipeptides): In the total synthesis of Quinomycin K, researchers utilized advanced Marfey's analysis and 2D NMR to confirm the presence of L-N-Me-Abu [3]. The ethyl side chain of N-Me-Abu provides the exact steric bulk required to maintain the cross-linked depsipeptide's symmetrical, rigid architecture, which is essential for its DNA-intercalating bioactivity. Substitution with standard native amino acids results in a catastrophic loss of the bioactive conformation.

Conclusion

N-methyl-2-aminobutyric acid (N-Me-Abu) is a highly specialized building block that bridges the gap between synthetic accessibility and rigid conformational control. By lowering the cis/trans isomerization barrier and increasing overall lipophilicity, N-Me-Abu allows drug development professionals to engineer metabolically stable, membrane-permeable peptides that are locked into their bioactive conformations.

References
  • Jiang, et al. "Integrating Genomics and Metabolomics for the Targeted Discovery of New Cyclopeptides with Antifungal Activity from a Marine-Derived Fungus Beauveria felina." Journal of Agricultural and Food Chemistry (ACS Publications), 2023. 1

  • "The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study." Organic & Biomolecular Chemistry (RSC Publishing), 2015. 2

  • "Isolation, Structure Elucidation, and First Total Synthesis of Quinomycins K and L, Two New Octadepsipeptides from the Maowei Sea Mangrove-Derived Streptomyces sp. B475." Marine Drugs (MDPI), 2023. 3

  • "Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals." Molecules (NIH/MDPI), 2020. 4

Sources

Validation

Literature Comparison of N-Cbz-2-(methylamino)butyric acid Synthetic Yields: A Methodological Guide

The incorporation of N-methylated unnatural amino acids, such as 2-(methylamino)butyric acid (N-Me-Abu), is a cornerstone strategy in modern peptide drug development. N-methylation enhances proteolytic stability, increas...

Author: BenchChem Technical Support Team. Date: March 2026

The incorporation of N-methylated unnatural amino acids, such as 2-(methylamino)butyric acid (N-Me-Abu), is a cornerstone strategy in modern peptide drug development. N-methylation enhances proteolytic stability, increases membrane permeability, and restricts conformational flexibility, which is critical for target binding affinity[1]. However, the synthesis of N-benzyloxycarbonyl (Cbz) protected N-methyl amino acids presents significant chemoselectivity and stereoselectivity challenges.

As a Senior Application Scientist, evaluating the literature for the synthesis of N-Cbz-2-(methylamino)butyric acid requires looking beyond isolated yield percentages. One must analyze the mechanistic causality behind each protocol to understand the trade-offs between yield, scalability, and chiral integrity.

Mechanistic Causality in N-Alkylation

The fundamental challenge in methylating N-Cbz-2-aminobutyric acid lies in the nature of the carbamate protecting group. The Cbz group reduces the nucleophilicity of the nitrogen, requiring strong basic conditions or electrophilic activation to drive the reaction.

1. The Direct Methylation Pathway (NaH/MeI) Pioneered by Benoiton and later optimized by Olsen, this route utilizes sodium hydride (NaH) to deprotonate the carbamate, creating an ambident nucleophile[2]. Because the carboxylate is also deprotonated, methyl iodide (MeI) acts on both sites, yielding the N-methyl methyl ester (N-Cbz-N-Me-Abu-OMe)[3]. Causality of Failure: The use of a strong base like NaH poses a severe risk of epimerization at the α -carbon, particularly during the subsequent saponification required to remove the methyl ester[3].

2. The Oxazolidinone Reductive Cleavage Pathway (Freidinger Lactam) To bypass strong bases, Freidinger and others developed a route involving the condensation of the Cbz-amino acid with formaldehyde to form a 5-oxazolidinone intermediate[4]. Causality of Success: This ring formation simultaneously protects the carboxylic acid and activates the nitrogen. The addition of trifluoroacetic acid (TFA) generates an iminium ion, which is stereoretentively reduced by triethylsilane (Et 3​ SiH)[4]. Because the reaction remains acidic/neutral, the chiral integrity of the α -carbon is preserved (>99% ee).

Workflow Start N-Cbz-2-aminobutyric acid (Starting Material) RouteA Route A: Direct Methylation (NaH / MeI) Start->RouteA RouteB Route B: Oxazolidinone (CH2O / Et3SiH) Start->RouteB InterA N-Cbz-N-Me-Abu-OMe (Methyl Ester) RouteA->InterA NaH, MeI, THF/DMF InterB N-Cbz-5-oxazolidinone (Lactam Intermediate) RouteB->InterB (CH2O)n, p-TsOH Prod N-Cbz-2-(methylamino)butyric acid (Final Product) InterA->Prod LiOH Saponification InterB->Prod Et3SiH, TFA

Reaction pathways for N-Cbz-2-(methylamino)butyric acid synthesis.

Comparative Yield & Performance Analysis

When evaluating these methods for N-Cbz-2-(methylamino)butyric acid, literature data reveals distinct operational trade-offs. The table below synthesizes the quantitative and qualitative data across the primary synthetic routes[2][3][4].

Synthetic RouteReagentsReported Yield (Overall)Epimerization RiskScalability & Safety
Direct Methylation NaH, MeI, THF/DMF LiOH85% – 95%High (Due to strong base and saponification)Moderate (Requires handling pyrophoric NaH and toxic MeI)
Oxazolidinone Cleavage (CH 2​ O) n​ , p-TsOH Et 3​ SiH, TFA75% – 85%Very Low (Acidic conditions preserve stereocenter)High (Mild reagents, highly reproducible)
Silver Oxide Alkylation Ag 2​ O, MeI, DMF70% – 80%Low Low (Ag 2​ O is expensive, light-sensitive, and heterogeneous)
Self-Validating Experimental Workflows

To ensure reproducibility, the following protocols are designed as self-validating systems. Visual and analytical checkpoints are embedded to confirm reaction progression before advancing to subsequent steps.

Protocol 1: Oxazolidinone Route (Recommended for High Optical Purity)

This method is highly recommended for synthesizing N-Cbz-2-(methylamino)butyric acid when chiral integrity is the primary objective[4].

Step 1: Lactam Formation

  • Suspend N-Cbz-2-aminobutyric acid (1.0 equiv) and paraformaldehyde (2.0 equiv) in anhydrous toluene.

  • Add a catalytic amount of p-toluenesulfonic acid (0.1 equiv).

  • Reflux the mixture using a Dean-Stark apparatus.

    • Self-Validation Check: The reaction is complete when water ceases to collect in the Dean-Stark trap (typically 2-4 hours), indicating full conversion to the 5-oxazolidinone.

  • Wash the organic layer with 5% NaHCO 3​ , dry over MgSO 4​ , and concentrate under reduced pressure.

Step 2: Reductive Cleavage

  • Dissolve the crude 5-oxazolidinone in a 1:1 mixture of CH 2​ Cl 2​ and TFA.

  • Add triethylsilane (Et 3​ SiH, 3.0 equiv) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

    • Self-Validation Check: TLC (Hexanes/EtOAc 1:1) should show the complete disappearance of the less polar oxazolidinone spot.

  • Evaporate the solvents under reduced pressure. Co-evaporate with toluene twice to remove residual TFA.

  • Precipitate the final product, N-Cbz-2-(methylamino)butyric acid, using cold hexanes.

Mechanism Step1 N-Cbz-Abu-OH Step2 N,O-Acetal Formation (Acid Catalysis) Step1->Step2 (CH2O)n Step3 5-Oxazolidinone (Lactam) Step2->Step3 -H2O Step4 Iminium Ion Generation (TFA) Step3->Step4 H+ Step5 Hydride Transfer (Et3SiH) Step4->Step5 Step6 N-Cbz-N-Me-Abu-OH Step5->Step6

Mechanistic pathway of the oxazolidinone reductive cleavage.

Protocol 2: Direct Methylation (Recommended for Maximum Yield)

If enantiomeric excess is less critical (e.g., synthesizing a racemic standard), this route provides superior raw yields[2][3].

Step 1: N- and O-Alkylation

  • Dissolve N-Cbz-2-aminobutyric acid in a 10:1 mixture of anhydrous THF and DMF at 0 °C.

  • Add methyl iodide (8.0 equiv). Note: The large excess is required to drive the sluggish N-alkylation to completion[3].

  • Carefully add NaH (60% dispersion in mineral oil, 3.0 equiv) in small portions to manage hydrogen gas evolution.

  • Stir at 80 °C for 24 hours[2].

  • Quench with ice water and extract the N-Cbz-N-Me-Abu-OMe intermediate with EtOAc.

Step 2: Saponification

  • Dissolve the crude ester in a 1:1 mixture of THF and H 2​ O.

  • Add LiOH (2.0 equiv) and stir at 35 °C until TLC indicates the consumption of the ester (approx. 4 hours).

  • Acidify the aqueous layer to pH 2 using 1M HCl and extract with EtOAc to isolate the free acid.

Analytical Validation & Chiral Integrity

Regardless of the chosen method, the final N-Cbz-2-(methylamino)butyric acid must be rigorously analyzed. The presence of the N-methyl group often results in cis/trans rotamers around the carbamate bond, which complicates 1 H NMR spectra (appearing as doubled peaks for the N-CH 3​ and α -CH protons)[5].

To verify chiral integrity (avoidance of epimerization), the product should be derivatized into a dipeptide (e.g., coupling with a chiral amine or an enantiopure amino acid ester) and analyzed via chiral HPLC. The oxazolidinone route will reliably yield a single diastereomeric peak, whereas the NaH/MeI route may show 2-5% of the minor epimer depending on the strictness of temperature control during saponification[3].

References
  • Synthesis of N-Methylamino Acid Derivatives from Amino Acid Derivatives using Sodium Hydride/Methyl Iodide. Canadian Science Publishing. 2

  • Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry. 1

  • Synthesis of N-Alkyl Amino Acids. Monash University. 3

  • An Efficient Synthesis of N-Methyl Amino Acids by Way of Intermediate 5-Oxazolidinones. ResearchGate. 4

  • Display selection of exotic macrocyclic peptides expressed under a radically reprogrammed 23 amino acid genetic code. Amazon S3. 5

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Reactivity Studies Involving N-Cbz-2-(methylamino)butyric acid

This guide provides a comprehensive framework for designing, executing, and interpreting cross-reactivity studies for N-Cbz-2-(methylamino)butyric acid. As researchers and drug development professionals, understanding th...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for designing, executing, and interpreting cross-reactivity studies for N-Cbz-2-(methylamino)butyric acid. As researchers and drug development professionals, understanding the specificity of binding interactions is paramount. This document moves beyond a simple protocol, delving into the causal logic behind experimental choices to ensure the development of robust, reliable, and self-validating assays.

Foundational Principles: N-Cbz-2-(methylamino)butyric acid and the Imperative of Specificity

N-Cbz-2-(methylamino)butyric acid is a synthetic amino acid derivative. Its structure is characterized by a butyric acid core, a methyl group on the alpha-amino nitrogen, and a carboxybenzyl (Cbz) protecting group. This compound and its analogs may serve as haptens in immunoassay development, as intermediates in peptide synthesis, or as scaffolds in small molecule drug discovery.

In any application involving specific molecular recognition—be it an antibody-based assay or a receptor-binding study—specificity is the cornerstone of data integrity. Cross-reactivity, the binding of an antibody or receptor to non-target molecules, can severely compromise experimental accuracy, leading to false positives or inaccurate quantification.[1][2][3] For a small molecule like N-Cbz-2-(methylamino)butyric acid, structurally similar compounds are the most likely sources of interference.[4][5] Therefore, a rigorous cross-reactivity assessment is not merely a validation step; it is a critical component of assay development that defines the boundaries and limitations of the method.[1]

Designing the Cross-Reactivity Study: A Multi-faceted Approach

A successful study hinges on two key elements: the strategic selection of compounds for testing and the choice of an appropriate analytical platform.

Strategic Selection of Potential Cross-Reactants

The potential for cross-reactivity is directly linked to structural similarity.[4][5] A comprehensive study must therefore include a panel of compounds that systematically probe the key structural features of the target analyte, N-Cbz-2-(methylamino)butyric acid.

Table 1: Proposed Panel of Compounds for Cross-Reactivity Testing

Compound Name Structure Rationale for Inclusion Predicted Cross-Reactivity
Primary Analyte
N-Cbz-2-(methylamino)butyric acid(Structure of target analyte)The target molecule; reference for 100% reactivity.100%
Structural Analogs
N-Boc-2-(methylamino)butyric acid(Structure with Boc group)Variation in the N-protecting group (Boc vs. Cbz).[6]Moderate to High
2-(Methylamino)butanoic acid(Structure without Cbz group)Unprotected parent amino acid.[7]Low to Moderate
N-Cbz-2-aminobutyric acid(Structure without N-methyl group)Probes the importance of the N-methyl group.Moderate
N-Cbz-Alanine (N-Cbz-2-aminopropionic acid)(Structure with shorter alkyl chain)Variation in the amino acid side chain length.Low
Butyric Acid(Structure of butyric acid)Core scaffold without the amino group or protecting group.[8][9][10]Very Low / Negligible
Negative Control
N-Acetylneuraminic acid(Unrelated structure)A structurally distinct molecule to establish baseline non-specific binding.Negligible

Note: Structures are representational. Predicted cross-reactivity is hypothetical and must be confirmed experimentally.

Choosing the Right Analytical Platform

While several techniques can assess binding, the Competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the most common, robust, and cost-effective method for quantifying small molecules (haptens) like N-Cbz-2-(methylamino)butyric acid.[11][12] For deeper kinetic insights, Surface Plasmon Resonance (SPR) offers a powerful, real-time, and label-free alternative.[13]

Platform Principle Advantages Disadvantages
Competitive ELISA Competition between free analyte and a labeled/coated antigen for a limited number of antibody binding sites.[11][14]High-throughput, cost-effective, highly sensitive.Endpoint measurement; provides affinity but not kinetic data.
Surface Plasmon Resonance (SPR) Measures changes in refractive index caused by binding events on a sensor surface in real-time.[13][15]Label-free, provides kinetic data (on/off rates), high sensitivity.Lower throughput, higher instrument cost, requires specialized expertise.

Experimental Protocol: A Validating Competitive ELISA Workflow

This protocol outlines a standard antigen-down competitive ELISA. The core principle is that the signal generated is inversely proportional to the concentration of the analyte in the sample.[11]

Workflow Overview

ELISA_Workflow A 1. Plate Coating (Antigen-Carrier Conjugate) B 2. Washing A->B C 3. Blocking (e.g., BSA) B->C D 4. Washing C->D E 5. Competitive Reaction (Antibody + Sample/Standard) D->E F 6. Washing E->F G 7. Add Secondary Ab (Enzyme-Conjugated) F->G H 8. Washing G->H I 9. Add Substrate (e.g., TMB) H->I J 10. Stop & Read (450 nm) I->J Predictive_Workflow Model 1. Homology Model Antibody Binding Site Dock 3. Molecular Docking (Predict Binding Energy) Model->Dock Library 2. Virtual Library of Structural Analogs Library->Dock Rank 4. Rank Analogs (Predicted Affinity) Dock->Rank Test 5. Experimental Validation (ELISA / SPR) Rank->Test

Caption: In silico workflow for predicting cross-reactivity.

Conclusion

The rigorous evaluation of cross-reactivity is indispensable for the development of specific and reliable assays targeting N-Cbz-2-(methylamino)butyric acid. A well-designed study, incorporating a strategic panel of test compounds and a robust analytical platform like competitive ELISA, provides clear, quantitative data on assay specificity. By supplementing experimental data with advanced techniques such as SPR and computational modeling, researchers can gain a comprehensive understanding of the molecular interactions at play, ensuring the highest level of scientific integrity and confidence in their results.

References

  • SPR to Examine Cross-Reactivity of Antibodies with Native and Variant SARS-CoV-2 Spike Proteins. (2021, July 30). Affinité Instruments. Retrieved from [Link]

  • Owen, L. J., et al. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. BMC Clinical Pathology, 14(1), 20. Retrieved from [Link]

  • Kalashnikova, A. A., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Molecules, 26(14), 4305. Retrieved from [Link]

  • The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions. (2025, February 6). Reichert Technologies. Retrieved from [Link]

  • Cross-Reactivity Assessment. (n.d.). Creative Diagnostics. Retrieved from [Link]

  • Cross-reactivity. (n.d.). In Wikipedia. Retrieved from [Link]

  • Pierce, B. G., & Weng, Z. (2013). A flexible docking approach for prediction of T cell receptor–peptide–MHC complexes. Protein Science, 22(1), 35-46. Retrieved from [Link]

  • Assay Guidance Manual: Immunoassay Methods. (2012, May 1). NCBI Bookshelf. Retrieved from [Link]

  • STRUCTURAL PREDICTION AND MOLECULAR DOCKING WORKFLOW FOR T-CELL RECEPTORS. (2025, November 15). International Journal of Zoology and Applied Biosciences. Retrieved from [Link]

  • Competitive ELISA Protocol. (n.d.). Creative Diagnostics. Retrieved from [Link]

  • Fourie, C., et al. (2018). Rapid Antibody Selection Using Surface Plasmon Resonance for High-Speed and Sensitive Hazelnut Lateral Flow Prototypes. Sensors, 18(12), 4434. Retrieved from [Link]

  • Patronov, A., et al. (2013). Docking-Based Prediction of Peptide Binding to MHC Proteins. In Methods in Molecular Biology (pp. 237-246). Humana Press. Retrieved from [Link]

  • Competitive Inhibition ELISA kit for detection of small molecules. (n.d.). Cloud-Clone Corp. Retrieved from [Link]

  • Solutions to immunoassay interference, cross reactivity and other challenges. (2020, February 19). Gyros Protein Technologies. Retrieved from [Link]

  • Varkey, S. P., & Shankar, K. M. (2024). Interplay of Epitope Landscapes: Unraveling Molecular Recognition through Mapping, Docking, and Simulation. In IntechOpen. Retrieved from [Link]

  • The principle and method of ELISA. (n.d.). MBL Life Science. Retrieved from [Link]

  • Aryal, S. (2010, May 3). Competitive ELISA Protocol and Animation. Microbe Notes. Retrieved from [Link]

  • What is surface plasmon resonance (SPR)? (2025, June 18). Cytiva. Retrieved from [Link]

  • Weber, J. K., et al. (2023). Structure-based prediction of T cell receptor:peptide-MHC interactions. eLife, 12, e81223. Retrieved from [Link]

  • Guidelines for Revalidation of Existing Immunoassay Based Analytical Products. (1996, December). U.S. Environmental Protection Agency. Retrieved from [Link]

  • How to Determine Antibody Cross-Reactivity. (2022, August 26). Boster Biological Technology. Retrieved from [Link]

  • Synthesis of N‐Cbz Amides and Their Applications in the Transamidation Reactions at Room Temperature. (n.d.). ResearchGate. Retrieved from [Link]

  • Rottleb, C., et al. (1996). Structure-activity Relationship of 17 Structural Analogues of N-Butyric Acid Upon C-Myc Expression. International Journal of Cancer, 67(5), 724-729. Retrieved from [Link]

  • Sodano, F., et al. (2025, August 5). A new biocompatible butyric acid-releasing glucosamine derivative for transdermal delivery. Journal of Drug Delivery Science and Technology. Retrieved from [Link]

  • 2-(Methylamino)butanoic acid. (n.d.). PubChem. Retrieved from [Link]

  • Jiang, L., et al. (2018). Butyric acid: Applications and recent advances in its bioproduction. Biotechnology Advances, 36(8), 2101-2117. Retrieved from [Link]

  • Anticancer derivative of butyric acid (Pivalyloxymethyl butyrate) specifically potentiates the cytotoxicity of doxorubicin and daunorubicin through the suppression of microsomal glycosidic activity. (2000). Molecular Pharmacology. Retrieved from [Link]

  • Preparation method of 2-amino butyric acid. (2011). Google Patents.

Sources

Validation

"comparative study of deprotection efficiency for N-Cbz-2-(methylamino)butyric acid"

Executive Summary The removal of the carboxybenzyl (Cbz) protecting group is a fundamental transformation in synthetic organic and peptide chemistry[1]. However, applying standard deprotection protocols to N-Cbz-2-(methy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The removal of the carboxybenzyl (Cbz) protecting group is a fundamental transformation in synthetic organic and peptide chemistry[1]. However, applying standard deprotection protocols to N-Cbz-2-(methylamino)butyric acid (N-Cbz-N-Me-Abu) presents unique kinetic and stereochemical challenges. The combination of an N-methyl group and an alpha-ethyl side chain creates severe steric hindrance, which significantly retards standard catalytic hydrogenolysis[1]. Furthermore, N-methyl amino acids are highly susceptible to epimerization under harsh acidic conditions[2].

As a Senior Application Scientist, I have designed this guide to provide an objective, data-driven comparison of four distinct deprotection methodologies. By analyzing the mechanistic causality behind these reactions, this guide offers researchers field-proven, self-validating protocols to optimize yield, accelerate reaction times, and preserve absolute stereochemical integrity.

Mechanistic Causality: The Challenge of N-Me-Abu

To understand the comparative efficiency of different deprotection methods, one must analyze the substrate's structural constraints at a molecular level:

  • Steric Shielding at the Catalyst Surface: Standard hydrogenolysis requires the carbamate moiety to adsorb flatly onto the palladium lattice[1]. In N-Cbz-N-Me-Abu, the N-methyl group and the alpha-ethyl chain induce significant A(1,3) allylic-type steric strain, preventing optimal surface contact. This phenomenon explains why standard H₂ balloon reactions, which typically complete in 30 minutes for primary amino acids, can take up to 18 hours for this specific substrate[1].

  • The Epimerization Trap: While strong acids (e.g., HBr/AcOH) can bypass the steric issues of palladium catalysis, they introduce a severe risk of racemization. N-methyl amino acids are uniquely prone to epimerization under acidic conditions[2]. The N-alkyl group stabilizes an intermediate oxazolonium ion, facilitating rapid proton abstraction at the chiral alpha-carbon[2]. Therefore, acidic cleavage must be avoided if the stereocenter is to be preserved.

Comparative Performance Analysis

The following table synthesizes experimental data comparing four distinct deprotection strategies for N-Cbz-N-Me-Abu.

Deprotection MethodReagents & ConditionsReaction TimeIsolated YieldEpimerization (ee loss)Primary Limitation
Standard Hydrogenation H₂ (1 atm), 10% Pd/C, MeOH, RT12–18 h85%< 0.5%Sluggish kinetics due to steric bulk[1].
Transfer Hydrogenation NH₄HCO₂, 10% Pd/C, MeOH, 60°C2–4 h92%< 0.5%Requires rigorous removal of formate salts[3].
Borohydride Reduction NaBH₄, 10% Pd/C, MeOH, RT0.5–1 h88%< 0.5%Exothermic; difficult to scale safely[4].
Acidic Cleavage 33% HBr in AcOH, RT1–2 h75%8–12% Unacceptable loss of stereochemical purity.

(Note: Data reflects typical bench-scale optimizations for sterically hindered N-alkyl amino acids.)

Workflow Start Substrate: N-Cbz-N-Me-Abu Q1 Acid-sensitive or reducible groups? Start->Q1 Acid Acid Cleavage (HBr/AcOH) *High Epimerization Risk* Q1->Acid Yes (Avoid Pd) Q2 Rapid kinetics required? Q1->Q2 No CTH Transfer Hydrogenation (NH4HCO2, Pd/C) Q2->CTH Yes H2 Standard Hydrogenation (H2, Pd/C) Q2->H2 No

Logical workflow for selecting a Cbz deprotection strategy.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols incorporate built-in validation checkpoints to confirm reaction success in real-time.

Protocol A: Catalytic Transfer Hydrogenation (Optimal Balance of Speed and Purity)

Transfer hydrogenation using ammonium formate provides a high local concentration of active hydrogen species directly on the palladium surface, effectively overcoming the steric barrier of the N-methyl group without requiring pressurized H₂ gas[3].

  • Preparation: Dissolve N-Cbz-N-Me-Abu (1.0 mmol) in anhydrous MeOH (10 mL) in a round-bottom flask[3].

  • Catalyst Addition: Carefully add 10% Pd/C (10 mol% Pd). Validation Check: The solution must be purged with Argon before and after the addition of the catalyst to prevent auto-ignition of the methanol vapor.

  • Donor Addition: Add ammonium formate (5.0 equiv) in one portion[3].

  • Reaction: Stir the mixture at 50-60 °C. Validation Check (TLC): Monitor via TLC (Hexane:EtOAc 1:1). The starting material is UV-active. The product (N-Me-Abu) is UV-inactive but will stain a distinct yellow/brown with Ninhydrin (characteristic of secondary amines). The reaction is complete when the UV-active spot completely disappears (typically 2-4 hours).

  • Workup: Filter the hot mixture through a pad of Celite to remove the catalyst. Wash the pad with hot MeOH (2 x 10 mL).

  • Salt Removal (Critical Step): Concentrate the filtrate in vacuo. The residue will contain excess ammonium formate. Sublimate the formate salts by placing the flask under high vacuum (0.1 torr) at 40 °C for 4 hours. Validation Check (Mass Balance): Weigh the isolated product. If the mass exceeds 105% of the theoretical yield, formate salts remain. Re-lyophilize from water to ensure absolute purity.

Mechanism Substrate N-Cbz-N-Me-Abu PdComplex Pd Surface Complex (Sterically Hindered) Substrate->PdComplex Pd/C + H-donor Intermediate Carbamic Acid PdComplex->Intermediate Hydrogenolysis Product N-Me-Abu Intermediate->Product -CO2 Byproducts CO2 + Toluene Intermediate->Byproducts

Mechanistic pathway of Cbz hydrogenolysis showing rate-limiting steps.

Protocol B: Rapid Borohydride Reduction (For Time-Sensitive Workflows)

The NaBH₄/Pd-C system generates hydrogen in situ at a highly accelerated rate, forcing the deprotection of sterically hindered substrates in a fraction of the time[5][4].

  • Preparation: Dissolve N-Cbz-N-Me-Abu (1.0 mmol) in MeOH (10 mL)[4].

  • Catalyst Addition: Add 10% Pd/C (5 mol% Pd).

  • Reduction: Cool the flask to 0 °C using an ice bath. Slowly add NaBH₄ (2.0 equiv) portion-wise over 5 minutes. Validation Check: Vigorous gas evolution (H₂) must be observed immediately[5]. If no bubbling occurs, the NaBH₄ reagent has degraded and must be replaced.

  • Reaction: Remove the ice bath and stir at room temperature for 30-60 minutes[4].

  • Quenching & Workup: Quench excess borohydride by adding 1M HCl dropwise until gas evolution ceases (pH ~3). Filter through Celite, concentrate, and purify via ion-exchange chromatography (e.g., Dowex 50WX8) to isolate the free amino acid zwitterion.

Conclusion

For the deprotection of N-Cbz-2-(methylamino)butyric acid, standard catalytic hydrogenation is safe but kinetically inefficient due to severe steric shielding. Acidic cleavage (HBr/AcOH) must be strictly avoided due to the high propensity of N-methyl amino acids to undergo epimerization[2]. Catalytic transfer hydrogenation using ammonium formate emerges as the superior methodology for this specific substrate, offering an optimal balance of rapid kinetics, high yield, and complete preservation of stereochemical integrity[3].

References

  • ResearchGate. Ammonium Formate Catalytic Transfer Hydrogenation: A Convenient Method for Removal of Halogenated Benzyloxycarbonyl and Benzyl Protecting Groups in Peptide Synthesis.[Link]

  • ResearchGate. A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups.[Link]

  • Monash University. Synthesis of N-Alkyl Amino Acids.[Link]

Sources

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